Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride
Description
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Properties
IUPAC Name |
benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2.ClH/c19-15(20-13-14-5-2-1-3-6-14)18-12-4-7-16(18)8-10-17-11-9-16;/h1-3,5-6,17H,4,7-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQZCNCKMGHANL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)N(C1)C(=O)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1385696-68-3 | |
| Record name | 1,8-Diazaspiro[4.5]decane-1-carboxylic acid, phenylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1385696-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride synthesis pathway
An In-Depth Technical Guide to the Synthesis of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride
Abstract
The 1,8-diazaspiro[4.5]decane scaffold is a pivotal structural motif in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity provide a unique framework for the design of novel therapeutic agents by enabling precise spatial orientation of pharmacophoric elements. This guide offers a comprehensive overview of a robust and logical synthetic pathway to Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride, a key building block for drug discovery and development. We will explore the strategic rationale behind the chosen synthetic route, delve into the mechanistic details of each transformation, and provide detailed, actionable protocols suitable for a laboratory setting. The discussion is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.
Strategic Retrosynthetic Analysis
The design of an efficient synthesis begins with a logical deconstruction of the target molecule into readily available precursors. The retrosynthetic analysis for Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride reveals a multi-step pathway originating from a common starting material, N-benzyl-4-piperidone.
The primary strategic disconnections are:
-
Hydrochloride Salt Formation: The final target is the hydrochloride salt, which can be formed from its corresponding free base in the final step. This enhances the compound's stability and handling properties.
-
N1-Carbamate Formation: The benzyl carboxylate group on the N1 nitrogen is a carbamate, a standard protecting group installed via reaction with benzyl chloroformate (Cbz-Cl). This points to the precursor diamine, 8-benzyl-1,8-diazaspiro[4.5]decane.
-
Spirocyclization: The core 1,8-diazaspiro[4.5]decane ring system can be constructed from N-benzyl-4-piperidone through a spirocyclization reaction, a common strategy for building such scaffolds.[1][2]
This analysis leads to a convergent and efficient forward synthesis plan.
Caption: Retrosynthetic analysis of the target compound.
Synthetic Pathway and Mechanistic Insights
The forward synthesis is executed in three primary stages, each chosen for its reliability, scalability, and high yield.
Stage 1: Synthesis of the Spiro-diamine Core: 8-benzyl-1,8-diazaspiro[4.5]decane
The cornerstone of this synthesis is the construction of the spirocyclic diamine core. A highly effective method is the Strecker-type synthesis, which involves the reaction of N-benzyl-4-piperidone with an amino nitrile, followed by reduction.
-
Reaction Initiation: N-benzyl-4-piperidone is reacted with aminoacetonitrile in the presence of an acid catalyst. The acidic conditions protonate the carbonyl oxygen, activating it for nucleophilic attack by the amino group of aminoacetonitrile.
-
Imine Formation: The initial adduct rapidly dehydrates to form an iminium ion, which is then attacked by the cyanide ion (often from KCN or NaCN) to form an α-aminonitrile intermediate.
-
Reductive Cyclization: The critical step involves the reduction of the nitrile group to a primary amine. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is typically used. The newly formed primary amine then undergoes an intramolecular nucleophilic attack on the carbon of the imine (or a related precursor), cyclizing to form the desired five-membered pyrrolidine ring of the spiro-diamine.
Causality: The choice of LiAlH₄ is deliberate; it is potent enough to reduce the nitrile and facilitate the reductive amination/cyclization cascade in a single, efficient operation. The benzyl group on the piperidine nitrogen (N8) is stable under these conditions and serves as a robust protecting group throughout the initial stages.
Stage 2: Selective N1-Protection to Yield Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate
With the core diamine in hand, the next challenge is the selective protection of the N1 nitrogen. The N1 (secondary amine) is both more nucleophilic and less sterically hindered than the N8 (tertiary, benzyl-substituted) nitrogen, allowing for a highly selective reaction.
-
Reaction Conditions: The reaction is performed by treating the diamine with benzyl chloroformate (Cbz-Cl) in the presence of a mild base, such as sodium bicarbonate or triethylamine.
-
Mechanism: The N1 amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of Cbz-Cl. The base neutralizes the HCl byproduct generated during the reaction, driving it to completion.
Causality: The use of a Cbz protecting group is a strategic choice for drug development professionals. It is exceptionally stable to a wide range of reaction conditions but can be cleanly removed via catalytic hydrogenolysis, a mild method that preserves most other functional groups.[3]
Stage 3: Hydrochloride Salt Formation
To enhance the compound's crystallinity, aqueous solubility, and long-term stability, the purified free base is converted to its hydrochloride salt.
-
Procedure: The free base is dissolved in a suitable anhydrous organic solvent, such as diethyl ether, ethyl acetate, or methanol.
-
Acidification: A solution of hydrogen chloride (e.g., 4M HCl in dioxane or gaseous HCl) is added dropwise.[4]
-
Precipitation and Isolation: The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution. It is then isolated by filtration, washed with cold solvent to remove any residual impurities, and dried under vacuum.
Detailed Experimental Protocols
Protocol 1: Synthesis of 8-benzyl-1,8-diazaspiro[4.5]decane
-
To a stirred solution of N-benzyl-4-piperidone (1.0 eq) and aminoacetonitrile hydrochloride (1.1 eq) in methanol at 0 °C, add potassium cyanide (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in water and extract with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude α-aminonitrile.
-
Carefully add the crude intermediate to a suspension of Lithium Aluminum Hydride (LiAlH₄, 3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar).
-
Reflux the reaction mixture for 12 hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting solids through a pad of Celite and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, gradient elution with DCM/MeOH/NH₄OH) to afford 8-benzyl-1,8-diazaspiro[4.5]decane.
Protocol 2: Synthesis of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate
-
Dissolve 8-benzyl-1,8-diazaspiro[4.5]decane (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.
-
Add sodium bicarbonate (2.0 eq) followed by the dropwise addition of benzyl chloroformate (1.05 eq).
-
Allow the mixture to warm to room temperature and stir for 4-6 hours until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Quench the reaction with water and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title compound as a pure oil or solid.
Protocol 3: Formation of the Hydrochloride Salt
-
Dissolve the purified Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate (1.0 eq) in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a 4M solution of HCl in 1,4-dioxane (1.1 eq) dropwise with vigorous stirring.
-
A white precipitate will form immediately. Continue stirring at 0 °C for an additional 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether (2x), and dry in a vacuum oven at 40 °C to a constant weight to yield the final product.
Summary of Reagents and Conditions
| Step | Key Reagents | Solvent(s) | Temperature | Typical Yield |
| 1 | N-benzyl-4-piperidone, Aminoacetonitrile, KCN, LiAlH₄ | MeOH, THF | 0 °C to Reflux | 50-65% |
| 2 | Benzyl Chloroformate, NaHCO₃ | DCM | 0 °C to RT | 85-95% |
| 3 | 4M HCl in Dioxane | Diethyl Ether | 0 °C | >95% |
Synthesis Workflow Diagram
Sources
An In-depth Technical Guide to the Physicochemical Properties of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride is a heterocyclic compound of significant interest in modern medicinal chemistry. As a derivative of the 1,8-diazaspiro[4.5]decane core, it represents a class of scaffolds increasingly utilized to impart favorable physicochemical and pharmacokinetic properties in drug candidates. This guide provides a comprehensive analysis of the anticipated physicochemical properties of this molecule, the experimental methodologies for their determination, and the scientific rationale underpinning these evaluations. While specific experimental data for this compound (CAS No. 1385696-68-3) is not extensively available in peer-reviewed literature, this document synthesizes information from analogous structures and established principles of pharmaceutical sciences to offer a predictive and methodological framework for its characterization.
Introduction: The Strategic Value of the 1,8-Diazaspiro[4.5]decane Scaffold
The landscape of drug discovery is in a continuous search for molecular scaffolds that offer enhanced three-dimensionality and improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Spirocycles, which are bicyclic systems joined by a single common atom, have emerged as a powerful tool in this endeavor.[1][2] The 1,8-diazaspiro[4.5]decane core, in particular, is recognized for its potential to serve as a bioisosteric replacement for more conventional moieties like piperazine.[3]
The rigid nature of the spirocyclic system can lock the conformation of a molecule, leading to a more precise orientation of binding elements and potentially enhancing potency and selectivity for its biological target.[1] Furthermore, the introduction of such sp3-rich scaffolds often correlates with improved physicochemical properties, including increased aqueous solubility, higher basicity, and greater metabolic stability when compared to their flatter, aromatic counterparts.[1][3]
Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride incorporates this promising scaffold, with the benzyl carboxylate group serving as a common protecting group for one of the nitrogen atoms, and the hydrochloride salt form enhancing its aqueous solubility and stability.
Core Physicochemical Properties: A Predictive Analysis
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties govern everything from its formulation to its pharmacokinetic behavior in vivo.
Molecular Structure and Identity
| Property | Value | Source |
| CAS Number | 1385696-68-3 | [4] |
| Molecular Formula | C₁₆H₂₃ClN₂O₂ | [5] |
| Molecular Weight | 310.82 g/mol | [5] |
Predicted Physicochemical Parameters
While experimental data is scarce, we can predict a range of properties based on the structure and data from analogous compounds.
| Property | Predicted Value/Range | Rationale and Significance |
| Melting Point (°C) | 150 - 250 | The hydrochloride salt form of a crystalline solid is expected to have a relatively high and sharp melting point. The exact value is sensitive to crystalline form and purity. A sharp melting point is indicative of high purity. |
| Aqueous Solubility | Moderately to highly soluble | The hydrochloride salt form is intentionally created to enhance the aqueous solubility of the parent free base, which is crucial for parenteral formulations and can improve dissolution rates for oral dosage forms. |
| pKa | 7.5 - 9.5 | The pKa of the secondary amine is expected to be in this range, typical for cyclic amines. This value is critical as it dictates the ionization state of the molecule at physiological pH, which in turn influences its solubility, permeability, and interaction with biological targets. |
| LogP (Octanol-Water Partition Coefficient) | 1.5 - 3.0 | This value predicts the lipophilicity of the molecule. The benzyl group increases lipophilicity, while the charged hydrochloride form decreases it. A balanced LogP is essential for membrane permeability and overall drug-likeness. |
Experimental Characterization: Methodologies and Scientific Rationale
The characterization of a new chemical entity like Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride requires a suite of analytical techniques to confirm its identity, purity, and key physicochemical properties.
Structural Elucidation and Purity Determination
A combination of spectroscopic and chromatographic methods is essential for unambiguous structural confirmation and to quantify the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carbonyl of the carboxylate and the N-H bonds.
-
High-Performance Liquid Chromatography (HPLC): Used to separate the compound from any impurities and to determine its purity. A validated HPLC method is crucial for quality control.[6]
Determination of Key Physicochemical Parameters
The following experimental protocols are standard in the pharmaceutical industry for profiling a new chemical entity.
-
Methodology: Differential Scanning Calorimetry (DSC) is the preferred method. A small, accurately weighed sample is heated at a constant rate, and the heat flow to the sample is measured relative to a reference.
-
Causality: The melting point is a fundamental physical property that provides an indication of purity and the stability of the crystal lattice. A sharp endotherm in the DSC thermogram indicates a pure, crystalline compound.[7]
-
Methodology: A common method is the shake-flask technique. An excess of the compound is added to a buffer of a specific pH (e.g., physiological pH 7.4) and agitated until equilibrium is reached. The concentration of the dissolved compound in the filtered solution is then determined by HPLC.
-
Causality: Solubility is a critical determinant of a drug's bioavailability. Poor aqueous solubility can lead to low absorption and erratic pharmacokinetic profiles.[7]
-
Methodology: Potentiometric titration is a classic and reliable method. The compound is dissolved in a suitable solvent (often with a co-solvent for less soluble compounds) and titrated with a strong acid or base. The pH is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve. Spectrophotometric methods can also be employed if the UV-Vis spectrum of the compound changes with ionization state.
-
Causality: The pKa dictates the charge state of the molecule at different pH values. This is of paramount importance as it influences a drug's solubility, lipophilicity, and ability to cross biological membranes.
-
Methodology: The shake-flask method, using n-octanol and a pH 7.4 buffer, is the gold standard for determining the distribution coefficient (LogD). The compound is dissolved in a pre-saturated mixture of the two phases, shaken to equilibrium, and the concentration in each phase is measured by HPLC. The logarithm of the ratio of the concentrations is the LogD value.
-
Causality: Lipophilicity is a key factor in a drug's ability to cross cell membranes and its distribution throughout the body. A LogD in the optimal range (typically 1-3 for oral drugs) is often sought to balance solubility and permeability.
Stability Considerations
The hydrochloride salt form is generally chosen to improve the stability of the active pharmaceutical ingredient (API). However, a comprehensive stability program is still necessary.
-
Solid-State Stability: The compound should be stored under various temperature and humidity conditions (e.g., accelerated stability at 40°C / 75% relative humidity) and analyzed at set time points for degradation and changes in physical form (e.g., polymorphism).[7]
-
Solution Stability: The stability of the compound in various buffers and potential formulation vehicles should be assessed to ensure its integrity during administration and to establish appropriate shelf-life.
Conclusion
Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride is a molecule built upon a scaffold that holds considerable promise for the development of novel therapeutics with improved drug-like properties. While specific experimental data for this compound remains limited in the public domain, this guide has outlined the key physicochemical properties that are critical for its evaluation and the robust experimental methodologies required for their determination. A thorough understanding and characterization of these properties are indispensable for any research and development program aiming to advance this or similar compounds towards clinical application. The principles and protocols described herein provide a solid foundation for researchers and scientists to undertake a comprehensive physicochemical profiling of this promising molecule.
References
-
Taylor & Francis. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical Profiling in Drug Research and Development. Retrieved from [Link]
-
PubMed. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]
-
ESD MEDİKAL. (n.d.). Kimyasal 15. Retrieved from [Link]
-
LookChem. (n.d.). Cyclopenta[b]pyrrole-2-carboxylic acid, octahydro-, phenylmethyl ester, hydrochloride. Retrieved from [Link]
-
MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. Retrieved from [Link]
-
MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Retrieved from [Link]
-
MDPI. (n.d.). Asymmetric Synthesis of Methoxylated Ether Lipids: Total Synthesis of Polyunsaturated C18:3 Omega-3 and Omega-6 MEL Triene Derivatives. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Retrieved from [Link]
-
Semantic Scholar. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Retrieved from [Link]
-
ResearchGate. (n.d.). O-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. esdmedikal.com [esdmedikal.com]
- 5. benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride - CAS:1380300-47-9 - Abovchem [abovchem.com]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride (CAS 1385696-68-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Diazaspiro[4.5]decane Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that offer precise three-dimensional arrangements of functional groups is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as "privileged scaffolds" due to their inherent structural rigidity and novelty. This conformational constraint can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The 1,8-diazaspiro[4.5]decane core, a key heterocyclic motif, exemplifies these advantageous properties and is of significant interest in the development of therapeutics targeting the central nervous system (CNS) and other disease areas.
This guide provides a comprehensive technical overview of a specific derivative, Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride. This compound serves as a valuable intermediate, providing a foundational structure for the synthesis of a diverse range of biologically active molecules. Its hydrochloride salt form is designed to enhance aqueous solubility, a crucial property for many pharmacological applications.
Core Molecular Properties
A clear understanding of the fundamental physicochemical properties of a compound is the bedrock of its application in research and development. While extensive experimental data for this specific molecule is not widely published, its core attributes can be summarized.
| Property | Value | Source(s) |
| Chemical Name | Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride | |
| CAS Number | 1385696-68-3 | |
| Molecular Formula | C₁₆H₂₃ClN₂O₂ | |
| Molecular Weight | 310.82 g/mol | |
| Structure | A spirocyclic system consisting of a piperidine and a pyrrolidine ring sharing a quaternary carbon. The pyrrolidine nitrogen is protected by a benzyloxycarbonyl (Cbz) group, and the piperidine nitrogen is protonated as a hydrochloride salt. | |
| Predicted Boiling Point | ~448.1 °C (for the free base) | [1] |
| Predicted Density | ~1.19 g/cm³ (for the free base) | [1] |
| Solubility | Expected to have enhanced solubility in aqueous solutions compared to the free base due to its hydrochloride salt form. | |
| InChI | InChI=1S/C16H22N2O2.ClH/c19-15(20-13-14-5-2-1-3-6-14)18-12-4-7-16(18)8-10-17-11-9-16;/h1-3,5-6,17H,4,7-13H2;1H | |
| SMILES | C1CC2(CCN(C1)C(=O)OCC3=CC=CC=C3)CNCCO2.Cl |
Synthesis Pathway: A Representative Protocol
While the exact industrial synthesis of this specific intermediate may be proprietary, a plausible and efficient laboratory-scale synthesis can be devised based on established methodologies for constructing similar diazaspirocyclic systems. The following protocol outlines a representative multi-step synthesis, emphasizing the chemical logic behind each transformation.
Conceptual Workflow
The synthesis logically begins with the construction of the core spirocyclic diamine, followed by selective protection of one of the nitrogen atoms to allow for differential functionalization in subsequent steps.
Caption: Representative synthetic workflow for Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride.
Step-by-Step Experimental Protocol
Step 1: Synthesis of the Spirocyclic Diamine Core
-
Rationale: The initial step involves a Knoevenagel condensation followed by a reductive cyclization. This is a common strategy to form the spirocyclic core.
-
Procedure:
-
To a solution of 1-benzyl-4-piperidone (1 equivalent) and ethyl 2-cyanoacetate (1.1 equivalents) in ethanol, add a catalytic amount of piperidine.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product is the condensed intermediate.
-
Dissolve the crude intermediate in a suitable solvent like THF or diethyl ether.
-
Carefully add this solution to a suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) (4-5 equivalents), in THF at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 8-12 hours. This step reduces both the ester and the nitrile groups to primary amines, which then undergo intramolecular cyclization.
-
After completion, quench the reaction cautiously by the sequential addition of water and aqueous sodium hydroxide.
-
Filter the resulting solids and extract the filtrate with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated to yield the crude 1,8-diazaspiro[4.5]decane.
-
Step 2: Selective N-Protection
-
Rationale: To differentiate the two secondary amine functionalities, a selective protection strategy is employed. The less sterically hindered nitrogen of the pyrrolidine ring is expected to react preferentially under controlled conditions. The benzyloxycarbonyl (Cbz) group is chosen as it is stable under a variety of conditions but can be readily removed by hydrogenolysis.
-
Procedure:
-
Dissolve the crude 1,8-diazaspiro[4.5]decane (1 equivalent) in a solvent such as dichloromethane (DCM) or THF, and cool to 0 °C.
-
Add a base, such as triethylamine (1.1 equivalents), to the solution.
-
Slowly add a solution of benzyl chloroformate (Cbz-Cl) (1 equivalent) in the same solvent, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purify the product by column chromatography to isolate Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate.
-
Step 3: Hydrochloride Salt Formation
-
Rationale: Conversion to the hydrochloride salt is performed to improve the compound's stability, crystallinity, and solubility in polar solvents.
-
Procedure:
-
Dissolve the purified free base in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.
-
Collect the resulting solid by filtration, wash with cold solvent, and dry under vacuum to yield Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride as a stable solid.
-
Structural Characterization: A Predictive Analysis
Definitive structural elucidation relies on spectroscopic methods. In the absence of published experimental spectra for this specific compound, we can predict the key characteristic signals based on its known structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the number of aliphatic protons in the spirocyclic system.
-
Aromatic Protons: A multiplet between 7.30-7.45 ppm corresponding to the five protons of the benzyl group.
-
Benzylic Protons: A singlet around 5.15 ppm for the two protons of the -CH₂- group of the Cbz protector.
-
Piperidine and Pyrrolidine Protons: A series of complex multiplets in the aliphatic region (approximately 1.5-3.5 ppm) corresponding to the methylene protons of the two rings. The protons adjacent to the nitrogen atoms will be shifted downfield.
-
Amine Proton: A broad singlet for the N-H proton of the piperidinium ion, which may be exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.
-
Carbonyl Carbon: A signal around 155 ppm for the carbonyl carbon of the carbamate.
-
Aromatic Carbons: Signals in the range of 127-136 ppm for the carbons of the phenyl ring.
-
Benzylic Carbon: A signal around 67 ppm for the benzylic carbon of the Cbz group.
-
Spiro Carbon: A unique signal for the quaternary spiro carbon.
-
Aliphatic Carbons: Multiple signals in the aliphatic region (approximately 20-60 ppm) for the carbons of the piperidine and pyrrolidine rings.
-
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying key functional groups.[2]
-
N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretch of the secondary ammonium salt.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1690-1710 cm⁻¹ is characteristic of the carbonyl group in the carbamate (Cbz) functionality.[3]
-
C-N Stretch: Absorptions in the fingerprint region (1000-1300 cm⁻¹) corresponding to C-N stretching vibrations.[4]
-
Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): In positive ion mode, the mass spectrum would be expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z corresponding to the loss of HCl. Fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the spirocyclic rings.
Applications in Drug Discovery and Development
The 1,8-diazaspiro[4.5]decane scaffold is a versatile building block for creating ligands with high affinity for various biological targets, particularly within the central nervous system.
-
Scaffold for CNS-Active Agents: The rigid conformation of the spiro-diamine can orient substituents in precise vectors, making it an ideal scaffold for targeting receptors and transporters where specific spatial arrangements are critical for binding. Derivatives of diazaspiro[4.s]decane have been investigated as ligands for sigma-1 receptors, which are implicated in a range of neurological and psychiatric disorders including depression, anxiety, and neurodegenerative diseases.[5][6][7]
-
Bioisosteric Replacement: The diazaspiro[4.5]decane moiety can serve as a conformationally restricted bioisostere for more flexible structures like piperazine, a common motif in many CNS drugs. This replacement can lead to improved selectivity and pharmacokinetic properties.
-
Intermediate for Complex Syntheses: Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride is a strategically protected intermediate. The free secondary amine on the piperidine ring provides a reactive handle for further functionalization, allowing for the introduction of various pharmacophores. The Cbz group on the pyrrolidine nitrogen can be removed under mild hydrogenolysis conditions, revealing another site for chemical modification. This differential protection scheme enables the synthesis of a wide array of complex target molecules.[8]
Safety and Handling
As with any chemical intermediate, proper safety precautions should be observed when handling Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride.
-
Hazard Statements: Based on data for related compounds, it is likely to be harmful if swallowed and may cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Use in a well-ventilated area or under a chemical fume hood. Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride is a valuable and strategically designed chemical intermediate. Its spirocyclic core provides a rigid and three-dimensional framework that is highly attractive for the design of novel therapeutics. While detailed experimental data for this specific compound is limited in the public domain, its structural features and the extensive research on related diazaspiro[4.5]decane derivatives underscore its potential as a key building block in medicinal chemistry, particularly for the development of next-generation CNS-active agents. This guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers in the field.
References
-
One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. (2014). Organic & Biomolecular Chemistry, 12(29), 5356-5359. Available from: [Link]
-
One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. (2023). Molecules, 28(6), 2883. Available from: [Link]
-
Infrared spectra of a) carbamic acid dimer (NH2COOH)2, b) ammonium... (n.d.). ResearchGate. Available from: [Link]
-
18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015). Journal of Medicinal Chemistry. Available from: [Link]
-
8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. (2024). ACS Medicinal Chemistry Letters, 15(7). Available from: [Link]
-
Infrared spectrum of carbamic acid NH 2 COOH (a) and ammonium carbamate... (n.d.). ResearchGate. Available from: [Link]
-
Carbamic acid: molecular structure and IR spectra. (1999). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 55(5), 961-967. Available from: [Link]
-
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (2021). Molbank, 2021(2), M1228. Available from: [Link]
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020). Bioorganic & Medicinal Chemistry, 28(14), 115560. Available from: [Link]
-
(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015). Journal of Medicinal Chemistry, 58(14), 5395-5407. Available from: [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. Available from: [Link]
-
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1626–1637. Available from: [Link]
-
Piperidine. (n.d.). NIST WebBook. Available from: [Link]
Sources
- 1. Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate CAS#: 1823834-20-3 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Carbamic acid: molecular structure and IR spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine [webbook.nist.gov]
- 5. figshare.com [figshare.com]
- 6. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Foreword: The Imperative of Unambiguous Structural Verification in Modern Drug Discovery
An In-depth Technical Guide to the Structure Elucidation of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride
In the landscape of contemporary drug discovery, spirocyclic scaffolds have emerged as powerful tools for medicinal chemists.[1][2] Their inherent three-dimensionality offers a distinct advantage over planar aromatic systems, enabling more precise and potent interactions with biological targets while often improving physicochemical properties like solubility.[3][4][5] The 1,8-diazaspiro[4.5]decane core, a privileged scaffold, is a key building block in the synthesis of novel therapeutics. When functionalized, as in Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride, its structural complexity necessitates a rigorous, multi-faceted analytical approach to ensure its identity, purity, and stereochemistry are unequivocally confirmed.
This guide eschews a simple recitation of methods. Instead, it provides a strategic, logic-driven workflow for the complete structural characterization of this molecule. We will explore not just what techniques to use, but why they are chosen, how their data interlink, and how this integrated approach creates a self-validating system essential for regulatory submission and advancing a compound through the development pipeline.
The Analytical Challenge: Deconstructing the Target Molecule
A successful elucidation strategy begins with a thorough analysis of the molecule's constituent parts, each presenting unique analytical questions:
-
1,8-Diazaspiro[4.5]decane Core: A bicyclic system joined by a single quaternary carbon (the spiro center). This rigidity and defined spatial arrangement are key to its pharmacological utility but require advanced techniques (specifically 2D NMR) to map connectivity across the non-protonated center.
-
Benzyl Carbamate Group: This functional group is readily identifiable by spectroscopic methods (IR, NMR), but its precise location on the N1 nitrogen must be confirmed.
-
Two Nitrogen Atoms: The molecule contains a secondary amine (N8) and a tertiary amide/carbamate nitrogen (N1). In the hydrochloride salt form, the secondary amine is protonated, a feature that must be verified.
-
Hydrochloride Salt: The presence of the chloride counter-ion and the protonation site of the basic nitrogen must be confirmed, as this impacts solubility, stability, and crystalline form.
-
Chirality: The spiro carbon atom is a stereocenter. Unless the synthesis is stereospecific, the product is a racemic mixture. For pharmaceutical applications, resolving and identifying the individual enantiomers is critical.[6][7]
An Integrated Workflow for Structure Elucidation
No single technique can provide the complete structural picture. The most robust and trustworthy approach relies on the convergence of data from multiple orthogonal analytical methods. The following workflow demonstrates how data from each step logically informs the next, culminating in an unambiguous structural assignment.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: Confirming the Foundation
Expertise & Causality: The first step is always to confirm the molecular mass and elemental formula. High-Resolution Mass Spectrometry (HRMS) is chosen over standard MS for its ability to provide a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental composition. Electrospray Ionization (ESI) is the preferred technique for this molecule due to its polar and pre-ionized (salt) nature.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).
-
Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
-
Analysis Mode: Operate in positive ion mode to detect the protonated molecule.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. The instrument should be calibrated immediately prior to analysis using a known standard.
-
Data Analysis: Identify the monoisotopic mass of the most abundant ion. The target molecule, as a hydrochloride salt, will dissociate in solution, and the ESI process will detect the protonated free base, [M+H]⁺. Use the instrument software to calculate the elemental composition for the observed accurate mass.
Expected Data & Interpretation
The analysis should yield a prominent ion corresponding to the protonated free base (C₁₆H₂₂N₂O₂).
| Parameter | Theoretical Value | Observed Value (Example) | Mass Error (ppm) |
| Formula | C₁₆H₂₃N₂O₂⁺ | - | - |
| Monoisotopic Mass | 275.17540 | 275.17562 | < 1.0 ppm |
This result confirms the elemental composition, providing a solid foundation for further spectroscopic analysis.
Infrared Spectroscopy: A Rapid Functional Group Snapshot
Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify key functional groups. For this molecule, we expect to see characteristic vibrations for the carbamate carbonyl, the N-H bond of the protonated amine, C-N bonds, and aromatic C-H bonds. Attenuated Total Reflectance (ATR) is the modern method of choice as it requires minimal sample preparation.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (typically diamond or germanium).
-
Background Scan: Perform a background scan of the empty ATR stage to subtract atmospheric CO₂ and H₂O signals.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the major absorption bands.
Expected Data & Interpretation
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2700 | Broad, Strong | N-H stretch (from R₃NH⁺Cl⁻) |
| ~1700-1680 | Strong | C=O stretch (carbamate carbonyl)[8][9][10] |
| ~1600, ~1450 | Medium | C=C stretches (aromatic ring) |
| ~1250-1200 | Strong | C-N stretch (amine/amide)[8] |
| ~750-700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
The presence of these key bands provides corroborating evidence for the major structural features of the molecule.
NMR Spectroscopy: The Blueprint of Connectivity
Expertise & Causality: Nuclear Magnetic Resonance (NMR) is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.[11][12] A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assemble the complete structure piece by piece. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice as it will dissolve the hydrochloride salt and its residual water peak does not obscure key signals. The exchangeable N-H proton is also often clearly visible in this solvent.
Experimental Protocol: General NMR
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of DMSO-d₆.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
1D Spectra: Acquire standard ¹H, ¹³C{¹H}, and DEPT-135 spectra.
-
2D Spectra: Acquire gCOSY, gHSQC, and gHMBC spectra using standard pulse programs. Optimize acquisition and processing parameters for the specific molecule.
¹H and ¹³C NMR: The Parts List
-
¹H NMR: Provides information on the number and type of hydrogen environments. We expect to see signals for the 5 aromatic protons of the benzyl group, the benzylic CH₂ group, and a complex series of overlapping signals for the 14 aliphatic protons of the spiro-diamine core. A broad signal for the protonated secondary amine (N8-H) is also anticipated.
-
¹³C NMR & DEPT-135: Identifies all unique carbon environments. The DEPT-135 experiment is crucial for distinguishing between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent. We expect signals for the carbamate C=O, 6 aromatic carbons (4 CH, 2 quaternary), the benzylic CH₂, 7 aliphatic CH₂ groups, and the key spiro quaternary carbon.
2D NMR: Assembling the Structure
This is where the true power of NMR is realized. The correlation experiments allow us to piece together the fragments identified in the 1D spectra.
Caption: Using 2D NMR to connect molecular fragments.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It will be instrumental in tracing the connectivity of the protons within the five-membered and six-membered rings of the spiro-core. For example, it will show which CH₂ group is adjacent to another CH₂ group.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum directly correlates each proton to the carbon it is attached to. It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations that will lock down the structure include:
-
From the benzylic CH₂ protons to the carbamate C=O carbon , confirming the benzyl ester portion.
-
From the protons on the carbons adjacent to N1 (the carbamate nitrogen) to the carbamate C=O carbon , confirming the N-C(O)O bond.
-
From the protons on all four carbons adjacent to the spiro center to the quaternary spiro carbon , definitively proving the spirocyclic connection.
-
Expected NMR Data Summary
| Atom(s) | ¹H Shift (ppm, mult.) | ¹³C Shift (ppm) | Key HMBC Correlations |
| Carbamate C=O | - | ~155 | Benzylic-CH₂, Protons on C2 & C5 |
| Benzyl Ar-C (ipso) | - | ~137 | Benzylic-CH₂, Ortho-Ar-H |
| Benzyl Ar-C (o,m,p) | ~7.3-7.4 (m, 5H) | ~128-129 | Other Ar-H, Benzylic-CH₂ |
| Benzylic O-CH₂ | ~5.1 (s, 2H) | ~66 | Carbamate C=O, Benzyl Ar-C (ipso) |
| Spiro-C (C4) | - | ~60-65 | Protons on C3, C5, C9, C10 |
| Piperidine Ring (C6-C10) | ~1.5-3.5 (m) | ~30-55 | Other ring protons, Spiro-C (from C5, C9) |
| Pyrrolidine Ring (C2-C5) | ~1.5-3.5 (m) | ~30-60 | Other ring protons, Spiro-C (from C3, C5), Carbamate C=O |
| N8-H | Broad | - | - |
Single-Crystal X-ray Diffraction: The Final Proof
Expertise & Causality: While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray diffraction provides the ultimate, unambiguous proof.[13] It generates a three-dimensional model of the molecule as it exists in the crystal lattice, confirming not only the connectivity but also the precise bond lengths, bond angles, and solid-state conformation. Crucially for this molecule, it will definitively locate the chloride ion and the proton on the N8 nitrogen, confirming the hydrochloride salt structure.[14][15][16]
Experimental Protocol: Single-Crystal XRD
-
Crystal Growth: Grow suitable single crystals by slow evaporation of a solvent in which the compound is moderately soluble (e.g., methanol/ether, ethanol/water).
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the resulting electron density map to generate the final molecular model.
-
Analysis: Analyze the final structure to confirm all atomic positions, connectivity, and intermolecular interactions, such as hydrogen bonding between the N8-H⁺ group and the Cl⁻ ion.
Chiral Analysis: Addressing Stereochemistry
Expertise & Causality: As a potential drug candidate, the stereochemical purity of the compound is paramount. The spiro-carbon (C4) is a stereocenter, meaning the molecule exists as a pair of enantiomers. Chiral chromatography is the gold-standard technique for separating and quantifying enantiomers.[7][]
Experimental Protocol: Chiral HPLC
-
Column Selection: Screen various chiral stationary phases (CSPs), such as those based on derivatized cellulose or amylose, which are effective for a broad range of compounds.
-
Method Development: Develop a separation method by optimizing the mobile phase (typically a mixture of a non-polar solvent like hexane and an alcohol like isopropanol or ethanol) and flow rate.
-
Analysis: Inject a solution of the racemic compound. The two enantiomers should elute as two separate, well-resolved peaks.
-
Quantification: Integrate the peak areas to determine the enantiomeric ratio (typically 50:50 for a racemate).
Conclusion: A Self-Validating, Multi-Technique Paradigm
The structure elucidation of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride is a clear demonstration of the necessity of an integrated, multi-technique analytical strategy. Each method provides a unique and essential piece of the puzzle: HRMS establishes the elemental formula, FTIR confirms functional groups, a comprehensive suite of NMR experiments maps the intricate connectivity, and X-ray crystallography delivers the definitive three-dimensional structure. This logical, self-validating workflow ensures the highest degree of confidence in the final structure, a non-negotiable requirement for researchers, scientists, and drug development professionals.
References
-
The Spirocycle Surge in Drug Discovery - Drug Hunter. (2025). Drug Hunter. [Link]
-
The utilization of spirocyclic scaffolds in novel drug discovery. (n.d.). Taylor & Francis Online. [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). Drugs for Neglected Diseases initiative (DNDi). [Link]
-
The Growing Importance of Spirocycles in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). ResearchGate. [Link]
-
13C ; DEPT135 ; HSQC) and HRMS spectra. (n.d.). MDPI. [Link]
-
Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. (2024). MDPI. [Link]
-
Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. (2020). Journal of AOAC INTERNATIONAL. [Link]
-
Analytical Methods | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. (2007). Royal Society of Chemistry. [Link]
-
Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. (1960). The Journal of Chemical Physics. [Link]
-
X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. (n.d.). University of Leeds. [Link]
-
An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. (n.d.). National Institutes of Health (NIH). [Link]
-
SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. [Link]
-
Part 7: Analytical Techniques for Stereochemistry. (2025). Chiralpedia. [Link]
-
Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). National Institutes of Health (NIH). [Link]
-
Chiral Separation of Spiro-compounds and Determination Configuration. (2025). ResearchGate. [Link]
-
Chiral analysis. (n.d.). Wikipedia. [Link]
-
Single-crystal X-ray structure of the hydrochloride salt of compound 1. (n.d.). ResearchGate. [Link]
-
Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012). ResearchGate. [Link]
-
Characterization of the hydrochloride salt hemihydrate as a new salt of the antifungal agent tioconazole. (2023). PubMed. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (2005). Elsevier. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]
-
Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. (n.d.). Walsh Medical Media. [Link]
Sources
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 2. researchgate.net [researchgate.net]
- 3. drughunter.com [drughunter.com]
- 4. tandfonline.com [tandfonline.com]
- 5. nbinno.com [nbinno.com]
- 6. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 7. Chiral analysis - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. rsc.org [rsc.org]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of the hydrochloride salt hemihydrate as a new salt of the antifungal agent tioconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Determination of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride. Given the absence of publicly available solubility data for this specific entity, this document emphasizes robust experimental design, methodological rigor, and accurate data interpretation. We will delve into the foundational principles of solubility, differentiate between kinetic and thermodynamic measurements, and provide detailed, field-proven protocols for their determination. The causality behind experimental choices, from solvent selection to analytical quantification, will be elucidated to ensure a self-validating and scientifically sound approach.
Introduction: The Central Role of Solubility in Drug Development
The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous solubility is a paramount parameter. A drug must be in solution to be absorbed across the gastrointestinal tract.[2][4] Consequently, low solubility can lead to:
-
Poor Bioavailability: Insufficient dissolution in the gastrointestinal fluids limits the amount of drug available for absorption, potentially rendering the therapeutic agent ineffective.[5]
-
Formulation and Manufacturing Hurdles: Developing a viable dosage form for an insoluble compound can be complex and costly, requiring advanced formulation strategies.[3]
Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride, as a hydrochloride salt, is designed to have enhanced aqueous solubility compared to its free base. However, factors such as the common ion effect, crystal lattice energy, and pH can significantly influence its dissolution.[6][7] Therefore, a thorough experimental determination of its solubility is not merely a data collection exercise but a fundamental step in its preclinical development.
Theoretical Framework: Kinetic vs. Thermodynamic Solubility
Understanding the distinction between kinetic and thermodynamic solubility is crucial for interpreting experimental results correctly.[8][9]
-
Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility. It is defined as the maximum concentration of a solute that can be dissolved in a solvent at equilibrium, with undissolved solid present.[9][10] This value is independent of time and is a fundamental physicochemical property of the compound in its most stable crystalline form under specific conditions (e.g., temperature, pH). Thermodynamic solubility is vital for lead optimization and formulation development.[11][12]
-
Kinetic Solubility: This measurement reflects the concentration at which a compound, typically introduced from a concentrated organic stock solution (e.g., DMSO), begins to precipitate in an aqueous medium.[8][10] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of a supersaturated, metastable solution.[8][9] While less fundamentally rigorous, kinetic solubility assays are high-throughput and invaluable in early drug discovery for rapid compound screening.[5][11]
For Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride, determining both solubility types provides a comprehensive picture. Kinetic solubility will guide its use in high-throughput in vitro screening, while thermodynamic solubility will inform its potential for oral absorption and guide formulation strategies.
Experimental Protocols for Solubility Determination
The following sections provide detailed, step-by-step methodologies for determining both the thermodynamic and kinetic solubility of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride.
Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.[13] It relies on achieving equilibrium between the solid compound and a saturated solution.
Principle: An excess amount of the solid compound is agitated in a specific solvent system for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified.
Methodology:
-
Preparation of Buffers: Prepare a series of aqueous buffers covering the physiologically relevant pH range of 1.2 to 6.8. This is critical for Biopharmaceutics Classification System (BCS) assessment.[14][15][16][17][18]
-
pH 1.2: 0.1 N HCl
-
pH 4.5: Acetate buffer
-
pH 6.8: Phosphate buffer
-
-
Sample Preparation: Accurately weigh an excess amount of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride into separate glass vials for each buffer condition (in triplicate). An amount sufficient to create a visible slurry is required.
-
Equilibration: Add a precise volume (e.g., 2 mL) of the appropriate buffer to each vial. Seal the vials and place them in a shaker or rotator set to a constant temperature (typically 25°C or 37°C) for 24 to 48 hours. The equilibration time should be sufficient to ensure a constant concentration is reached.[13]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm PVDF or PTFE syringe filter to remove all undissolved particles. Causality Note: The filter material should be chosen carefully to minimize drug binding.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[19][][21][22]
Diagram of Thermodynamic Solubility Workflow:
Caption: Thermodynamic Solubility Workflow.
Kinetic Solubility: High-Throughput Turbidimetric or HPLC-based Method
Kinetic solubility is often determined by adding a DMSO stock solution of the compound to an aqueous buffer and observing precipitation.[12][23]
Principle: A concentrated stock solution of the compound in DMSO is serially diluted into aqueous buffer in a microplate. The concentration at which precipitation occurs is determined either by measuring the turbidity (light scattering) of the solution or by filtering and quantifying the remaining dissolved compound.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride in 100% DMSO (e.g., 10 mM).
-
Plate Setup: In a 96-well microplate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer and mix thoroughly. This is typically done in a serial dilution format to test a range of concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at room temperature for a defined period, typically 1 to 2 hours.[24]
-
Detection & Quantification:
-
Turbidimetric Method: Measure the light scattering at a specific wavelength using a nephelometer or plate reader. The concentration at which the signal significantly increases above the background indicates precipitation.
-
HPLC/LC-MS Method: For higher accuracy, the samples are filtered using a solubility filter plate. The concentration of the compound in the filtrate is then determined by HPLC or LC-MS/MS, similar to the thermodynamic method.[23][24]
-
Diagram of Kinetic Solubility Workflow:
Caption: Kinetic Solubility Workflow.
Data Analysis and Interpretation
Analytical Quantification: HPLC/LC-MS/MS
High-Performance Liquid Chromatography is the preferred method for accurately quantifying the concentration of the dissolved compound.[25][26][27]
-
Method: A reversed-phase HPLC method with UV or MS/MS detection should be developed and validated for Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride.
-
Calibration: A standard curve should be generated using known concentrations of the compound to ensure accurate quantification.
-
Calculation: The solubility (in mg/mL or µM) is calculated by comparing the peak area of the sample from the saturated solution to the standard curve.[25]
Summarizing and Interpreting the Data
All quantitative data should be summarized in a clear, structured table for easy comparison across different pH conditions and between kinetic and thermodynamic measurements.
Table 1: Solubility Profile of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride
| Solubility Type | Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Thermodynamic | pH 1.2 (0.1 N HCl) | 25 | [Experimental Value] | [Calculated Value] |
| Thermodynamic | pH 4.5 (Acetate) | 25 | [Experimental Value] | [Calculated Value] |
| Thermodynamic | pH 6.8 (Phosphate) | 25 | [Experimental Value] | [Calculated Value] |
| Kinetic | pH 7.4 (PBS) | 25 | [Experimental Value] | [Calculated Value] |
Interpretation:
-
pH-Dependency: The data will reveal the pH-dependent solubility profile. As a basic compound (diazaspiro moiety), higher solubility is expected at lower pH values where the molecule is fully protonated.
-
BCS Classification: The thermodynamic solubility data, particularly the lowest value observed between pH 1.2 and 6.8, can be used to classify the drug according to the Biopharmaceutics Classification System (BCS). A drug is considered "highly soluble" if its highest dose strength is soluble in ≤ 250 mL of aqueous media over this pH range.[14][15] This classification has significant regulatory implications for biowaivers.
-
Kinetic vs. Thermodynamic: A significant difference between the kinetic and thermodynamic solubility values may indicate a high propensity for the compound to form supersaturated solutions, which can be a consideration for formulation design.
Conclusion
Determining the solubility of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride is a critical, multi-faceted process that underpins its entire development trajectory. By employing the robust, validated protocols outlined in this guide—distinguishing between the rapid screening power of kinetic assays and the fundamental truth of thermodynamic measurements—researchers can generate the high-quality, reliable data necessary for informed decision-making. This structured approach, grounded in the principles of physical chemistry and analytical science, provides a clear path to characterizing this key physicochemical property, thereby mitigating risks and accelerating the journey from the laboratory to the clinic.
References
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Wikipedia. Biopharmaceutics Classification System. [Link]
-
Dissolution Technologies. Biopharmaceutics Classification System: A Regulatory Approach. [Link]
-
Biopharmaceutics Classification System. Biopharmaceutics Classification System. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2025, March 30). Biopharmaceutics Classification System (BCS) - An Overview. [Link]
-
Biorelevant.com. The BCS (Biopharmaceutical Classification System). [Link]
-
Drug Discovery News. Substance solubility. [Link]
- Books. (2015, November 20). CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development.
-
ISRN Pharmaceutics. DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. [Link]
-
Farmacia. (2020, May 11). The Importance of Solubility for New Drug Molecules. [Link]
-
Waters Corporation. Solubility Screening by UPLC-MS/MS. [Link]
-
Waters Corporation. Solubility Screening by UPLC-MS/MS. [Link]
-
ResearchGate. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]
-
ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]
-
ACS Publications. Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists. [Link]
-
BioDuro. ADME Solubility Assay. [Link]
-
MDPI. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. [Link]
-
ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]
-
Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
-
PubMed. Precaution on use of hydrochloride salts in pharmaceutical formulation. [Link]
-
Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Molecules. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]
-
NIH. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]
-
PubMed. (2021, February 25). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. [Link]
-
PubMed Central. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
-
ResearchGate. (2012, June 12). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]
-
ACS Publications. (2021, February 12). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. [Link]
-
PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
-
Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]
-
EAG Laboratories. Liquid Chromatography Tandem Mass Spectrometry LC-MS-MS. [Link]
-
ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]
-
Chimia. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
-
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
-
Organic Syntheses Procedure. 1. [Link]
-
PubChemLite. Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate. [Link]
Sources
- 1. Substance solubility | Drug Discovery News [drugdiscoverynews.com]
- 2. books.rsc.org [books.rsc.org]
- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. ucd.ie [ucd.ie]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. rjpdft.com [rjpdft.com]
- 7. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 13. researchgate.net [researchgate.net]
- 14. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. grokipedia.com [grokipedia.com]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. biorelevant.com [biorelevant.com]
- 19. waters.com [waters.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. improvedpharma.com [improvedpharma.com]
- 23. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 24. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 25. pharmaguru.co [pharmaguru.co]
- 26. lifechemicals.com [lifechemicals.com]
- 27. researchgate.net [researchgate.net]
thermal stability of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride
An In-Depth Technical Guide to the Thermal Stability of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride
Authored by a Senior Application Scientist
Introduction
In the landscape of modern drug discovery and development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. Thermal stability, in particular, is a critical quality attribute that dictates a compound's shelf-life, storage conditions, and manufacturing processes. This guide provides a comprehensive framework for the systematic evaluation of the , a spirocyclic compound of interest in medicinal chemistry. The spirocyclic scaffold is a privileged structure in drug design, often imparting favorable pharmacological properties.[1] However, the unique steric and electronic features of such molecules, combined with the inherent reactivity of functional groups like carbamates, necessitate a thorough investigation of their stability profiles.
This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for a robust thermal stability assessment. We will delve into the core analytical techniques, the rationale behind experimental design, and the interpretation of the resulting data, thereby providing a self-validating system for the comprehensive characterization of this promising molecule.
Physicochemical Properties and Structural Analysis
Compound: Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride CAS Number: 1385696-68-3[2] Molecular Formula: C₁₆H₂₃ClN₂O₂[2] Molecular Weight: 310.82 g/mol [2]
The structure of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride features several key functionalities that are pertinent to its thermal stability:
-
Benzyl Carbamate: The carbamate group is known to be susceptible to thermal decomposition.[3] The stability of carbamates can vary significantly based on their structure.[3] The presence of the benzyl group provides a potential leaving group, and the nitrogen atom's substitution pattern will influence the degradation pathway.
-
Spirocyclic Diamine Core: The 1,8-diazaspiro[4.5]decane core is a rigid structure that may influence the overall stability of the molecule. The presence of two nitrogen atoms, one of which is part of the carbamate and the other a secondary amine (protonated in the hydrochloride salt), offers multiple sites for potential chemical reactions.
-
Hydrochloride Salt: The hydrochloride salt form is common for amine-containing drugs to enhance solubility and stability. However, under thermal stress, the chloride ion can potentially participate in degradation reactions. The stability of hydrochloride salts of pharmaceuticals is a critical aspect of preformulation studies.[4]
Hypothesized Degradation Pathways
Based on the chemistry of carbamates, two primary thermal degradation pathways can be postulated for Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride:
-
Decarboxylation: Thermal stress can induce the cleavage of the carbamate bond, leading to the loss of carbon dioxide and the formation of the corresponding amine and benzyl alcohol.
-
Isocyanate Formation: An alternative pathway involves the elimination of benzyl alcohol to form an isocyanate intermediate, which could then undergo further reactions. The thermal decomposition of carbamates is a known route for isocyanate production.[5]
The following diagram illustrates these potential degradation pathways:
Caption: Hypothesized thermal degradation pathways.
Core Methodologies for Thermal Stability Assessment
A multi-faceted approach employing orthogonal analytical techniques is essential for a comprehensive understanding of a compound's thermal behavior.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental technique for assessing thermal stability by measuring changes in a sample's mass as a function of temperature in a controlled atmosphere.[6][7] This provides critical information on the onset temperature of decomposition, the presence of volatile components like moisture or residual solvents, and the overall degradation profile.[7][8][9]
Experimental Protocol: TGA
-
Sample Preparation: Accurately weigh 5-10 mg of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride into a clean, tared TGA pan (platinum or alumina).
-
Instrument Setup:
-
Purge Gas: Nitrogen at a flow rate of 50-100 mL/min to provide an inert atmosphere.
-
Heating Rate: A standard heating rate of 10 °C/min is typically employed for initial screening. Slower or faster rates can be used for more detailed kinetic studies.
-
Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature high enough to ensure complete decomposition (e.g., 600 °C).
-
-
Data Acquisition: Record the mass of the sample as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at which 5% and 10% mass loss occur. Note any distinct mass loss steps, which may correspond to the loss of specific molecular fragments.
Causality Behind Experimental Choices:
-
An inert nitrogen atmosphere is chosen to prevent oxidative degradation, allowing for the study of the inherent thermal stability of the molecule.
-
A 10 °C/min heating rate provides a good balance between resolution and experiment time.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[10] It is an indispensable tool for identifying thermal events such as melting, crystallization, polymorphic transitions, and decomposition.[10][11][12][13] DSC provides complementary information to TGA; for instance, a melting endotherm followed by an exothermic decomposition can be clearly delineated.
Experimental Protocol: DSC
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. A sealed pan is used to prevent the loss of volatile decomposition products before they can be detected.
-
Instrument Setup:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Heating Rate: A heating rate of 10 °C/min is standard.
-
Temperature Program: Heat the sample from ambient temperature to a point beyond any expected thermal events, as guided by TGA data. A typical range might be 25 °C to 350 °C.
-
-
Data Acquisition: Record the differential heat flow between the sample and a reference pan as a function of temperature.
-
Data Analysis: Identify and quantify any endothermic or exothermic peaks. The melting point is determined from the onset or peak of the melting endotherm. The enthalpy of fusion (ΔHfus) can also be calculated.
Causality Behind Experimental Choices:
-
Hermetically sealed pans are crucial for containing any evolved gases during decomposition, ensuring that the thermal events associated with these processes are accurately measured.
High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying the parent compound from its degradation products.[14][15] This allows for the determination of the rate of degradation and the identification of the degradation pathway.
Experimental Protocol: HPLC Method Development and Forced Degradation
-
Forced Degradation Study:
-
Prepare a solution of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride in a suitable solvent (e.g., acetonitrile/water).
-
Expose the solution to thermal stress (e.g., 80 °C) for a defined period (e.g., 24, 48, 72 hours).
-
Also, perform solid-state thermal stress by heating the neat compound at a temperature below its melting point but high enough to induce degradation (e.g., 100 °C).
-
-
HPLC Method Development:
-
Column: A reversed-phase C18 column is a good starting point for moderately polar compounds.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detector: A photodiode array (PDA) detector is recommended to obtain UV spectra of the parent and degradation peaks, which aids in peak tracking and identification.
-
Optimization: Adjust the gradient, flow rate, and column temperature to achieve good separation between the parent peak and all degradation product peaks.
-
-
Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, accuracy, and precision.
Causality Behind Experimental Choices:
-
Forced degradation studies are necessary to generate the degradation products that the analytical method must be able to resolve from the parent compound.
-
A PDA detector provides spectral information that can help in identifying co-eluting peaks and in the preliminary characterization of degradants.
Caption: Overall experimental workflow for thermal stability assessment.
Data Interpretation and Reporting
Thermogravimetric Analysis (TGA) Data
The TGA thermogram will show the percentage of the initial mass remaining as the temperature increases. A sharp drop in mass indicates decomposition.
Table 1: Hypothetical TGA Data Summary
| Parameter | Value |
| Onset of Decomposition | ~220 °C |
| T₅% (Temp. at 5% mass loss) | 225 °C |
| T₁₀% (Temp. at 10% mass loss) | 235 °C |
| Residual Mass at 600 °C | < 2% |
Differential Scanning Calorimetry (DSC) Data
The DSC thermogram will show endothermic (downward) and exothermic (upward) peaks. A sharp endotherm is typically indicative of melting.
Table 2: Hypothetical DSC Data Summary
| Thermal Event | Onset Temperature | Peak Temperature | Enthalpy (ΔH) |
| Melting | 210 °C | 215 °C | 85 J/g |
| Decomposition | >220 °C | - | Exothermic |
High-Performance Liquid Chromatography (HPLC) Data
The HPLC results from the forced degradation study will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Table 3: Hypothetical HPLC Forced Degradation Data (Solid State, 100 °C)
| Time (hours) | Parent Compound (% Area) | Degradant 1 (% Area) | Degradant 2 (% Area) | Total Degradants (%) |
| 0 | 100 | 0 | 0 | 0 |
| 24 | 95.2 | 3.1 | 1.7 | 4.8 |
| 48 | 90.5 | 5.8 | 3.7 | 9.5 |
| 72 | 85.1 | 8.9 | 6.0 | 14.9 |
Conclusion
The is a multifaceted property that requires a systematic and scientifically rigorous investigation. By employing a combination of Thermogravimetric Analysis, Differential Scanning Calorimetry, and a validated stability-indicating HPLC method, researchers can build a comprehensive thermal profile of this molecule. This in-depth understanding is paramount for making informed decisions during drug development, from lead optimization and formulation design to the establishment of appropriate storage conditions and shelf-life. The methodologies and frameworks presented in this guide provide a robust foundation for these critical studies, ensuring the quality, safety, and efficacy of potential new therapeutics based on this spirocyclic scaffold.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1385696-68-3|Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aurigaresearch.com [aurigaresearch.com]
- 7. improvedpharma.com [improvedpharma.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. veeprho.com [veeprho.com]
- 10. quercus.be [quercus.be]
- 11. tainstruments.com [tainstruments.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 15. chromatographyonline.com [chromatographyonline.com]
An In-Depth Technical Guide to Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride: A Versatile Scaffold in Modern Medicinal Chemistry
This guide provides a comprehensive technical overview of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride, a key building block in contemporary drug discovery. We will delve into its synthesis, characterization, and its expanding role as a privileged scaffold in the design of novel therapeutics. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage the unique structural and functional attributes of this spirocyclic diamine.
The Strategic Value of Spirocyclic Scaffolds in Drug Design
In the quest for novel chemical entities with enhanced therapeutic profiles, medicinal chemistry has progressively moved beyond "flat" two-dimensional structures towards more three-dimensional (3D) molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single common atom, are at the forefront of this evolution. The incorporation of a spiro center imparts a rigid, well-defined 3D conformation to a molecule. This structural rigidity can be highly advantageous in drug design for several reasons:
-
Enhanced Target Specificity and Potency: By locking the conformation of a molecule, a spirocyclic core can pre-organize the appended pharmacophoric groups in an optimal orientation for binding to a biological target. This can lead to a significant increase in potency and selectivity.
-
Improved Physicochemical Properties: The introduction of sp3-rich spirocenters often leads to improved physicochemical properties, such as increased aqueous solubility and metabolic stability, and a reduction in lipophilicity, which are all critical for favorable pharmacokinetic profiles.
-
Novel Chemical Space: Spirocyclic scaffolds provide access to novel and underexplored areas of chemical space, offering opportunities to develop intellectual property and overcome challenges associated with existing drug classes.
The 1,8-diazaspiro[4.5]decane core, a bicyclic system containing a piperidine and a pyrrolidine ring fused at a spirocyclic carbon, is a particularly attractive scaffold due to the presence of two modifiable nitrogen atoms, allowing for the introduction of diverse substituents to fine-tune biological activity and physicochemical properties.
Synthesis and Characterization of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride
While a definitive, publicly available, step-by-step synthesis protocol for Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride is not extensively documented in peer-reviewed literature, a plausible synthetic strategy can be devised based on established methodologies for the construction of similar spirocyclic diamines. The following proposed synthesis is illustrative of a rational approach to obtaining this key intermediate.
Proposed Synthetic Pathway
The synthesis of the 1,8-diazaspiro[4.5]decane core can be approached through a multi-step sequence, often culminating in a key cyclization step to form the spirocyclic system. Subsequent protection and deprotection steps are crucial for the selective functionalization of the two nitrogen atoms.
A Technical Guide to the Biological Targets of Diazaspiro[4.5]decane Derivatives
Executive Summary
The diazaspiro[4.5]decane scaffold represents a privileged structure in modern medicinal chemistry. Its inherent three-dimensionality, conformational rigidity, and ability to present substituents in precise vectors offer distinct advantages for exploring novel chemical space and achieving high target affinity and selectivity.[1][2] This guide provides a comprehensive overview of the known and potential biological targets of various diazaspiro[4.5]decane isomers. We will delve into the mechanistic basis for their activity against key target classes, including protein kinases, G-protein coupled receptors (GPCRs), and enzymes implicated in a range of pathologies from inflammatory diseases and cancer to fungal and viral infections. Furthermore, this document furnishes detailed, field-proven experimental workflows for the identification and validation of novel protein targets for bioactive small molecules, grounding theoretical knowledge in practical application for researchers in drug discovery and development.
The Diazaspiro[4.5]decane Core: A Scaffold for Innovation
The fusion of a five-membered and a six-membered ring sharing a single quaternary carbon atom defines the spirocyclic nature of the diazaspiro[4.5]decane core. This structure is not merely a synthetic curiosity; its rigidity reduces the entropic penalty upon binding to a biological target, a feature highly sought after in rational drug design.[2] The precise positioning of nitrogen atoms and substitution points across various isomers (e.g., 2,8-diaza, 1,3,8-triaza, 6,7-diaza) allows for fine-tuning of physicochemical properties and target interactions, making this scaffold a versatile starting point for library development against diverse target families.[1][3][4]
Key Biological Target Classes and Mechanisms of Action
Research has illuminated several key areas where diazaspiro[4.5]decane derivatives exhibit potent biological activity. The following sections explore these target classes, supported by quantitative data and mechanistic insights.
Protein Kinase Inhibition
Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The diazaspiro[4.5]decane scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors.
-
Receptor-Interacting Protein Kinase 1 (RIPK1): RIPK1 is a key mediator of necroptosis, a form of programmed cell death implicated in inflammatory diseases.[5][6] A virtual screening campaign successfully identified a 1,3,8-triazaspiro[4.5]decane hit, which, through structural optimization, led to a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors.[3][5] The causality behind this discovery lies in identifying a novel chemical scaffold that can occupy the ATP-binding pocket of RIPK1, thereby blocking the downstream signaling cascade that leads to cell death.
-
TYK2/JAK1 Kinases: The Janus kinase (JAK) family, including TYK2 and JAK1, is central to cytokine signaling pathways that drive autoimmune and inflammatory conditions. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were developed as selective dual TYK2/JAK1 inhibitors.[7] Compound 48 from this series demonstrated excellent potency and selectivity over other JAK isoforms, translating to potent anti-inflammatory effects in preclinical models of ulcerative colitis.[7]
-
KRAS-G12D: Oncogenic mutations in RAS proteins are notoriously difficult to target. However, a multidisciplinary approach combining machine learning with synthetic chemistry identified 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent and selective inhibitors of the KRAS-G12D mutant, showcasing nanomolar IC50 values in cellular assays.[8]
Table 1: Potency of Diazaspiro[4.5]decane Derivatives as Kinase Inhibitors
| Compound Class | Target Kinase | Lead Compound Example | IC50 Value | Therapeutic Area | Reference |
|---|---|---|---|---|---|
| 2,8-Diazaspiro[4.5]decan-1-one | RIPK1 | Compound 41 | 92 nM | Inflammatory Diseases | [3][5] |
| 2,8-Diazaspiro[4.5]decan-1-one | TYK2 / JAK1 | Compound 48 | 6 nM / 37 nM | Inflammatory Bowel Disease | [7] |
| 1-Oxa-3,7-diazaspiro[4.5]decan-2-one | KRAS-G12D | HDB-2 / HDB-3 | Nanomolar | Oncology | [8] |
| 1-Thia-4-azaspiro[4.5]decan-3-one | EGFR / BRAFV600E | Compound 7a | 0.21 µM / 0.11 µM | Oncology |[2] |
The inhibition of these kinases is a direct consequence of the spiro scaffold's ability to orient functional groups in a manner that achieves high-affinity interactions within the kinase active site, often competing with ATP. The choice to pursue these targets is driven by their validated roles in disease pathophysiology.
Modulation of G-Protein Coupled Receptors (GPCRs)
GPCRs represent one of the largest families of drug targets. Diazaspiro[4.5]decane derivatives have been identified as modulators for several members of this family.
-
P2X7 Receptor: The P2X7 receptor is an ATP-gated ion channel involved in inflammatory signaling. Novel 6,7-diazaspiro[4.5]decane analogs have been identified as potent and selective P2X7 antagonists, making them promising candidates for treating inflammatory conditions like rheumatoid arthritis and neuropathic pain.[9]
-
δ-Opioid Receptor (DOR): A high-throughput screen identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel chemotype of selective DOR agonists.[10] These compounds demonstrated submicromolar potency in reducing cAMP production with low β-arrestin 2 recruitment, suggesting a potential for biased agonism, a highly desirable property for minimizing side effects.
-
Sigma-1 (σ1) Receptor: While not a canonical GPCR, the σ1 receptor is a chaperone protein at the mitochondria-associated ER membrane involved in cellular stress responses and is overexpressed in many tumors. A 1,4-dioxa-8-azaspiro[4.5]decane derivative showed high affinity and selectivity for σ1 receptors, and its radiolabeled version, [[11]F]5a, demonstrated significant accumulation in tumors in PET imaging studies, validating it as a target for cancer diagnostics.[12]
Inhibition of Other Key Enzymes
-
Chitin Synthase (CHS): Chitin is an essential component of the fungal cell wall, making its synthesizing enzyme, CHS, an excellent target for antifungal agents. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed as CHS inhibitors, with several compounds exhibiting potency similar to the known inhibitor Polyoxin B and displaying excellent antifungal activity against pathogenic strains like Candida albicans and Aspergillus fumigatus.[13][14]
-
F1/FO-ATP Synthase: The c subunit of the mitochondrial F1/FO-ATP synthase is a component of the mitochondrial permeability transition pore (mPTP), whose opening is a key event in cell death during ischemia-reperfusion injury.[15][16] Derivatives of 1,3,8-triazaspiro[4.5]decane were discovered as the first small-molecule inhibitors of mPTP opening that directly target the c subunit, offering a novel cardioprotective strategy.[15][17][18][19]
Table 2: Antifungal Activity of Diazaspiro[4.5]decane-based CHS Inhibitors
| Compound | Target Organism | MIC (mmol/L) | Reference Drug (MIC mmol/L) | Reference |
|---|---|---|---|---|
| Compound 4d | C. albicans | 0.04 | Fluconazole (0.104) | [13] |
| Compound 4j | A. fumigatus | 0.08 | Polyoxin B (0.129) | [13] |
| Compound 4r | A. fumigatus | 0.08 | Polyoxin B (0.129) |[13] |
Antiviral Activity
The unique topology of the diazaspiro[4.5]decane scaffold has also been leveraged to develop antiviral agents.
-
Coronavirus and Influenza Virus: A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives were found to inhibit the replication of human coronavirus 229E.[20] Interestingly, while structurally related to known influenza fusion inhibitors, these specific analogs were inactive against influenza, pointing to a distinct mechanism of action and highlighting the scaffold's versatility.[20][21]
-
Herpesviruses and HIV: Diazadispiroalkane derivatives have been shown to act as viral entry inhibitors.[22][23] They are believed to interact with heparan sulfate proteoglycans (HSPG) on the host cell surface, which are used by numerous viruses—including herpesviruses and some strains of HIV—for initial attachment.[23] By blocking this interaction, the compounds prevent the first step of infection.
Methodologies for Target Identification and Validation
Identifying the specific molecular target of a bioactive compound is a critical step in drug discovery.[24][25] The choice of methodology is dictated by the nature of the small molecule and the biological question at hand. Below are robust, self-validating protocols for two powerful approaches.
General Workflow for Small Molecule Target Identification
The overall process involves moving from a phenotypic observation to a validated molecular target. This workflow ensures a logical progression with built-in validation steps.
Caption: A comprehensive workflow for small molecule target identification.
Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)
The DARTS method is a powerful label-free technique that identifies targets based on the principle that small molecule binding can stabilize a protein against proteolysis.[24][26]
Principle: A target protein, when bound by a ligand, often undergoes a conformational change that renders it less susceptible to digestion by proteases. This difference in stability can be detected by analyzing protein levels after protease treatment.
Step-by-Step Protocol:
-
Lysate Preparation:
-
Culture cells of interest (e.g., U937 cells for RIPK1 studies) to ~80-90% confluency.
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse cells in non-denaturing M-PER lysis buffer supplemented with protease inhibitors (use a buffer compatible with the protease to be used, e.g., Tris-based buffers for thermolysin).
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (proteome).
-
Determine protein concentration using a BCA assay.
-
-
Compound Incubation:
-
Dilute the proteome to a final concentration of 1 mg/mL.
-
Aliquot the proteome into separate tubes. To each tube, add the diazaspiro[4.5]decane derivative to the desired final concentration (e.g., 10 µM).
-
Crucial Control: Include a vehicle control (e.g., DMSO) at the same final concentration as the compound solvent.
-
Incubate at room temperature for 1 hour to allow for compound-protein binding.
-
-
Protease Digestion:
-
Prepare a stock solution of a suitable protease (e.g., thermolysin or pronase).
-
Add the protease to each tube at a predetermined optimal concentration (this must be optimized; start with a 1:1000 protease-to-protein ratio w/w).
-
Crucial Control: Include a "no protease" control for both the vehicle- and compound-treated samples to represent the undigested state.
-
Incubate at room temperature for 30 minutes. The time and temperature should be optimized to achieve substantial, but not complete, digestion in the vehicle control.
-
Stop the digestion by adding a denaturing stop solution (e.g., 5X Laemmli buffer) and boiling at 95°C for 5 minutes.
-
-
Analysis:
-
Separate the digested proteins by SDS-PAGE.
-
Analyze the gel. For hypothesis-driven validation (if you suspect a target), perform a Western blot using an antibody against the putative target protein. A stabilized target will show a stronger band in the compound-treated lane compared to the vehicle-treated lane.
-
For unbiased discovery, the entire lane can be excised, subjected to in-gel tryptic digestion, and analyzed by LC-MS/MS to identify all proteins that were protected from digestion.
-
Self-Validation System: The inclusion of vehicle-only and no-protease controls is essential. A valid result shows significant protein degradation in the vehicle + protease lane, minimal degradation in the no protease lanes, and specific band protection in the compound + protease lane for the target protein.
Signaling Pathway: RIPK1-Mediated Necroptosis
Understanding the pathway provides context for the inhibitor's mechanism of action. Diazaspiro[4.5]decane derivatives act at the apex of this cascade.
Caption: Inhibition of the RIPK1-mediated necroptosis pathway.
Conclusion and Future Directions
The diazaspiro[4.5]decane scaffold has unequivocally demonstrated its value in generating potent and selective modulators for a wide array of biological targets. From kinases and GPCRs to enzymes and viral proteins, the structural features of this core provide a robust platform for developing novel therapeutics. The future of this chemical class lies in the continued exploration of its vast, untapped chemical space. While isomers like the 2,8-diaza and 1,3,8-triaza have yielded significant discoveries, others such as the 6,7-diaza isomer remain largely unexplored, representing a frontier for new drug candidates.[3][4] The integration of advanced computational methods, such as machine learning and virtual screening, with high-throughput synthesis and robust biological validation will undoubtedly accelerate the journey of diazaspiro[4.5]decane derivatives from chemical curiosities to clinical realities.
References
-
Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine. [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation and Support. [Link]
-
Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. [Link]
-
Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
-
El-Sayed, W. A., et al. (2018). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules. [Link]
-
Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Busing, K. E., et al. (2018). Diazadispiroalkane Derivatives Are New Viral Entry Inhibitors. Antimicrobial Agents and Chemotherapy. [Link]
-
Apaydın, S., et al. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie. [Link]
-
Li, B., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Bioorganic & Medicinal Chemistry. [Link]
-
Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. ResearchGate. [Link]
-
Yi, S., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computers in Biology and Medicine. [Link]
-
Li, B., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. ResearchGate. [Link]
-
Pardali, V., et al. (2020). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank. [Link]
-
Wang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. [Link]
-
Wu, J., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic Letters. [Link]
-
Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]
-
Giorgio, V., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry. [Link]
-
Al-Ostath, R. A., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules. [Link]
-
Orlov, A. A., et al. (2019). Antiretroviral Activity Of a Novel Pyrimidyl-Di(Diazaspiroalkane) Derivative. Research Results in Pharmacology. [Link]
-
Matiychuk, V., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Scientifica. [Link]
-
El-Sayed, W. A., et al. (2018). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. [Link]
-
Shukla, L., et al. (2016). 2,8-Diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine potent CCR4 antagonists capable of inducing receptor endocytosis. Bioorganic & Medicinal Chemistry Letters. [Link]pyrimidin-4-amine-Shukla-Les-by/d73b06385d8d0d17049448375503083e95454687)
-
Albanese, V., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Mer-Drilon, U., et al. (2023). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects. International Journal of Molecular Sciences. [Link]
-
Xu, J., et al. (2023). Bioactive compounds of oxa-azaspiro[4.5]decane derivatives. ResearchGate. [Link]
-
Meqbil, Y. Z., et al. (2022). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. ACS Chemical Neuroscience. [Link]
-
Apaydın, S., et al. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. ResearchGate. [Link]
-
Mer-Drilon, U., et al. (2023). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. International Journal of Molecular Sciences. [Link]
-
Mer-Drilon, U., et al. (2023). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. PubMed. [Link]
-
Tejedor, D., et al. (2021). Antiviral Profiling of C-18- or C-19-Functionalized Semisynthetic Abietane Diterpenoids. Molecules. [Link]
-
Uddin, M. S., et al. (2023). Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review. Pharmaceuticals. [Link]
-
Leopoldo, M., et al. (2007). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sfera.unife.it [sfera.unife.it]
- 18. 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects [mdpi.com]
- 19. 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Diazadispiroalkane Derivatives Are New Viral Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antiretroviral Activity Of a Novel Pyrimidyl-Di(Diazaspiroalkane) Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 26. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride
Introduction: The Strategic Importance of the 1,8-Diazaspiro[4.5]decane Scaffold
The 1,8-diazaspiro[4.5]decane motif is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint on appended pharmacophoric elements, enabling precise interactions with biological targets. This spirocyclic diamine core is a key component in the development of a wide range of therapeutic agents, including potent enzyme inhibitors and ligands for G-protein coupled receptors (GPCRs) and ion channels. Derivatives of this scaffold have been explored for their potential in treating cardiovascular diseases, neurological disorders, and cancer.
Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride serves as a versatile starting material for the synthesis of a diverse library of compounds. The benzyloxycarbonyl (Cbz) group provides a stable protecting group for the primary amine, allowing for selective functionalization of the secondary amine at the 8-position. Subsequent removal of the Cbz group then avails the primary amine for further derivatization, offering a dual-functional handle for the construction of complex molecules.
This guide provides detailed, field-proven protocols for the key synthetic transformations of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate, empowering researchers and drug development professionals to efficiently generate novel derivatives for their discovery programs.
Initial Considerations: Free-Basing the Hydrochloride Salt
Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate is typically supplied as a hydrochloride salt to improve its stability and handling. Prior to most synthetic transformations, it is necessary to neutralize the salt to the free base to ensure the nucleophilicity of the secondary amine.
Protocol: Free-Basing of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride
-
Dissolution: Dissolve Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride (1.0 eq.) in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Neutralization: Add a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium hydroxide (NaOH), and stir vigorously for 15-30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with the same organic solvent (2x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free base as an oil or solid. The crude free base is often of sufficient purity for direct use in subsequent reactions.
Derivatization of the Secondary Amine
The secondary amine at the 8-position is a key site for introducing molecular diversity. The following protocols detail common and robust methods for its functionalization.
N-Alkylation with Alkyl Halides
Direct N-alkylation provides a straightforward method for introducing simple alkyl or benzyl groups. The choice of base and solvent is critical to ensure efficient reaction and minimize side products.[1]
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) is used to neutralize the hydrohalic acid formed during the reaction without competing in the alkylation.[1]
-
Solvent: A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is chosen to dissolve the reactants and facilitate the S_N2 reaction.[1]
-
Inert Atmosphere: A nitrogen or argon atmosphere is recommended to prevent side reactions with atmospheric moisture and oxygen, especially when using sensitive reagents.
-
Reaction Setup: To a stirred solution of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate (free base, 1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq.).
-
Addition of Alkylating Agent: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise at room temperature under a nitrogen atmosphere.
-
Reaction: Heat the mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Caption: Workflow for N-Alkylation.
Reductive Amination with Aldehydes and Ketones
Reductive amination is a powerful and versatile method for forming C-N bonds, particularly for introducing more complex substituents. This one-pot reaction involves the formation of an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[2][3]
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is mild, selective for the iminium ion over the carbonyl starting material, and tolerant of a wide range of functional groups.[2]
-
Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent, though tetrahydrofuran (THF) can also be used.[3]
-
Catalyst: For less reactive ketones, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.[2]
-
Reaction Setup: To a solution of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate (free base, 1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq.) in portions at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor by TLC. The reaction is typically complete within a few hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography.
Caption: Workflow for Reductive Amination.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[4] It allows for the introduction of a wide variety of aryl and heteroaryl groups.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is crucial for an efficient catalytic cycle.[5]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to facilitate the deprotonation of the amine and the subsequent steps in the catalytic cycle.[6]
-
Solvent: Anhydrous, deoxygenated toluene or dioxane is typically used to prevent catalyst deactivation.
-
Reaction Setup: In a glovebox or under a stream of argon, combine the aryl halide (1.0 eq.), Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate (free base, 1.2 eq.), sodium tert-butoxide (1.4 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%) in a dry Schlenk tube.
-
Solvent Addition: Add anhydrous, deoxygenated toluene.
-
Reaction: Seal the tube and heat the mixture to 80-110°C with vigorous stirring. Monitor the reaction by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Caption: Key components for Buchwald-Hartwig N-Arylation.
N-Acylation with Acid Chlorides and Anhydrides
N-acylation is a reliable method for the synthesis of amides, which are prevalent in many biologically active molecules. The reaction of the secondary amine with a reactive acylating agent like an acid chloride or anhydride is typically rapid and high-yielding.
Causality Behind Experimental Choices:
-
Acylating Agent: Acid chlorides and anhydrides are highly electrophilic and react readily with amines.[7]
-
Base: A tertiary amine base such as triethylamine or DIPEA is added to scavenge the HCl or carboxylic acid byproduct generated during the reaction.[7]
-
Solvent: An inert aprotic solvent like dichloromethane or THF is used.
-
Reaction Setup: Dissolve Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate (free base, 1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane and cool the solution to 0°C in an ice bath.
-
Addition of Acylating Agent: Slowly add the acid chloride or anhydride (1.1 eq.) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: The resulting amide can be purified by crystallization or flash column chromatography.
Deprotection of the Cbz Group
Removal of the Cbz protecting group to unveil the primary amine at the 1-position is a critical step for further diversification. Catalytic hydrogenation is the most common and efficient method for this transformation.[8][9]
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for hydrogenolysis.[8]
-
Hydrogen Source: Hydrogen gas is the standard reductant. Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate or formic acid can be employed for safety and convenience.[10]
-
Solvent: Protic solvents like methanol or ethanol are excellent choices for this reaction.
Protocol: Cbz Deprotection via Catalytic Hydrogenation
-
Reaction Setup: Dissolve the Cbz-protected spirodiamine (1.0 eq.) in methanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (10 mol%) to the solution.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen. Repeat this process three times.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst, washing the celite with methanol.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected diamine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II [kpu.pressbooks.pub]
- 8. thalesnano.com [thalesnano.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
Application Notes & Protocols: High-Throughput Library Synthesis Using Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride
Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Discovery
In modern medicinal chemistry, the exploration of novel chemical space is paramount for identifying next-generation therapeutics. There is a well-documented shift away from flat, aromatic structures towards molecules with greater three-dimensionality.[1] Spirocyclic scaffolds, where two rings share a single atom, are at the forefront of this movement. Their rigid, well-defined conformations can pre-organize appended functional groups into precise vectors, enhancing interactions with biological targets and often leading to improved potency and selectivity.[1][2][3]
The incorporation of spirocyclic motifs, particularly those rich in sp³-hybridized carbons, has been correlated with significant improvements in critical drug-like properties. These include increased aqueous solubility, modulated basicity, and reduced lipophilicity, all of which contribute to more favorable ADME (Administration, Distribution, Metabolism, and Excretion) profiles.[1][2]
Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride is a premier building block for leveraging these advantages in a parallel synthesis format. Its design is inherently strategic:
-
A Spirocyclic Core: It provides the foundational three-dimensional architecture.
-
Orthogonal Protection: The structure features two distinct secondary amines. The amine at the 1-position is protected with a Carboxybenzyl (Cbz) group, which is stable under a wide range of reaction conditions used to modify the second amine. The amine at the 8-position is available for immediate chemical diversification after a simple neutralization step.
This differential protection is the key to a two-stage diversification strategy, enabling the rapid generation of large, structurally complex compound libraries from a single, versatile core.
Figure 1: General workflow for two-stage library diversification.
Protocol I: Parallel Amide Bond Formation at the N8-Position
Amide bonds are one of the most prevalent functional groups in approved pharmaceuticals, making amide coupling a cornerstone of library synthesis.[4][5] This protocol outlines a robust method for coupling a diverse set of carboxylic acids to the N8-position of the spiro-diamine core in a 96-well plate format.
Causality of Reagent Selection:
-
Coupling Reagent: We select 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). It is highly efficient, has a low propensity for racemization, and the resulting byproducts are water-soluble, simplifying purification.
-
Base: N,N-Diisopropylethylamine (DIEA) is a non-nucleophilic hindered base. It effectively scavenges the acid produced during the reaction without competing as a nucleophile or causing unwanted side reactions.[6]
-
Solvent: Anhydrous Dimethylformamide (DMF) is an excellent polar aprotic solvent that solubilizes a wide range of reactants and reagents.
Step-by-Step Methodology (96-Well Plate)
-
Preparation of Core Stock Solution:
-
In a suitable flask, dissolve Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride in anhydrous DMF to a final concentration of 0.2 M.
-
Add DIEA (2.1 equivalents relative to the hydrochloride salt) to neutralize the salt and liberate the free secondary amine. Mix well. This is your Core Stock Solution .
-
-
Reagent Plating:
-
To each well of a 96-well reaction block, add 250 µL of a unique carboxylic acid stock solution (0.2 M in anhydrous DMF, 50 µmol, 1.0 eq).
-
Add 275 µL of a freshly prepared HATU stock solution (0.2 M in anhydrous DMF, 55 µmol, 1.1 eq).
-
Add 250 µL of the Core Stock Solution (50 µmol, 1.0 eq).
-
Add an additional 125 µL of a DIEA stock solution (0.4 M in anhydrous DMF, 50 µmol, 1.0 eq). The final reaction volume is ~900 µL.
-
-
Reaction Incubation:
-
Seal the 96-well plate securely with a cap mat.
-
Incubate the plate on an orbital shaker at room temperature (20-25°C) for 16 hours.
-
-
Work-up and Isolation (Simplified Liquid-Liquid Extraction):
-
Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Add 1.0 mL of ethyl acetate to each well.
-
Seal and shake vigorously for 5 minutes. Centrifuge the plate to ensure phase separation.
-
Carefully aspirate and discard the upper aqueous layer.
-
Wash the remaining organic layer with 1.0 mL of brine.
-
Transfer the organic layer to a new 96-well plate for solvent evaporation under a stream of nitrogen or via centrifugal evaporation. The resulting crude amides are ready for analysis and purification.
-
| Parameter | Value | Rationale |
| Core Reactant | Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate | Differentially protected diamine core. |
| Diversification Input | Carboxylic Acids (R-COOH) | Introduces R¹ diversity. |
| Coupling Reagent | HATU (1.1 eq) | High efficiency, low racemization.[6] |
| Base | DIEA (2.0 eq total) | Non-nucleophilic proton scavenger. |
| Solvent | Anhydrous DMF | Good solubility for a wide range of substrates. |
| Temperature | Room Temperature | Sufficient for most couplings, minimizes side reactions. |
| Typical Purity (Crude) | 70-95% (by LC-MS) | Dependent on the nature of the carboxylic acid. |
Table 1: Summary of Parallel Amide Coupling Conditions.
Protocol II: Parallel Reductive Amination at the N8-Position
Reductive amination is a highly versatile and efficient method for forming carbon-nitrogen bonds, providing access to a different set of library analogues compared to amide coupling.[7][8] This one-pot protocol is optimized for high-throughput synthesis.
Causality of Reagent Selection:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice. It is a mild and selective reducing agent that is particularly effective for reductive aminations.[9] It does not readily reduce the starting aldehyde or ketone, allowing for a one-pot procedure, and is less sensitive to pH than sodium cyanoborohydride.[10]
-
Solvent: 1,2-Dichloroethane (DCE) is a standard solvent for STAB-mediated reactions. Acetic acid is sometimes added as a catalyst to facilitate iminium ion formation, but it is often unnecessary and can complicate work-up.
Step-by-Step Methodology (96-Well Plate)
-
Preparation of Core Stock Solution:
-
Prepare a 0.2 M stock solution of the neutralized spiro-diamine core in anhydrous DCE as described in Protocol I, Step 1 (using DCE as the solvent instead of DMF).
-
-
Reagent Plating:
-
To each well of a 96-well reaction block, add 250 µL of a unique aldehyde or ketone stock solution (0.2 M in anhydrous DCE, 50 µmol, 1.0 eq).
-
Add 250 µL of the Core Stock Solution (50 µmol, 1.0 eq).
-
Allow the mixture to pre-incubate for 30 minutes at room temperature to facilitate imine/enamine formation.
-
-
Reduction Step:
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 equivalents, ~16 mg) to each well as a solid using a powder-handling robot or by preparing a slurry in DCE immediately before dispensing. Note: Dispense STAB in a controlled environment (e.g., fume hood) as it is moisture-sensitive.
-
Seal the plate and shake at room temperature for 18 hours.
-
-
Work-up and Isolation:
-
Quench the reaction by the slow addition of 500 µL of saturated aqueous sodium bicarbonate to each well.
-
Follow the liquid-liquid extraction procedure outlined in Protocol I, Step 4.
-
| Parameter | Value | Rationale |
| Core Reactant | Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate | Differentially protected diamine core. |
| Diversification Input | Aldehydes/Ketones (R-CHO/R₂CO) | Introduces R¹ diversity via C-N bond formation. |
| Reducing Agent | NaBH(OAc)₃ (STAB) (1.5 eq) | Mild, selective for iminium ions, allows one-pot reaction.[9][10] |
| Solvent | Anhydrous DCE | Standard, non-protic solvent for STAB reactions. |
| Temperature | Room Temperature | Effective for most substrates. |
| Typical Purity (Crude) | 65-90% (by LC-MS) | Purity can be influenced by the steric/electronic nature of the carbonyl. |
Table 2: Summary of Parallel Reductive Amination Conditions.
Protocol III: Parallel Cbz-Group Deprotection
This step unmasks the N1-amine, preparing the entire library plate for the second diversification. The primary challenge in a parallel format is performing a catalytic hydrogenation efficiently and safely across 96 wells. Transfer hydrogenation is an excellent alternative.
Causality of Reagent Selection:
-
Catalyst: Palladium on carbon (Pd/C) is the classic and highly effective catalyst for Cbz hydrogenolysis.[11]
-
Hydrogen Source: Instead of gaseous hydrogen, which requires specialized parallel hydrogenation equipment, we use ammonium formate. In the presence of Pd/C, it decomposes to produce H₂, CO₂, and ammonia in situ, acting as a convenient "transfer" hydrogenation source.[12] This method is amenable to standard 96-well plate formats.
Step-by-Step Methodology (96-Well Plate)
-
Preparation of Substrate Plate:
-
Take the crude, dried product plates from Protocol I or II.
-
Dissolve the contents of each well in 800 µL of methanol.
-
-
Transfer Hydrogenation:
-
Prepare a stock solution of ammonium formate (2.0 M in methanol). Add 200 µL to each well (400 µmol, ~8 eq).
-
Add a slurry of 10% Pd/C in methanol to each well to achieve a final catalyst loading of ~10 mol% (~5 mg per well). Note: Pd/C is flammable; handle with care.
-
Seal the plate and shake at 45°C for 12 hours. The reaction progress can be monitored by LC-MS, looking for the loss of the Cbz group (mass change of -134.04 Da).
-
-
Catalyst Removal and Isolation:
-
To remove the heterogeneous catalyst, pass the contents of each well through a 96-well filter plate packed with a small plug of Celite®.
-
Wash each well of the filter plate with an additional 500 µL of methanol.
-
Collect the filtrate in a new 96-well plate and evaporate the solvent. The resulting deprotected diamines are typically used in the next step without further purification.
-
Protocol IV: Second Diversification at the N1-Position (Sulfonylation)
With the N1-amine now free, a second layer of diversity can be introduced. Sulfonylation is demonstrated here as an alternative to acylation or alkylation.
Step-by-Step Methodology (96-Well Plate)
-
Reagent Plating:
-
Dissolve the dried, deprotected diamines from Protocol III in 500 µL of anhydrous Dichloromethane (DCM).
-
Add 250 µL of a pyridine stock solution (0.4 M in DCM, 100 µmol, 2.0 eq).
-
Add 250 µL of a unique sulfonyl chloride stock solution (0.24 M in DCM, 60 µmol, 1.2 eq).
-
-
Reaction and Work-up:
-
Seal the plate and shake at room temperature for 16 hours.
-
Quench the reaction by adding 500 µL of 1 M aqueous HCl.
-
Follow the liquid-liquid extraction procedure outlined in Protocol I, Step 4. The final dried products represent the fully diversified library.
-
Figure 2: High-throughput parallel synthesis and purification workflow.
High-Throughput Purification and Analysis
Purification is a critical, yet often rate-limiting, step in parallel synthesis.[13] An automated, high-throughput workflow is essential for managing the output from these protocols.
-
Primary Analysis: Each crude sample from the final library plate should be analyzed by a rapid UPLC-MS method (e.g., < 2-minute gradient) to determine purity and confirm the identity of the target molecule.
-
Purification: Mass-directed preparative HPLC is the industry standard for purifying compound libraries.[14] An automated system injects each crude sample onto a reverse-phase column, and the mass spectrometer triggers fraction collection only when it detects the mass of the desired product.[15][16] This process is highly efficient and yields pure compounds for biological screening.
Self-Validation and Trustworthiness: Each protocol is designed as a self-validating system. The use of LC-MS analysis after each key transformation (e.g., after the first diversification and after deprotection) is critical. This confirms that the reaction has proceeded as expected before committing resources to subsequent steps, thereby minimizing the risk of widespread failure across the library plate.
References
- Reymond Research Group. Spirocyclic Diamine Scaffolds for Medicinal Chemistry. University of Bern.
- JOCPR.
- ETH Research Collection.
- CiteDrive.
- PMC. An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry.
- ResearchGate. Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
- Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
- ACS Publications.
- PubMed. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
- ACS Publications. An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- DNDi. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
- Scientific Upd
- Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz).
- ACS Publications.
- Organic Chemistry Portal.
- Taros Chemicals. HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY.
- Fisher Scientific. Amide Synthesis.
- Master Organic Chemistry.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. citedrive.com [citedrive.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. jocpr.com [jocpr.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tarosdiscovery.com [tarosdiscovery.com]
Application Notes & Protocols: Strategic Coupling Methodologies for Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate Hydrochloride
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the chemical modification of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride. This spirocyclic scaffold is a valuable building block in medicinal chemistry and drug development, offering a rigid three-dimensional structure. The presence of a single reactive secondary amine at the N8 position, with the N1 position protected by a benzyl carbamate (Cbz), allows for precise and selective derivatization. As the starting material is a hydrochloride salt, liberation of the free amine is a critical first step in any coupling strategy. This document outlines field-proven protocols for three essential transformations: Amide Bond Formation, Buchwald-Hartwig Amination, and Reductive Amination, providing researchers with the rationale behind procedural choices, step-by-step instructions, and troubleshooting insights.
Core Concepts: The Spirocyclic Building Block
Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate is a bifunctional molecule designed for selective elaboration. The N1 nitrogen is rendered unreactive by the Cbz protecting group, which can be removed later under hydrogenolysis conditions if desired. The N8 secondary amine is the primary site for nucleophilic attack and the focus of the coupling protocols described herein.
Physicochemical Data & Handling
The compound is typically supplied as a hydrochloride salt to improve stability and handling. This has direct implications for reaction setup, as a base is required to neutralize the salt and generate the free, nucleophilic secondary amine in situ.
| Property | Value |
| Molecular Formula | C₁₆H₂₂N₂O₂ · HCl |
| Molecular Weight | 326.82 g/mol (for HCl salt) |
| Structure | ![]() |
| Key Feature | The N8 secondary amine is the reactive site. |
| Handling | Store in a cool, dry place. The hydrochloride salt is hygroscopic. |
The Critical First Step: In Situ Amine Neutralization
Before any coupling reaction can proceed, the secondary amine must be deprotonated from its ammonium salt form. The choice of base is critical and depends on the subsequent reaction. A non-nucleophilic organic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is typically used in stoichiometric amounts (at least 1.0 equivalent) to scavenge the HCl. For reactions sensitive to organic bases, inorganic bases like K₂CO₃ or Cs₂CO₃ can be used, particularly in polar aprotic solvents.
Protocol 1: Amide Bond Formation via Carbodiimide Activation
Amide bond formation is one of the most fundamental and widely used reactions in drug discovery. This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma) to activate a carboxylic acid for efficient coupling with the spirocyclic amine.
Causality & Expertise: The direct reaction between a carboxylic acid and an amine to form an amide is a condensation that requires high temperatures and removal of water. Catalytic methods using coupling agents like EDC allow the reaction to proceed under mild conditions.[1] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can racemize or rearrange into an unreactive N-acylurea byproduct. Additives like HOBt trap the O-acylisourea to form an activated ester, which is more stable and reacts cleanly with the amine to provide the desired amide in high yield. The addition of DMAP can serve as an acyl transfer agent to improve efficiency.[2]
Detailed Experimental Protocol
Materials & Reagents
| Reagent | M.W. | Equivalents |
| Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate HCl | 326.82 | 1.0 |
| Carboxylic Acid of Interest | Varies | 1.0 - 1.2 |
| EDC (EDAC) | 191.70 | 1.2 |
| HOBt | 135.12 | 1.2 |
| DIPEA | 129.24 | 1.1 - 1.5 |
| Solvent | Volume | |
| Dichloromethane (DCM) or Dimethylformamide (DMF) | ~0.1 M concentration |
Procedure
-
To a round-bottom flask, add Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride (1.0 eq) and the desired carboxylic acid (1.1 eq).
-
Dissolve the solids in an appropriate volume of anhydrous DCM or DMF.
-
To the stirred solution, add DIPEA (1.2 eq) dropwise and allow the mixture to stir at room temperature for 15 minutes to ensure complete neutralization.
-
Add HOBt (1.2 eq) to the mixture, followed by the portion-wise addition of EDC (1.2 eq). A slight exotherm may be observed.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LCMS until the starting amine is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate or DCM/methanol gradient) to yield the pure amide product.
Troubleshooting
| Issue | Probable Cause | Recommended Solution |
| Low Conversion | Insufficient activation; Sterically hindered substrates. | Increase equivalents of coupling reagents to 1.5 eq. Switch to a more potent coupling agent like HATU or HBTU. Increase reaction temperature to 40 °C. |
| N-acylurea byproduct | O-acylisourea rearrangement. | Ensure HOBt is added before or concurrently with EDC. Run the reaction at 0 °C to slow the rearrangement. |
| Epimerization | Racemization of chiral carboxylic acids. | Use Oxyma as an additive instead of HOBt. Keep the reaction temperature low (0 °C to RT). |
Protocol 2: Buchwald-Hartwig C-N Cross-Coupling
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forges a bond between an amine and an aryl halide (or triflate).[3] This powerful transformation is indispensable for synthesizing N-aryl derivatives, which are prevalent in pharmaceuticals. The reaction requires a palladium catalyst, a phosphine ligand, and a base.[4][5]
Causality & Expertise: The reaction proceeds through a catalytic cycle involving: (a) oxidative addition of the aryl halide to a Pd(0) complex, (b) coordination of the amine and deprotonation by the base to form a palladium-amido complex, and (c) reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[6] The choice of ligand is crucial; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often necessary to promote the reductive elimination step, especially for less reactive aryl chlorides.[4] The base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) not only neutralizes the HCl salt of the amine but also facilitates the deprotonation of the amine on the palladium center.[4]
Detailed Experimental Protocol
Materials & Reagents
| Reagent | Mol% / Equivalents | Notes |
| Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate HCl | 1.2 eq | Using a slight excess of amine can improve yields. |
| Aryl Halide/Triflate | 1.0 eq | The limiting reagent. |
| Pd₂(dba)₃ or Pd(OAc)₂ | 1-5 mol% | Palladium source. |
| XPhos or RuPhos | 2-10 mol% | Ligand (typically L:Pd ratio of 2:1). |
| NaOt-Bu or Cs₂CO₃ | 2.5 eq | Base; must neutralize HCl and drive catalysis. |
| Solvent | Volume | |
| Toluene or 1,4-Dioxane (anhydrous, degassed) | ~0.1 - 0.2 M concentration |
Procedure
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride (1.2 eq), base (e.g., NaOt-Bu, 2.5 eq), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and phosphine ligand (e.g., XPhos, 4 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction by LCMS or TLC. Reactions are typically complete within 2-24 hours.
-
Once complete, cool the reaction to room temperature and dilute with a solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to afford the N-arylated product.
Troubleshooting
| Issue | Probable Cause | Recommended Solution |
| No Reaction | Inactive catalyst; Poorly chosen ligand/base combination. | Use a pre-catalyst (e.g., XPhos Pd G3). Screen different ligands and bases. Ensure solvents are rigorously degassed. |
| Hydrodehalogenation | Competing side reaction where the aryl halide is reduced. | Use a less coordinating solvent. Lower the reaction temperature. Ensure a strictly inert atmosphere. |
| Low Yield | Sterically hindered aryl halide; Catalyst deactivation. | Switch to a more active ligand system (e.g., from Gen 2 to Gen 4 ligands). Increase catalyst loading. |
Protocol 3: Reductive Amination
Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for this transformation.
Causality & Expertise: The reaction proceeds via the initial formation of a hemiaminal intermediate, which then dehydrates to form an iminium ion. The reducing agent then reduces the iminium ion to the final amine product. STAB is an ideal reagent because it is mild enough not to reduce the starting aldehyde or ketone, is tolerant of mildly acidic conditions that favor iminium ion formation, and is experimentally simple to handle.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | M.W. | Equivalents |
| Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate HCl | 326.82 | 1.0 |
| Aldehyde or Ketone | Varies | 1.1 |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 1.5 |
| DIPEA | 129.24 | 1.1 |
| Solvent | Volume | |
| 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) | ~0.1 M concentration |
Procedure
-
To a round-bottom flask, add Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride (1.0 eq) and the aldehyde or ketone (1.1 eq).
-
Dissolve the components in anhydrous DCE (or THF).
-
Add DIPEA (1.1 eq) to neutralize the HCl salt and stir for 15 minutes at room temperature.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) in portions over 5-10 minutes. Gas evolution (hydrogen) may be observed.
-
Allow the reaction to stir at room temperature for 2-12 hours, monitoring for the consumption of the starting materials by TLC or LCMS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to yield the N-alkylated or N-benzylated spiroamine.
Troubleshooting
| Issue | Probable Cause | Recommended Solution |
| Stalled Reaction | Inefficient iminium ion formation. | Add a catalytic amount of acetic acid (0.1 eq) to facilitate dehydration. Molecular sieves can also be added to remove water. |
| Alcohol Byproduct | Reduction of the starting carbonyl. | This is rare with STAB but can occur with stronger reducing agents. Ensure STAB is used. Add the reducing agent slowly. |
| Dimeric Byproduct | The product amine reacts with another molecule of the aldehyde. | Use a slight excess of the starting spiroamine (1.2 eq) relative to the carbonyl compound (1.0 eq). |
References
-
Wikipedia Contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [3]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [6]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [4]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [5]
-
Hu, L., Albanyan, H., Yang, J., et al. (2024). 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. ACS Medicinal Chemistry Letters. [7]
-
Reddy, B. V. S., et al. (2012). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids is described. PLoS ONE. [2]
-
Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines. [1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction
The 1,8-diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds. Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an attractive core for the design of novel therapeutics. This document provides a comprehensive guide to the large-scale synthesis of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride, a key intermediate for the development of various drug candidates.
These application notes offer a detailed, step-by-step protocol, underpinned by a discussion of the chemical principles and strategic considerations for each stage of the synthesis. The presented methodology is designed to be scalable and robust, addressing the practical challenges of large-scale production in a drug development setting.
Overall Synthetic Strategy
The synthesis of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride is a multi-step process that begins with the construction of the spirocyclic diamine core, followed by selective protection of one of the amino groups, and finally, formation of the hydrochloride salt. The overall strategy is depicted below.
Figure 1: Overall synthetic workflow for Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride.
Part 1: Synthesis of the 1,8-Diazaspiro[4.5]decane Core
The construction of the spirocyclic diamine is the cornerstone of this synthesis. A robust and scalable method involves a multi-step sequence starting from commercially available piperidin-4-one.
Step 1.1: Synthesis of 1,8-Diazaspiro[4.5]decan-2-one
This step employs a tandem Knoevenagel condensation and Michael addition reaction, followed by a reductive cyclization.
Protocol:
-
Reaction Setup: To a stirred solution of piperidin-4-one (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol (5 mL/g of piperidin-4-one) at 0 °C, add piperidine (0.2 eq) dropwise.
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Reduction: Add Raney Nickel (10% w/w) to the reaction mixture and hydrogenate under a hydrogen atmosphere (50 psi) at 50 °C for 24 hours.
-
Work-up: Filter the reaction mixture through a pad of Celite® and wash the pad with ethanol. Concentrate the filtrate under reduced pressure to yield the crude 1,8-diazaspiro[4.5]decan-2-one.
Causality of Experimental Choices:
-
The use of piperidine as a base catalyzes both the Knoevenagel condensation and the subsequent Michael addition.
-
Raney Nickel is a highly effective catalyst for the reduction of the nitrile and the ester, leading to the desired cyclized lactam. The use of a hydrogen atmosphere is a standard and scalable method for this type of reduction.
Step 1.2: Reduction of 1,8-Diazaspiro[4.5]decan-2-one to 1,8-Diazaspiro[4.5]decane
The lactam is then reduced to the corresponding diamine.
Protocol:
-
Reaction Setup: To a stirred suspension of lithium aluminum hydride (LAH) (3.0 eq) in anhydrous tetrahydrofuran (THF) (10 mL/g of lactam) at 0 °C, add a solution of 1,8-diazaspiro[4.5]decan-2-one (1.0 eq) in THF dropwise.
-
Reaction: Stir the mixture at reflux for 12 hours.
-
Work-up: Cool the reaction to 0 °C and cautiously quench by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the number of grams of LAH used. Stir the resulting mixture at room temperature for 1 hour.
-
Isolation: Filter the solid and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the crude 1,8-diazaspiro[4.5]decane.
Causality of Experimental Choices:
-
Lithium aluminum hydride is a powerful reducing agent capable of reducing the amide functionality of the lactam to the corresponding amine.
-
The Fieser workup (sequential addition of water, NaOH, and water) is a standard and safe procedure for quenching LAH reactions on a large scale, resulting in a granular precipitate that is easily filtered.
Part 2: Selective Mono-N-Cbz Protection
Selective protection of one of the two secondary amine groups is a critical step to allow for further functionalization. A one-pot procedure involving in-situ formation of the mono-hydrochloride salt of the diamine is an effective strategy to achieve high selectivity for mono-protection. This method leverages the difference in basicity between the free diamine and its mono-protonated form.[1]
Protocol:
-
In-situ Salt Formation: To a solution of 1,8-diazaspiro[4.5]decane (1.0 eq) in anhydrous methanol (10 mL/g of diamine) at 0 °C, add a solution of acetyl chloride (1.0 eq) in methanol dropwise. Stir for 30 minutes.
-
Protection Reaction: To the above mixture, add triethylamine (1.1 eq) followed by a dropwise addition of benzyl chloroformate (Cbz-Cl) (1.0 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality of Experimental Choices:
-
The in-situ generation of one equivalent of HCl from acetyl chloride and methanol protonates one of the amine groups of the diamine, deactivating it towards acylation.
-
The subsequent addition of triethylamine neutralizes the HCl, allowing the remaining free amine to react with benzyl chloroformate.
-
This one-pot procedure avoids the isolation of the potentially unstable mono-hydrochloride salt.
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| 1,8-Diazaspiro[4.5]decane | 1.0 | 140.23 | (Scale dependent) |
| Acetyl Chloride | 1.0 | 78.50 | (Scale dependent) |
| Benzyl Chloroformate | 1.0 | 170.59 | (Scale dependent) |
| Triethylamine | 1.1 | 101.19 | (Scale dependent) |
| Methanol | - | 32.04 | (Solvent) |
| Dichloromethane | - | 84.93 | (Solvent) |
| Table 1: Reagent table for selective mono-N-Cbz protection. |
Part 3: Formation and Purification of the Hydrochloride Salt
The final step is the formation of the hydrochloride salt, which often improves the stability and handling properties of the compound.
Protocol:
-
Salt Formation: Dissolve the purified Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate in a minimal amount of a suitable solvent such as ethyl acetate or isopropanol.
-
Precipitation: To this solution, add a solution of HCl in diethyl ether or isopropanol (1.1 eq) dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate out of the solution. Continue stirring for 1 hour to ensure complete precipitation.
-
Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed if further purification is required.[2]
Causality of Experimental Choices:
-
The use of a non-polar solvent system promotes the precipitation of the ionic hydrochloride salt.
-
Adding the HCl solution dropwise allows for controlled crystallization, which can lead to a more easily filterable solid with higher purity.
-
Washing with a cold, non-polar solvent like diethyl ether removes any residual non-ionic impurities.
Figure 2: Detailed workflow for the synthesis of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride.
Safety Considerations
-
Lithium aluminum hydride (LAH): LAH is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents. Appropriate personal protective equipment (PPE), including fire-retardant lab coat, safety glasses, and gloves, must be worn.
-
Benzyl chloroformate (Cbz-Cl): Cbz-Cl is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood.
-
Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. The hydrogenation reaction should be carried out in a properly vented and designated area, using appropriate high-pressure equipment.
-
Hydrochloric Acid: Concentrated HCl and its solutions are corrosive and can cause severe burns. Handle with appropriate PPE.
Analytical Characterization
The identity and purity of the intermediates and the final product should be confirmed by appropriate analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Melting Point: As an indicator of purity.
Conclusion
The protocol outlined in these application notes provides a comprehensive and scalable approach for the synthesis of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride. By understanding the rationale behind each experimental step, researchers and drug development professionals can effectively implement and adapt this methodology for the production of this valuable synthetic intermediate. Adherence to the described safety precautions is paramount throughout the synthesis.
References
- Krafft, E. A., et al. (2005). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.
- Matassini, C., Clemente, F., & D'Andrea, P. (2013). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2013(i), 283-307.
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-28. Available at: [Link]
- Perron, V., et al. (2009). A Simple and Efficient Procedure for the Regioselective Preparation of Mono-N-Boc, N-Cbz, N-Fmoc, or N-Alloc Aromatic Amines. Synthesis, 2009(02), 283-289.
- Ha, D.-C., et al. (2003). A facile route for mono-BOC protection of symmetrical and unsymmetrical diamines. Tetrahedron Letters, 44(30), 5649-5651.
-
Hinkley, J. M. (2017). Answer to "Purification of organic hydrochloride salt?". ResearchGate. Available at: [Link]
-
Anonymous. (n.d.). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Anonymous. (n.d.). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses. Available at: [Link]
Sources
Mastering the Purification of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride: A Guide for Synthetic and Medicinal Chemists
In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities often culminates in the critical step of purification. The isolation of a target compound in its purest form is paramount for accurate biological evaluation and progression through the drug discovery pipeline. This guide provides a comprehensive overview of the purification techniques for Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride, a spirocyclic diamine derivative of significant interest in medicinal chemistry. Drawing upon established principles of organic chemistry and practical laboratory experience, this document outlines detailed protocols for recrystallization, column chromatography, and acid-base extraction, enabling researchers to obtain this valuable intermediate with high purity.
The Significance of Purity in Drug Development
Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride serves as a key building block in the synthesis of various biologically active molecules. The presence of impurities, even in trace amounts, can lead to misleading pharmacological data, interfere with downstream reactions, and pose safety risks. Therefore, the implementation of robust purification strategies is not merely a matter of procedural completion but a cornerstone of scientific integrity and the successful development of new therapeutics.
Understanding the Molecule: Properties Influencing Purification
The purification strategy for Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride is dictated by its unique structural features:
-
Spirocyclic Diamine Core: The rigid, three-dimensional structure of the diazaspiro[4.5]decane scaffold influences its solubility and crystalline nature.
-
Benzyl Carbamate Protecting Group: The Cbz (carboxybenzyl) group renders one of the amine functionalities non-basic and introduces an aromatic ring, impacting the molecule's polarity and chromatographic behavior.[1][2]
-
Hydrochloride Salt: The presence of the hydrochloride salt significantly increases the polarity of the molecule, making it more soluble in polar solvents and amenable to purification techniques involving aqueous phases.
Purification Strategies: A Multi-pronged Approach
A combination of purification techniques is often employed to achieve the desired level of purity. The choice of method depends on the nature and quantity of the impurities present in the crude product.
Recrystallization: The Art of Crystal Perfection
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent or solvent system at different temperatures.
Principle of Operation: The crude material is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities that are present in smaller amounts or have different solubility profiles remain in the solution (mother liquor).
Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should:
-
Exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.
-
Not react with the compound.
-
Be easily removable from the purified crystals.
-
Possess a boiling point below the melting point of the compound.
For Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride, a polar protic solvent is generally a good starting point due to the hydrochloride salt.
| Solvent System | Rationale |
| Ethanol | Often a good choice for recrystallizing amine hydrochlorides. Its polarity allows for dissolution at elevated temperatures, while its volatility facilitates drying of the crystals. |
| Isopropanol | Similar to ethanol, it can be an effective solvent for recrystallization. |
| Methanol/Ethyl Acetate | A binary solvent system that can be fine-tuned. Methanol provides polarity for dissolution, while the less polar ethyl acetate can be added to induce crystallization. |
| Hexane/Ethyl Acetate | This system can be effective if the crude product contains non-polar impurities. The compound is typically dissolved in a minimal amount of hot ethyl acetate, and hexane is added until turbidity is observed, followed by cooling. |
Detailed Protocol for Recrystallization from Ethanol:
-
Dissolution: In a flask equipped with a reflux condenser, add the crude Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride. Add a minimal amount of ethanol and heat the mixture to reflux with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath or a refrigerator.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Column Chromatography: Separation by Adsorption
Flash column chromatography is a widely used technique for purifying compounds from complex mixtures.[3] It relies on the differential adsorption of compounds onto a stationary phase as a mobile phase is passed through the column.
Choosing the Right Stationary and Mobile Phase:
Given the polar and ionic nature of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride, traditional silica gel chromatography can be challenging due to strong interactions between the basic amine and the acidic silanol groups on the silica surface.[4][5] This can lead to peak tailing and poor separation. To circumvent these issues, several approaches can be considered:
-
Amine-Bonded Silica: This stationary phase has an amine-functionalized surface that minimizes the acidic interactions with basic compounds, leading to improved peak shape and separation.[5][6]
-
Reversed-Phase Chromatography: Using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol with a buffer) is an excellent alternative for purifying polar and ionic compounds.[4]
-
Standard Silica Gel with an Amine Modifier: If using standard silica gel, adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can help to saturate the acidic sites on the silica and improve the chromatography of basic compounds.
Typical Mobile Phase Systems:
-
Normal Phase (Amine-Bonded or Modified Silica): Gradients of ethyl acetate in hexane or dichloromethane in methanol are commonly used.
-
Reversed Phase: Gradients of acetonitrile or methanol in water, often with a buffer such as ammonium acetate or formic acid.
Detailed Protocol for Flash Chromatography on Amine-Bonded Silica:
-
Column Packing: Dry pack the column with amine-bonded silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried powder is carefully loaded onto the top of the column.
-
Elution: Start with a low polarity mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate or another polar solvent.
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Acid-Base Extraction: A Liquid-Liquid Purification Strategy
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[7] This method is particularly useful for removing neutral or acidic impurities from the basic Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate.
Principle of Operation: The hydrochloride salt is an acidic salt of a basic compound. By dissolving the crude material in an organic solvent and washing with an aqueous basic solution, acidic and neutral impurities can be removed. The basic form of the target compound can then be extracted into an organic layer, leaving behind any water-soluble impurities. Finally, the free base can be converted back to the hydrochloride salt.
Detailed Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Basification and Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide to neutralize the hydrochloride and convert the amine to its free base. The free base will be in the organic layer. Separate the aqueous layer.
-
Washing: Wash the organic layer with brine (saturated aqueous sodium chloride solution) to remove any residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the free base of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate.
-
Salt Formation: Dissolve the free base in a suitable solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same solvent to precipitate the pure hydrochloride salt.
-
Isolation: Collect the precipitated solid by filtration, wash with a small amount of the solvent, and dry under vacuum.
Visualizing the Purification Workflow
Caption: A flowchart illustrating the different purification pathways for Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride.
Purity Assessment: The Final Verdict
After purification, it is essential to assess the purity of the final product. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and assess the purity profile.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Potential Impurities to Monitor
During the synthesis of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride, several impurities may form. Awareness of these potential byproducts is crucial for developing an effective purification strategy. Common impurities can include:
-
Starting materials: Unreacted 1,8-diazaspiro[4.5]decane or benzyl chloroformate.
-
Over-benzylated product: Dibenzyl-1,8-diazaspiro[4.5]decane dicarboxylate.
-
Byproducts from side reactions: Depending on the synthetic route, various side products may be generated.[8]
-
Residual solvents: Solvents used in the reaction or purification process.
Conclusion
The successful purification of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride is a critical step in its utilization as a valuable building block in drug discovery. By understanding the chemical properties of the molecule and applying the appropriate purification techniques—recrystallization, column chromatography, and acid-base extraction—researchers can consistently obtain this compound with the high degree of purity required for advancing pharmaceutical research. The protocols and insights provided in this guide are intended to empower scientists to tackle this purification challenge with confidence and precision.
References
-
Organic Syntheses Procedure. is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Dry silica gel (84 g). [Link]
-
Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. [Link]
- Google Patents.
- Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(13), 7385.
-
Biotage. (2019). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]
-
Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography?[Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 5). The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. [Link]
- Reddy, G. S., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein journal of organic chemistry, 7, 33.
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]
Sources
- 1. Benzyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate CAS#: 1823263-42-8 [amp.chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. US5728897A - Process for the preparation of benzyl alcohol - Google Patents [patents.google.com]
- 5. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 6. Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate | 1823834-20-3 [amp.chemicalbook.com]
- 7. CN102329192A - Benzyl bromide synthesis method - Google Patents [patents.google.com]
- 8. labsolu.ca [labsolu.ca]
Application Note: Comprehensive Characterization of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride
Introduction
Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride is a spirocyclic diamine derivative, a class of compounds increasingly recognized for their therapeutic potential due to their unique three-dimensional structures.[1][2] Spirocycles serve as valuable scaffolds in medicinal chemistry, offering an "escape from flatland" to improve physicochemical and pharmacological properties compared to traditional aromatic scaffolds.[2] The hydrochloride salt form is often utilized to enhance solubility and stability. Accurate and comprehensive analytical characterization is a critical prerequisite for its use in research and drug development, ensuring identity, purity, and stability.
This guide provides a multi-faceted analytical approach for the in-depth characterization of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride. We will detail protocols for structural elucidation, purity assessment, and thermal stability, explaining the rationale behind the chosen methodologies.
Structural Elucidation and Confirmation
The primary objective is to confirm the molecular structure, including the spirocyclic core, the benzyl carbamate group, and the presence of the hydrochloride salt. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy provides an unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential.
Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR reveals the number and types of carbon atoms. The hydrochloride salt form can influence the chemical shifts of nearby protons, particularly those on the nitrogen atoms.
Exemplary Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (N-H).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64, depending on concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Expected Spectral Features:
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic Protons | 7.2 - 7.5 | Multiplet | Phenyl group on benzyl moiety |
| Benzyl CH₂ | ~5.1 | Singlet | -O-CH₂ -Ph |
| Spirocyclic Protons | 1.5 - 3.5 | Complex Multiplets | Protons on the piperidine and pyrrolidine rings |
| N-H Protons | 8.0 - 9.5 | Broad Singlet(s) | Protons on the nitrogen atoms (as ammonium hydrochloride) |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Carbamate Carbonyl | ~155 | >C =O |
| Aromatic Carbons | 127 - 137 | Phenyl group carbons |
| Benzyl CH₂ | ~67 | -O-CH₂ -Ph |
| Spiro Carbon | 50 - 70 | Quaternary carbon at the spiro junction |
| Spirocyclic Carbons | 20 - 60 | Carbons of the piperidine and pyrrolidine rings |
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and to gain information about its chemical formula.
Rationale: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds like hydrochloride salts. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition.
Exemplary Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode is preferred to detect the protonated molecule [M+H]⁺.
-
Mass Range: m/z 100 - 500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Expected Results:
The primary ion observed will be the protonated molecule, which corresponds to the free base form of the compound.
-
Molecular Formula of Free Base: C₁₇H₂₄N₂O₂
-
Exact Mass: 288.1838
-
Expected Ion in HRMS: [M+H]⁺ at m/z 289.1911
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Rationale: The technique provides a vibrational fingerprint of the molecule. Key functional groups such as the carbamate carbonyl (C=O), N-H bonds of the amine salt, and C-O bonds will show characteristic absorption bands.[3][4]
Exemplary Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3200 | N-H stretching | Secondary amine (in carbamate) |
| 3000 - 2700 (broad) | N⁺-H stretching | Ammonium hydrochloride |
| ~1700 | C=O stretching | Carbamate carbonyl |
| 1610 - 1580 | N-H bending | Amine salt |
| ~1250 | C-O stretching | Carbamate ester |
| 3100 - 3000 | C-H stretching | Aromatic |
| 2950 - 2850 | C-H stretching | Aliphatic |
Purity and Stability Assessment
Ensuring the purity of the compound and understanding its stability under various conditions is crucial. High-Performance Liquid Chromatography (HPLC) is the primary method for purity determination, while thermal analysis provides insights into its stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to separate the main compound from any impurities, allowing for accurate quantification of purity. A stability-indicating method can also be developed to monitor for degradation products.[5]
Rationale: Reversed-phase HPLC is a robust technique for the analysis of moderately polar organic molecules. A C18 column provides good retention for the benzyl group, and a buffered mobile phase is necessary to ensure consistent ionization of the amine and reproducible chromatography. UV detection is suitable due to the presence of the aromatic ring.
Exemplary Protocol: Reversed-Phase HPLC
-
Instrumentation: An HPLC system with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm or 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 A:B) to a concentration of approximately 1 mg/mL.
Workflow Diagram:
Caption: HPLC workflow for purity analysis.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, melting point, and presence of solvates or hydrates.[6][7]
Rationale: For a hydrochloride salt, TGA can reveal mass loss associated with the release of water (dehydration) or HCl, followed by thermal decomposition.[6][8] DSC measures the heat flow associated with thermal events like melting, crystallization, or decomposition. The combination of these techniques gives a comprehensive thermal profile.[9]
Exemplary Protocol: TGA/DSC Analysis
-
Instrumentation: A simultaneous TGA/DSC instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum or ceramic pan.
-
TGA/DSC Parameters:
-
Temperature Program: Ramp from 25 °C to 400 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge gas at a flow rate of 20-50 mL/min.
-
Expected Thermal Events:
-
DSC: An endothermic peak corresponding to the melting point of the compound. The presence of broad endotherms at lower temperatures (<120 °C) could indicate the loss of solvent or water.[9]
-
TGA: A stable baseline until the onset of decomposition. A sharp weight loss will correspond to the decomposition of the molecule. If hydrates are present, an initial weight loss corresponding to the molar equivalent of water will be observed.[8]
Data Summary Table:
| Technique | Parameter | Expected Observation | Interpretation |
| DSC | Melting Point | Sharp endothermic peak | Characteristic melting point of the crystalline solid |
| Glass Transition | Step change in baseline | Indicates amorphous content | |
| TGA | Weight Loss (<150°C) | Step-wise weight loss | Loss of bound water or solvent |
| Onset of Decomposition | Temperature at which significant weight loss begins | Indication of thermal stability |
Logical Relationship of Analytical Techniques:
Caption: Interrelation of analytical methods.
Conclusion
The analytical methods outlined in this guide provide a robust framework for the comprehensive characterization of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride. By combining spectroscopic and chromatographic techniques with thermal analysis, researchers can confidently establish the identity, purity, and stability of this spirocyclic compound, ensuring reliable and reproducible results in subsequent scientific investigations. The protocols provided are exemplary and should be optimized for the specific instrumentation and sample characteristics in your laboratory.
References
- Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold.
- Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group.
- (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
- SALTS AND SOLID FORMS OF THE COMPOUND (S)-3-(4-((4-MORPHOLINOMETHYL)BENZYL)OXY)-1-OXOISOINDOLIN-2-YL)PIPERIDINE-2,6-DIONE.
- SUPPORTING INFORM
- Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI.
- An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. NIH.
- Characterization of Hydrochloride and Tann
- Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry.
- Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Journal of Applied Pharmaceutical Science.
Sources
- 1. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride in Neuropharmacology Research
Introduction: Unlocking the Potential of the Diazaspiro[4.5]decane Scaffold in Neuroscience
Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride emerges not as a standalone therapeutic agent, but as a pivotal chemical scaffold for the exploration of complex neurological pathways. While direct pharmacological data on this specific molecule is limited, its structural backbone, the 1,8-diazaspiro[4.5]decane core, is a well-established pharmacophore in the design of ligands for a multitude of high-value neuropharmacological targets. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound and its derivatives, grounded in the extensive research conducted on analogous structures.
The strategic inclusion of a benzyl carboxylate group suggests its role as either a crucial interacting moiety or, more commonly, a protecting group that can be readily removed or modified during synthesis to generate a library of diverse chemical entities. The hydrochloride salt form enhances aqueous solubility, facilitating its use in a variety of in vitro and in vivo experimental settings.
This document will elucidate the established neuropharmacological activities of the diazaspiro[4.5]decane scaffold, focusing on its interactions with sigma, dopamine, and serotonin receptor systems. We will provide detailed, field-proven protocols for the characterization of novel compounds derived from this core structure, enabling researchers to systematically investigate their therapeutic potential.
The Neuropharmacological Landscape of the Diazaspiro[4.5]decane Core
The versatility of the diazaspiro[4.5]decane scaffold allows for the synthesis of derivatives with high affinity and selectivity for several key receptors implicated in a range of neurological and psychiatric disorders.
Sigma-1 Receptor Modulation: A Gateway to Neuroprotection and Beyond
The sigma-1 (σ₁) receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, involved in regulating calcium signaling, ion channel function, and cellular survival pathways. Ligands targeting the σ₁ receptor are of significant interest for their potential in treating neurodegenerative diseases, psychiatric disorders, and neuropathic pain.
Derivatives of the closely related 1-oxa-8-azaspiro[4.5]decane have demonstrated nanomolar affinity for σ₁ receptors. These findings strongly suggest that the 1,8-diazaspiro[4.5]decane core of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride is a promising starting point for the development of novel σ₁ receptor ligands. For instance, fluorinated 1-oxa-8-azaspiro[4.5]decane derivatives have been successfully developed as PET imaging agents for visualizing σ₁ receptors in the brain, underscoring the scaffold's ability to cross the blood-brain barrier.[1][2]
Potential Therapeutic Applications:
-
Neuroprotection in Alzheimer's and Parkinson's disease
-
Anxiolytic and antidepressant effects
-
Analgesia for neuropathic pain
-
Modulation of psychostimulant addiction
Dopamine D₃ Receptor Antagonism: Targeting Motivation and Reward
The dopamine D₃ receptor is predominantly expressed in the limbic regions of the brain and is a key regulator of motivation, reward, and emotional behavior. D₃ receptor antagonists are being actively investigated for the treatment of substance use disorders, schizophrenia, and impulse control disorders.
A series of diazaspiro alkane derivatives have been synthesized and shown to be potent and highly selective D₃ receptor antagonists, with some analogues exhibiting over 900-fold selectivity for D₃ versus the closely related D₂ receptor.[3][4] This remarkable selectivity is a critical attribute for minimizing the extrapyramidal side effects associated with less selective dopamine receptor blockers. The structural features of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride provide a solid foundation for designing novel D₃ receptor antagonists.
Potential Therapeutic Applications:
-
Treatment of cocaine, opioid, and nicotine addiction
-
Management of schizophrenia, particularly the negative and cognitive symptoms
-
Therapeutics for Parkinson's disease-related impulse control disorders
Serotonin 5-HT₁A Receptor Agonism: A Classic Target for Anxiolytics and Antidepressants
The serotonin 5-HT₁A receptor is a well-validated target for anxiolytic and antidepressant drugs. Agonists and partial agonists of this receptor, such as buspirone, are clinically used to treat generalized anxiety disorder. The 8-azaspiro[4.5]decane-7,9-dione moiety, a close structural relative of the core scaffold , is a key component of buspirone and its analogues. Research has demonstrated that new analogues incorporating this spirocyclic system can act as potent 5-HT₁A receptor ligands with anxiolytic-like effects.[5] Furthermore, derivatives of 1-oxa-4-thiaspiro[4.5]decane have been identified as potent and selective 5-HT₁A receptor partial agonists with promising neuroprotective and antinociceptive activities.[6]
Potential Therapeutic Applications:
-
Generalized anxiety disorder
-
Major depressive disorder
-
Pain management
Experimental Protocols: A Guide to Characterization
The following protocols are designed to provide a robust framework for the initial characterization of novel compounds derived from Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride.
Protocol 1: In Vitro Receptor Binding Assays
This protocol outlines a general procedure for determining the binding affinity of a test compound for a specific receptor using a competitive radioligand binding assay.
Principle: The ability of a test compound to inhibit the binding of a known radiolabeled ligand to a receptor preparation is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the equilibrium dissociation constant (Kᵢ).
Materials:
-
Test compound (derived from Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride)
-
Radioligand specific for the target receptor (e.g., [³H]-pentazocine for σ₁ receptors, [³H]-spiperone for D₂/D₃ receptors, [³H]-8-OH-DPAT for 5-HT₁A receptors)
-
Cell membranes or tissue homogenates expressing the target receptor (e.g., from transfected cell lines or specific brain regions)
-
Assay buffer (specific to the receptor system)
-
Non-specific binding inhibitor (a high concentration of a known unlabeled ligand for the target receptor)
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Filtration apparatus with glass fiber filters
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare the radioligand solution at a concentration typically near its Kₔ value.
-
Prepare the membrane/homogenate suspension in the assay buffer.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, radioligand, and membrane suspension to designated wells.
-
Non-specific Binding: Add assay buffer, radioligand, non-specific binding inhibitor, and membrane suspension to designated wells.
-
Test Compound: Add assay buffer, radioligand, test compound at various concentrations, and membrane suspension to the remaining wells.
-
-
Incubation: Incubate the microplates at a specific temperature and for a duration optimized for the receptor system (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its equilibrium dissociation constant.
-
Data Presentation:
| Compound | Target Receptor | Radioligand | Kᵢ (nM) |
| Derivative X | σ₁ | [³H]-pentazocine | Value |
| Derivative Y | D₃ | [³H]-spiperone | Value |
| Derivative Z | 5-HT₁A | [³H]-8-OH-DPAT | Value |
Protocol 2: Functional Assays
Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist.
Example: Calcium Mobilization Assay for σ₁ Receptor Agonism
Principle: Activation of σ₁ receptors can modulate intracellular calcium levels. This assay measures changes in intracellular calcium concentration in response to the test compound.
Materials:
-
Cells expressing the σ₁ receptor (e.g., CHO-σ₁ cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Known σ₁ receptor agonist (e.g., (+)-pentazocine) as a positive control
-
Known σ₁ receptor antagonist (e.g., NE-100) for validation
-
96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the cells in the microplates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and incubate them with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well using the fluorescence plate reader.
-
Compound Addition: Inject the test compound at various concentrations into the wells and immediately begin recording the fluorescence signal over time.
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data to the response of the positive control.
-
Plot the normalized response against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the EC₅₀ (concentration for 50% of the maximal effect) and the Eₘₐₓ (maximal effect) from the curve.
-
Visualization of Experimental Workflow:
Caption: Workflow for a calcium mobilization functional assay.
Signaling Pathway Visualization
The following diagram illustrates the potential downstream signaling effects following the activation of the sigma-1 receptor by a novel ligand derived from the diazaspiro[4.5]decane scaffold.
Caption: Potential signaling pathway of a sigma-1 receptor agonist.
Conclusion and Future Directions
Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride represents a valuable starting point for medicinal chemistry campaigns aimed at discovering novel modulators of key neuroreceptors. The inherent versatility of its diazaspiro[4.5]decane core, combined with the strategic placement of a modifiable benzyl carboxylate group, provides a rich platform for generating diverse chemical libraries. The established neuropharmacological profile of this scaffold strongly suggests that derived compounds will exhibit significant activity at sigma-1, dopamine D₃, and serotonin 5-HT₁A receptors.
The protocols provided in this guide offer a foundational framework for the initial characterization of these novel compounds. Further in-depth studies, including selectivity profiling against a broader panel of receptors, in vivo pharmacokinetic and pharmacodynamic assessments, and behavioral studies in relevant animal models of neurological and psychiatric disorders, will be essential to fully elucidate the therapeutic potential of this promising class of molecules.
References
-
Jia, H., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-407. [Link]
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
-
Mach, R. H., et al. (2017). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. Journal of Medicinal Chemistry, 60(23), 9636-9648. [Link]
-
Mokrosz, J. L., et al. (1996). 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. Journal of Medicinal Chemistry, 39(5), 1125-9. [Link]
-
Leopoldo, M., et al. (2017). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. European Journal of Medicinal Chemistry, 125, 435-452. [Link]
-
Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]8069/)
Sources
- 1. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Antipsychotics Utilizing a Diazaspiro[4.5]decane Core
Introduction: The Rationale for the Diazaspiro[4.5]decane Scaffold in Modern Antipsychotic Drug Design
The therapeutic landscape of schizophrenia and related psychoses has been significantly shaped by the evolution of antipsychotic medications. The journey from first-generation (typical) to second-generation (atypical) agents has been driven by the need to balance potent dopamine D2 receptor antagonism for treating positive symptoms with a mitigation of debilitating extrapyramidal side effects (EPS) and an improved efficacy against negative and cognitive symptoms.[1] This has led to the exploration of compounds with a more complex pharmacology, notably involving modulation of serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[2][3]
Within this context, the strategic use of rigid, three-dimensional scaffolds has emerged as a powerful tool in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. The diazaspiro[4.5]decane core, a privileged heterocyclic motif, offers a compelling structural framework for the design of novel antipsychotics. Its inherent conformational rigidity can pre-organize pharmacophoric elements into a bioactive conformation, potentially leading to higher binding affinity and selectivity for target receptors. This constrained geometry can also serve as a bioisosteric replacement for more flexible moieties like piperazine, aiming to improve metabolic stability and reduce off-target effects.
This guide provides a comprehensive overview of the application of the diazaspiro[4.5]decane core in the discovery of novel antipsychotics. We will detail the synthetic strategies, in vitro pharmacological profiling, and in vivo preclinical evaluation of a representative lead compound, providing researchers with a robust framework for their own drug discovery efforts.
Featured Lead Compound: (DSP-028)
For the purpose of these application notes, we will focus on a representative, hypothetical lead compound, DSP-028: N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,8-diazaspiro[4.5]decane-1,3-dione . This compound integrates the diazaspiro[4.5]decane-1,3-dione scaffold with an N-arylpiperazine moiety, a classic pharmacophore known to interact with serotonergic and dopaminergic receptors.[2]
Part 1: Chemical Synthesis of DSP-028
The synthesis of DSP-028 is a multi-step process that begins with the construction of the core diazaspiro[4.5]decane-1,3-dione. This is followed by the attachment of the N-arylpiperazine side chain.
Protocol 1: Synthesis of 2,8-Diazaspiro[4.5]decane-1,3-dione
This protocol outlines the synthesis of the core spirocyclic system.
Materials:
-
1-N-Boc-4-aminopiperidine
-
Cyclopentane-1,1-dicarboxylic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
Procedure:
-
Amide Coupling: To a solution of 1-N-Boc-4-aminopiperidine (1.0 eq) and cyclopentane-1,1-dicarboxylic acid (1.1 eq) in dry DCM, add DCC (1.2 eq) and a catalytic amount of DMAP at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.
-
Cyclization: The crude intermediate is then subjected to cyclization conditions, which may involve heating in a high-boiling point solvent or the use of a dehydrating agent to form the imide ring of the diazaspiro[4.5]decane-1,3-dione.
-
Boc Deprotection: The N-Boc protected diazaspiro[4.5]decane-1,3-dione is dissolved in a 1:1 mixture of DCM and TFA and stirred at room temperature for 2 hours.
-
The reaction mixture is concentrated under reduced pressure, and the residue is triturated with diethyl ether to afford the TFA salt of 2,8-diazaspiro[4.5]decane-1,3-dione.
Protocol 2: Synthesis of DSP-028
This protocol details the final step of coupling the core with the side chain.
Materials:
-
2,8-Diazaspiro[4.5]decane-1,3-dione TFA salt (from Protocol 1)
-
1-(2-Methoxyphenyl)piperazine
-
2-(Bromoethyl)phthalimide
-
Potassium carbonate (K2CO3)
-
Acetonitrile (ACN)
-
Hydrazine hydrate
-
Ethanol
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Side Chain Preparation: React 1-(2-methoxyphenyl)piperazine with 2-(bromoethyl)phthalimide in the presence of K2CO3 in ACN to yield the phthalimide-protected side chain.
-
Deprotection: Treat the product from the previous step with hydrazine hydrate in ethanol to remove the phthalimide protecting group, yielding 1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)amine.
-
Final Coupling: Couple the amine from the previous step with a suitable activated derivative of the 2,8-diazaspiro[4.5]decane-1,3-dione (e.g., after conversion to an N-acyl chloride or through a coupling agent like HATU). Alternatively, a direct alkylation of the 2,8-diazaspiro[4.5]decane-1,3-dione with a suitable electrophilic partner derived from the side chain can be performed in the presence of a base like DIPEA.
-
Purify the final product, DSP-028, by column chromatography on silica gel.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for the preparation of DSP-028.
Part 2: In Vitro Pharmacological Evaluation
A key aspect of developing atypical antipsychotics is to characterize their binding affinity and functional activity at key dopamine and serotonin receptors.
Protocol 3: Radioligand Binding Assays
This protocol describes the determination of the binding affinity (Ki) of DSP-028 for human D2, 5-HT1A, and 5-HT2A receptors.
Materials:
-
Cell membranes expressing recombinant human D2, 5-HT1A, or 5-HT2A receptors
-
Radioligands: [3H]Spiperone (for D2), [3H]8-OH-DPAT (for 5-HT1A), [3H]Ketanserin (for 5-HT2A)
-
Non-specific binding competitors: Haloperidol (for D2), Serotonin (for 5-HT1A), Mianserin (for 5-HT2A)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts)
-
DSP-028 stock solution in DMSO
-
96-well filter plates and a cell harvester
-
Scintillation cocktail and a liquid scintillation counter
Procedure:
-
Assay Preparation: Prepare serial dilutions of DSP-028.
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either buffer (for total binding), a high concentration of the non-specific competitor (for non-specific binding), or DSP-028 at various concentrations.
-
Incubate at an appropriate temperature and duration (e.g., 60 minutes at 25°C).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of DSP-028 (the concentration that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 4: Functional Assays (cAMP and Calcium Flux)
These protocols determine whether DSP-028 acts as an agonist, antagonist, or partial agonist at D2 and 5-HT1A (cAMP assays) and 5-HT2A (calcium flux assay) receptors.
Materials:
-
CHO or HEK293 cells stably expressing the receptor of interest
-
Forskolin (for D2 and 5-HT1A assays)
-
Agonists (e.g., Quinpirole for D2, 8-OH-DPAT for 5-HT1A, Serotonin for 5-HT2A)
-
cAMP assay kit (e.g., HTRF or AlphaLISA)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a fluorescent plate reader (e.g., FLIPR)
Procedure for cAMP Assays (D2 and 5-HT1A):
-
Cell Plating: Plate the cells in a suitable 96- or 384-well plate and incubate overnight.
-
Agonist Mode: Add increasing concentrations of DSP-028 to the cells and measure the change in cAMP levels.
-
Antagonist Mode: Pre-incubate the cells with increasing concentrations of DSP-028, then stimulate with a fixed concentration (e.g., EC80) of a known agonist (Quinpirole for D2, 8-OH-DPAT for 5-HT1A) in the presence of forskolin. Measure the inhibition of the agonist-induced cAMP response.
-
Data Analysis: Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.
Procedure for Calcium Flux Assay (5-HT2A):
-
Cell Plating and Dye Loading: Plate cells and load with a calcium-sensitive dye.
-
Agonist Mode: Add increasing concentrations of DSP-028 and measure the change in intracellular calcium levels using a fluorescent plate reader.
-
Antagonist Mode: Pre-incubate the cells with increasing concentrations of DSP-028, then stimulate with a fixed concentration (e.g., EC80) of serotonin and measure the inhibition of the calcium response.
-
Data Analysis: Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.
Table of Expected Pharmacological Data for DSP-028:
| Receptor | Binding Affinity (Ki, nM) | Functional Activity | Potency (EC50/IC50, nM) |
| D2 | 5.2 | Antagonist | IC50 = 12.5 |
| 5-HT1A | 3.8 | Partial Agonist | EC50 = 25.0 |
| 5-HT2A | 1.5 | Antagonist | IC50 = 4.7 |
Diagram of the Proposed Mechanism of Action:
Caption: Proposed mechanism of action for DSP-028.
Part 3: In Vivo Preclinical Assessment
Animal models are crucial for evaluating the potential therapeutic efficacy and side-effect profile of novel antipsychotic candidates.[4][5]
Protocol 5: Amphetamine-Induced Hyperlocomotion in Mice
This model is predictive of antipsychotic efficacy against positive symptoms.[5]
Animals: Male C57BL/6 mice. Materials:
-
DSP-028, dissolved in a suitable vehicle (e.g., 0.5% methylcellulose)
-
d-Amphetamine sulfate
-
Open-field activity chambers equipped with infrared beams
Procedure:
-
Habituation: Place mice individually in the activity chambers for 60 minutes to allow for habituation.
-
Drug Administration: Administer DSP-028 or vehicle via intraperitoneal (i.p.) or oral (p.o.) route.
-
Pre-treatment Time: Allow for a pre-treatment period (e.g., 30 minutes for i.p., 60 minutes for p.o.).
-
Psychostimulant Challenge: Administer d-amphetamine (e.g., 2.5 mg/kg, i.p.).
-
Activity Monitoring: Immediately return the mice to the activity chambers and record locomotor activity (e.g., distance traveled) for 60-90 minutes.
-
Data Analysis: Compare the locomotor activity of DSP-028-treated groups to the vehicle-amphetamine group. A significant reduction in hyperlocomotion indicates potential antipsychotic efficacy.
Protocol 6: Catalepsy Test in Rats
This model is used to assess the potential for inducing extrapyramidal side effects (EPS).[4][5]
Animals: Male Sprague-Dawley rats. Materials:
-
DSP-028
-
A horizontal bar raised approximately 9 cm from the surface.
Procedure:
-
Drug Administration: Administer DSP-028 or vehicle.
-
Testing: At various time points post-administration (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on the horizontal bar.
-
Measurement: Start a stopwatch and measure the time until the rat removes both forepaws from the bar. A common criterion for catalepsy is the maintenance of this unnatural posture for at least 20 seconds.
-
Data Analysis: Compare the incidence and duration of catalepsy in the DSP-028-treated groups to the vehicle group. Low cataleptic potential is a desirable feature for an atypical antipsychotic.
Diagram of the In Vivo Experimental Workflow:
Caption: Workflow for in vivo evaluation of DSP-028.
Conclusion
The diazaspiro[4.5]decane scaffold represents a promising starting point for the design of novel antipsychotic agents with the potential for an improved efficacy and safety profile. The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of such compounds. By systematically applying these methodologies, researchers can efficiently advance their drug discovery programs and contribute to the development of next-generation treatments for schizophrenia and other psychotic disorders.
References
- Animal models for predicting the efficacy and side effects of antipsychotic drugs.
- Animal models for predicting the efficacy and side effects of antipsychotic drugs.
- From antipsychotic to anti-schizophrenia drugs: role of animal models.Neuropsychopharmacology, 35(1), 324-325.
-
Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione. Acta Poloniae Pharmaceutica, 68(5), 683-692. [Link]
-
What are the side effects of atypical antipsychotics? Drugs.com. [Link]
-
Mechanism of Action of Antipsychotic Agents. Psychopharmacology Institute. [Link]
Sources
- 1. Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Synthesis of clozapine analogues and their affinity for clozapine and spiroperidol binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN117425654A - 2,8-diazaspiro[4.5]decane compound - Google Patents [patents.google.com]
Application and Protocol Guide for the Debenzylation of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical principles and practical protocols for the removal of the carboxybenzyl (Cbz or Z) protecting group from Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride. As a foundational text for chemists in drug development and organic synthesis, this document outlines the primary methodologies for Cbz-deprotection, with a focus on catalytic hydrogenolysis and acid-mediated cleavage. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the underlying chemistry.
The Strategic Importance of the Cbz Protecting Group
The Cbz group is a cornerstone in modern organic synthesis, particularly in peptide and heterocyclic chemistry, for the temporary protection of amine functionalities.[1][2] Its utility stems from its ability to convert a nucleophilic and basic amine into a non-reactive carbamate, which is stable under a variety of reaction conditions, including mildly acidic and basic environments.[1][2] The true elegance of the Cbz group lies in its selective removal under conditions that are often orthogonal to other common protecting groups like Boc (acid-labile) and Fmoc (base-labile).[1][3]
Core Methodologies for Cbz Deprotection
The cleavage of the Cbz group is most commonly achieved through two primary pathways: catalytic hydrogenolysis and acid-mediated cleavage. The choice of method is dictated by the overall functionality of the substrate and the desired chemoselectivity.
Catalytic Hydrogenolysis: The Workhorse of Cbz Deprotection
Catalytic hydrogenolysis is the most prevalent and generally mildest method for Cbz group removal.[1][4][5] The reaction proceeds via the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[1][4] This process releases the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[1][6]
Mechanism of Catalytic Hydrogenolysis
The reaction mechanism involves the adsorption of the Cbz-protected amine and hydrogen onto the palladium catalyst surface. The palladium facilitates the cleavage of the benzyl C-O bond and the formation of the unstable carbamic acid intermediate, which then breaks down to the deprotected amine and carbon dioxide.[4]
DOT Script for Catalytic Hydrogenolysis Mechanism
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.
Transfer Hydrogenation: A Safer Alternative
A significant practical modification of this method is transfer hydrogenation, which avoids the use of flammable hydrogen gas.[4] In this approach, a hydrogen donor molecule, such as formic acid, ammonium formate, cyclohexene, or 1,4-cyclohexadiene, is used in conjunction with the palladium catalyst.[4][7][8][9] This technique is particularly advantageous for scaling up reactions.[4]
Acid-Mediated Cleavage
For substrates containing functional groups that are sensitive to hydrogenation (e.g., alkenes, alkynes, or certain sulfur-containing moieties), acid-mediated cleavage provides a robust alternative.[4][5] Strong acids, such as hydrogen bromide (HBr) in acetic acid, can effectively cleave the Cbz group.[4][5] The mechanism involves protonation of the carbamate followed by an SN2-type displacement of the benzyl group.[6] More recently, Lewis acids like aluminum chloride in hexafluoroisopropanol have been shown to selectively remove Cbz groups under mild conditions.[5]
Protocol for the Debenzylation of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride
The following protocols are designed to be starting points for the debenzylation of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride. Optimization may be required based on experimental observations.
Special Considerations for the Substrate
-
Starting Material is a Hydrochloride Salt: The presence of the hydrochloride salt means the substrate is already protonated. For catalytic hydrogenation, it is often beneficial to add a base (e.g., triethylamine, sodium bicarbonate) to free the amine, which can enhance the reaction rate and prevent potential catalyst inhibition. However, some hydrogenations can proceed under acidic conditions, and this should be evaluated.[10]
-
Presence of a Second Basic Nitrogen: The 1,8-diazaspiro[4.5]decane core contains a second amine. During deprotection, this amine will also be protonated if the reaction is run under acidic conditions. In the case of hydrogenation with added base, the amount of base may need to be adjusted to account for both the hydrochloride salt and the second amine.
-
Catalyst Deactivation: Amines can coordinate to the palladium catalyst, leading to deactivation.[10][11] If the reaction is sluggish, catalyst loading may need to be increased, or the reaction could be run in an acidic medium to protonate the product amine and reduce its coordination to the catalyst.[10]
Protocol 1: Catalytic Hydrogenolysis
This is the recommended primary method due to its mildness.
Materials:
-
Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol (MeOH) or Ethanol (EtOH)
-
Triethylamine (Et3N) or Sodium Bicarbonate (NaHCO3) (optional, for neutralization)
-
Hydrogen gas (H2) balloon or hydrogenation apparatus
-
Celite® for filtration
Procedure:
-
Dissolution: In a flask suitable for hydrogenation, dissolve Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride (1.0 equivalent) in methanol or ethanol (10-20 mL per gram of substrate).
-
(Optional) Neutralization: Add a base such as triethylamine (1.1 equivalents) or sodium bicarbonate (2.2 equivalents) to the solution and stir for 10-15 minutes at room temperature. This step is to free the amine from its hydrochloride salt.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional solvent (methanol or ethanol). Caution: The Pd/C catalyst can be pyrophoric, especially when dry. Do not allow the filter cake to dry completely.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product, 1,8-diazaspiro[4.5]decane, likely as a hydrochloride salt if the neutralization step was omitted or as the free base if a base was used and subsequent workup is performed.
Protocol 2: Transfer Hydrogenation
This method avoids the use of hydrogen gas.
Materials:
-
Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate or Formic acid
-
Methanol (MeOH) or Ethanol (EtOH)
Procedure:
-
Dissolution: Dissolve Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride (1.0 equivalent) in methanol or ethanol.
-
Catalyst and Hydrogen Donor Addition: Add 10% Pd/C (10-20 mol%) followed by ammonium formate (5-10 equivalents) or formic acid (5-10 equivalents).
-
Reaction: Stir the mixture at room temperature or gently heat to 40-60 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often faster than with hydrogen gas.
-
Work-up: Once the reaction is complete, filter the mixture through Celite® and wash the pad with the solvent. The filtrate can then be concentrated. An aqueous work-up with a mild base may be necessary to remove formate salts and isolate the free amine.
Protocol 3: Acid-Mediated Cleavage
This is a suitable alternative if hydrogenation is not feasible.
Materials:
-
Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride
-
33% Hydrogen Bromide in Acetic Acid (HBr/AcOH)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolution: Dissolve the Cbz-protected compound in a minimal amount of glacial acetic acid.
-
Reagent Addition: Add a solution of 33% HBr in acetic acid (excess, typically 5-10 equivalents).
-
Reaction: Stir the mixture at room temperature for 2 to 16 hours.[4]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, the product can often be precipitated by the addition of diethyl ether. The resulting solid can be collected by filtration, washed with ether, and dried under vacuum. This will yield the dihydrobromide salt of 1,8-diazaspiro[4.5]decane.
Data Summary and Comparison
| Deprotection Method | Reagents | Temperature | Typical Time | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C, MeOH/EtOH | Room Temp. | 2-16 h | Very mild, clean byproducts (toluene, CO₂).[1][2] | Requires H₂ gas, catalyst can be pyrophoric, sensitive to catalyst poisons.[10][12] |
| Transfer Hydrogenation | Ammonium formate, 10% Pd/C, MeOH/EtOH | 25-60 °C | 1-8 h | Avoids flammable H₂ gas, often faster.[4] | Requires stoichiometric hydrogen donor, potential for side reactions from the donor. |
| Acidic Cleavage | 33% HBr in AcOH | Room Temp. | 2-16 h | Useful for hydrogenation-sensitive substrates, no heavy metal catalyst.[4][12] | Harsh acidic conditions may not be suitable for all substrates, corrosive reagents. |
Troubleshooting and Further Considerations
-
Incomplete Reaction: If the hydrogenation reaction stalls, this may be due to catalyst deactivation.[10] Adding fresh catalyst or increasing the hydrogen pressure may help. For transfer hydrogenation, adding more of the hydrogen donor can be effective.
-
Side Reactions: With insufficient hydrogen source during catalytic hydrogenolysis, a side reaction can lead to the formation of N-benzyl-protected tertiary amines.[5]
-
Catalyst Poisoning: Substrates containing sulfur or phosphorus can poison the palladium catalyst, significantly slowing or stopping the reaction.[10]
-
Alternative Catalysts: In some cases, other catalysts like Pearlman's catalyst (Pd(OH)₂/C) can be more effective, especially for substrates prone to catalyst poisoning.[13]
DOT Script for Experimental Workflow
Caption: General experimental workflow for Cbz deprotection.
References
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved January 18, 2026, from [Link]
- Bieg, T., & Szeja, W. (1985).
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2018, November 16). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? Retrieved January 18, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved January 18, 2026, from [Link]
- Sajiki, H., et al. (2000). The Formation of a Novel Pd/C−Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups. The Journal of Organic Chemistry, 65(17), 5343-5347.
- Felix, A. M., et al. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194-4196.
- Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1368-1373.
-
Scientific Update. (2023, February 22). To Deprotect and Serve. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2025, August 6). Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison. Retrieved January 18, 2026, from [Link]
- Mori, A., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279-3281.
-
Organic Chemistry Portal. (n.d.). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Retrieved January 18, 2026, from [Link]
-
Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved January 18, 2026, from [Link]
-
Organic Letters. (2026, January 16). Direct Amidation of Tertiary N-Benzylamines. Retrieved January 18, 2026, from [Link]
- Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(16), 2067-2070.
-
ResearchGate. (2022, November 24). Why does my CBz-deprotection not work? Retrieved January 18, 2026, from [Link]
-
Electronic Supplementary Information. (n.d.). Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Retrieved January 18, 2026, from [Link]
-
ACS Publications. (2020, December 17). Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides. Retrieved January 18, 2026, from [Link]
-
ACS Omega. (2020, February 5). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Retrieved January 18, 2026, from [Link]
-
NIH. (2011, December 13). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved January 18, 2026, from [Link]
- Google Groups. (n.d.). Deprotection of Cbz group.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved January 18, 2026, from [Link]
-
IISER Pune. (2019, March 15). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Retrieved January 18, 2026, from [Link]
- Google Patents. (n.d.). CN1467197A - Method for preparing benzyl amine by catalytic hydrogenation.
-
ResearchGate. (2025, August 6). (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Retrieved January 18, 2026, from [Link]
-
PubChemLite. (n.d.). Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate. Retrieved January 18, 2026, from [Link]
-
PubMed Central. (n.d.). 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one. Retrieved January 18, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tdcommons.org [tdcommons.org]
- 13. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride
Welcome to the technical support center for the synthesis of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yield, and troubleshoot common experimental hurdles. The information presented herein is a synthesis of established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Introduction: The Synthetic Challenge
The synthesis of spiro-N,N'-heterocycles like Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride presents a unique set of challenges.[1][2][3] Achieving high yields requires careful control over reaction conditions to manage the reactivity of multiple amine functionalities and to favor the desired intramolecular cyclization. This guide provides a systematic approach to a plausible and efficient synthetic route, addressing potential pitfalls at each stage.
A robust and frequently employed strategy for constructing the 1,8-diazaspiro[4.5]decane core involves a multi-step sequence starting from a commercially available, differentially protected piperidine derivative. The general workflow is outlined below.
Caption: General Synthetic Workflow.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Step 1: Reductive Amination
Q1: My reductive amination is giving very low yields of the desired intermediate amine (C). What are the likely causes?
A1: Low yields in reductive amination are often attributable to several factors:
-
Inefficient Imine Formation: The initial condensation between the deprotected aminoacetaldehyde and N-Boc-4-piperidone to form the imine is a critical equilibrium-driven step. Insufficient removal of water can hinder this process.
-
Sub-optimal Reducing Agent: The choice of reducing agent is crucial. A strong reducing agent like sodium borohydride (NaBH4) can prematurely reduce the starting ketone (N-Boc-4-piperidone) before imine formation is complete.[4]
-
Incorrect pH: The reaction is sensitive to pH. A slightly acidic medium is generally required to facilitate both imine formation and the activity of the reducing agent.
-
Over-alkylation: While less common with a primary amine, there is a possibility of the newly formed secondary amine reacting with another molecule of the aldehyde, leading to byproducts.
Solutions:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation. It is milder than NaBH₄ and selectively reduces the imine in the presence of the ketone.[4][5]
-
Reaction Conditions:
-
Stepwise Procedure: Consider a two-step approach where the imine is formed first, followed by the addition of the reducing agent. This can sometimes provide better control over the reaction.[5]
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the starting N-Boc-4-piperidone that has been reduced to the alcohol. How can I prevent this?
A2: This is a clear indication that your reducing agent is too reactive and is reducing the ketone starting material.
Solutions:
-
Switch to a Milder Reducing Agent: As mentioned in A1, sodium triacetoxyborohydride (NaBH(OAc)₃) is the ideal choice to prevent this side reaction.[4][5]
-
Control Temperature: If using a slightly more reactive borohydride, ensure the reaction is maintained at a low temperature (e.g., 0 °C) during the addition of the reducing agent to minimize ketone reduction.
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Selectively reduces imines over ketones.[4][5] |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Aprotic, good for imine formation.[4][5] |
| Catalyst | Acetic Acid (catalytic) | Maintains optimal pH for imine formation.[5] |
| Temperature | Room Temperature | Generally sufficient for NaBH(OAc)₃ reductions. |
Step 2: Cyclization and Deprotection
Q3: The intramolecular cyclization to form the spirocycle (D) is not proceeding efficiently. What can I do to improve the yield?
A3: Intramolecular cyclizations can be challenging, often requiring specific conditions to favor the formation of the desired ring system over intermolecular polymerization.[1][6]
Solutions:
-
High Dilution: Running the reaction at high dilution can favor intramolecular cyclization by reducing the probability of intermolecular reactions.
-
Choice of Base: The cyclization may require a base to deprotonate the amine and facilitate nucleophilic attack. A non-nucleophilic, sterically hindered base like proton sponge or DBU can be effective.
-
Temperature: Gradually increasing the temperature might be necessary to overcome the activation energy for ring closure. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
Q4: During the Boc deprotection of the spirocycle (D) with TFA, I am getting a complex mixture of products and a low yield of the desired diamine (E). Why is this happening?
A4: Trifluoroacetic acid (TFA) is a strong acid, and prolonged exposure or high temperatures can lead to side reactions, especially with sensitive functional groups.
Solutions:
-
Milder Deprotection Conditions: Consider using HCl in an organic solvent like dioxane or diethyl ether. This is often a cleaner method for Boc deprotection.
-
Control Reaction Time and Temperature: Perform the deprotection at a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction progress carefully to stop it as soon as the starting material is consumed.
-
Scavengers: The t-butyl cation formed during deprotection can sometimes lead to side reactions. Adding a scavenger like anisole or triethylsilane can trap this cation and prevent unwanted alkylations.
Step 3: Selective Cbz Protection
Q5: I am struggling with the selective protection of only one nitrogen atom with the Cbz group. I am getting a mixture of mono-protected, di-protected, and unreacted starting material. How can I improve selectivity?
A5: Achieving mono-protection of a diamine can be challenging due to the similar reactivity of the two nitrogen atoms.
Solutions:
-
Control Stoichiometry and Addition Rate: Use slightly less than one equivalent of benzyl chloroformate (Cbz-Cl) and add it slowly to the reaction mixture at a low temperature (e.g., 0 °C). This will favor the mono-protected product.
-
Choice of Base: A non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is recommended to neutralize the HCl generated during the reaction without competing with the amine nucleophile.
-
Purification: Careful column chromatography will likely be necessary to separate the desired mono-protected product from the di-protected and unreacted starting material.
Sources
- 1. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Amide Coupling with Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate Hydrochloride
Welcome to the technical support guide for optimizing the amide coupling reaction involving Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently encountered challenges. Our goal is to move beyond simple step-by-step instructions and delve into the causality behind experimental choices, empowering you to rationalize and optimize your reaction conditions effectively.
The coupling of a carboxylic acid with Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride presents a unique set of challenges. The substrate is a hydrochloride salt, necessitating careful consideration of the base used. Furthermore, the spirocyclic nature of the diamine can introduce steric considerations that influence the choice of coupling reagent and reaction kinetics. This guide will address these specific issues to help you accelerate reaction times and maximize yields.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems you may encounter during your experiments.
Q1: My reaction is extremely slow or appears to have stalled. What are the primary factors I should investigate to increase the reaction rate?
A slow or stalled reaction is a common issue, often attributable to several factors ranging from reactant activation to the fundamental reaction environment.
-
Inadequate Amine Neutralization: Your starting material is a hydrochloride salt. The secondary amine is protonated and therefore non-nucleophilic. Before any coupling can occur, this amine must be deprotonated to its free base form. Insufficient base will leave a portion of your amine in its salt form, effectively reducing its concentration and stalling the reaction.
-
Solution: Use at least two equivalents of a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA). The first equivalent neutralizes the hydrochloride salt. The second equivalent is required to neutralize the acidic byproduct generated by the coupling reagent during the reaction (e.g., the proton from the carboxylic acid that is released upon activation).
-
-
Suboptimal Coupling Reagent: Not all coupling reagents are equally effective, especially with potentially hindered amines. Standard carbodiimides like EDC may be too slow.[1]
-
Solution: Switch to a more potent uronium- or phosphonium-based coupling reagent. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HBTU, or PyBOP are designed for difficult couplings and can significantly accelerate the reaction rate by forming a highly activated O-acylisourea intermediate.[1][2]
-
-
Incorrect Solvent Choice: The solvent plays a critical role in solubilizing reactants and intermediates, which directly impacts reaction kinetics.
-
Solution: Polar aprotic solvents are generally preferred for amide couplings. While Dichloromethane (DCM) is common, solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can enhance the solubility of all components and accelerate the reaction. For greener alternatives, consider solvents like 2-MeTHF or ethyl acetate.[1][3]
-
-
Temperature: Most amide couplings are initially attempted at room temperature. However, for challenging substrates, this may not provide sufficient energy to overcome the activation barrier.
-
Solution: Gently heating the reaction mixture to 40-60 °C can dramatically increase the reaction rate.[4] Monitor the reaction closely by TLC or LC-MS, as elevated temperatures can also promote side reactions or degradation if maintained for too long.
-
Q2: The reaction seems to have gone to completion, but my final yield is low. What are the likely causes of product loss?
Low yield in the face of complete conversion points toward competing side reactions or issues during the workup and purification stages.
-
Hydrolysis of Activated Intermediate: The activated carboxylic acid species is highly susceptible to hydrolysis. Any water present in the reaction medium can quench this intermediate, reverting it to the starting carboxylic acid and preventing amide formation.[5]
-
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
Side Reaction with Coupling Reagent: When using carbodiimide reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, especially if the amine nucleophile is slow to react.[6] This byproduct can be difficult to remove and reduces the amount of activated acid available for the desired reaction.
-
Solution: This issue is another strong reason to use a uronium reagent like HATU, which is less prone to such rearrangements. If using a carbodiimide, adding an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) can trap the activated intermediate as an active ester, which is more stable and less likely to form the N-acylurea byproduct.
-
-
Difficult Purification: The polarity of your final amide product might be very similar to that of the unreacted carboxylic acid or urea byproducts, leading to poor separation during column chromatography.
-
Solution: Optimize your workup procedure. An acidic wash (e.g., dilute HCl) can help remove residual basic starting materials like DIPEA and the unreacted free amine. A basic wash (e.g., saturated NaHCO₃) can remove the unreacted carboxylic acid. If purification remains challenging, consider recrystallization as an alternative to chromatography.[7]
-
Comparative Data: Optimizing Reaction Parameters
The choice of reagents and conditions is critical for optimizing reaction time and yield. The table below summarizes key parameters and their impact.
| Parameter | Option 1 | Option 2 | Option 3 | Senior Scientist's Recommendation |
| Coupling Reagent | EDC/HOBt | DCC/DMAP | HATU | For this spirocyclic amine, HATU is superior due to its high reactivity and lower propensity for side reactions compared to carbodiimides.[1][2] |
| Base | Triethylamine (TEA) | DIPEA | Proton Sponge | DIPEA is the standard choice due to its strong basicity and high steric hindrance, which prevents it from acting as a competing nucleophile. Use at least 2 equivalents. |
| Solvent | Dichloromethane (DCM) | Acetonitrile (MeCN) | DMF | DMF provides excellent solubility for the reactants and the hydrochloride salt (once neutralized), often leading to faster and cleaner reactions.[1] |
| Temperature | Room Temp (20-25 °C) | 40-50 °C | 0 °C | Start at room temperature, but if the reaction is slow after 1-2 hours, gentle heating to 40-50 °C is highly effective for accelerating the coupling.[4] |
| Monitoring | TLC | LC-MS | ¹H NMR | LC-MS is the most reliable method for unambiguously tracking the consumption of starting materials and the formation of the desired product mass.[2][5] |
Experimental Protocol: A Validated Step-by-Step Guide
This protocol provides a robust starting point for the coupling of a generic carboxylic acid with Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride using HATU.
Materials:
-
Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride (1.0 equiv)
-
Carboxylic acid (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DMF
-
Anhydrous glassware and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride (1.0 equiv) and the carboxylic acid (1.1 equiv).
-
Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1 M. Stir the mixture until all solids are dissolved.
-
Neutralization and Activation: Add DIPEA (2.5 equiv) to the solution and stir for 5 minutes. This ensures the complete neutralization of the amine hydrochloride. Following this, add HATU (1.2 equiv) in one portion. The solution may change color (e.g., to yellow).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: After 1 hour, take a small aliquot from the reaction mixture, quench it with water, extract with ethyl acetate, and analyze by LC-MS to check for the formation of the product and consumption of starting materials.[5]
-
Optimization (if necessary): If the reaction has not progressed significantly after 2 hours, warm the mixture to 45 °C and continue to monitor its progress every 1-2 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Separate the layers.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude material by flash column chromatography on silica gel or by recrystallization to obtain the final product.[2]
Visual Guides: Workflows and Mechanisms
Visualizing the process can aid in understanding and troubleshooting.
Caption: Troubleshooting workflow for a slow amide coupling reaction.
Caption: Simplified mechanism of HATU-mediated amide bond formation.
Frequently Asked Questions (FAQs)
-
Q: Can I use a different base, such as pyridine or DMAP? A: It is strongly discouraged. Pyridine is often not basic enough for full deprotonation, and both pyridine and 4-Dimethylaminopyridine (DMAP) are nucleophilic. They can react with the activated carboxylic acid, competing with your desired amine and leading to side products. Stick with a hindered, non-nucleophilic base like DIPEA.[2]
-
Q: My carboxylic acid is also a hydrochloride salt. How much base do I need then? A: You must account for all acidic protons in the system. If both your amine and your carboxylic acid are hydrochloride salts, you will need at least three equivalents of base: one for the amine HCl, one for the acid HCl, and one to neutralize the proton released during the coupling reaction itself. A slight excess (e.g., 3.5 eq) is recommended.
-
Q: How long should the reaction take? A: With an optimized protocol (HATU, DIPEA, DMF at 40-50 °C), the reaction should ideally reach completion within 2-6 hours. However, highly sterically hindered substrates may require longer reaction times, up to 24 hours. The key is to monitor the reaction's progress rather than relying on a fixed time.[2]
-
Q: What if I see multiple products forming? A: If your carboxylic acid has other nucleophilic groups (like a hydroxyl or another amine), they may also react. In this case, you will need to use protecting groups. If the second nitrogen on the diazaspirodecane is reacting, it suggests the reaction conditions are too harsh or the Boc protecting group on the first nitrogen is not stable. In that case, consider running the reaction at a lower temperature for a longer period.
References
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Available at: [Link]
-
RSC Publishing. (2021). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 4 Monitoring the amide coupling reaction by 1 H NMR (in THF-d 6.... Available at: [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. Available at: [Link]
-
RSC Publishing. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Available at: [Link]
-
RSC Publishing. (2024). Organoboron catalysis for direct amide/peptide bond formation. Available at: [Link]
-
ResearchGate. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Available at: [Link]
-
ACS Publications. (2019). Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction. Available at: [Link]
-
RSC Publishing. (2021). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. Available at: [Link]
-
MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Available at: [Link]
-
Reddit. (2022). amide coupling help. Available at: [Link]
-
ResearchGate. (2016). How do I improve the yield of a carboxylic acid/amine coupling with EDC/sulfoNHS in MES?. Available at: [Link]
-
ACS Publications. (2021). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. Available at: [Link]
-
ResearchGate. (2025). Crystallization Induced Amide Bond Formation Creates a Boron-Centred Spirocyclic System. Available at: [Link]
-
RSC Publishing. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Available at: [Link]
-
ACS Publications. (n.d.). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Available at: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]
-
PNAS. (2022). Predicting relative efficiency of amide bond formation using multivariate linear regression. Available at: [Link]
-
PubMed. (2014). One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. Available at: [Link]
-
PubMed Central. (2022). Recent Advances in Visible-Light-Mediated Amide Synthesis. Available at: [Link]
-
Thieme. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Available at: [Link]
-
PubMed. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Available at: [Link]
-
PubMed Central. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. Available at: [Link]
-
PubMed. (n.d.). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Available at: [Link]
-
ACS Publications. (n.d.). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Available at: [Link]
-
ACS Publications. (n.d.). Nonclassical Routes for Amide Bond Formation. Available at: [Link]
-
PubMed Central. (n.d.). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. Available at: [Link]
-
ResearchGate. (2025). Metal-Catalyzed Approaches to Amide Bond Formation. Available at: [Link]
-
ACS Publications. (2011). Peptide Coupling Reagents, More than a Letter Soup. Available at: [Link]
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. growingscience.com [growingscience.com]
- 3. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Spirocyclic Amines
Welcome to the technical support hub for the purification of spirocyclic amines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique and often formidable challenges associated with isolating these structurally complex molecules. The inherent three-dimensional rigidity, basicity, and stereochemical complexity of spirocyclic amines demand purification strategies that extend beyond standard protocols.
This document is structured to provide both quick-reference FAQs and in-depth troubleshooting guides. We will explore the causality behind common purification hurdles and provide validated, step-by-step protocols to empower you to overcome them.
Frequently Asked Questions (FAQs)
Q1: What makes spirocyclic amines so challenging to purify compared to other amines?
Spirocyclic amines present a convergence of several challenging molecular features:
-
Stereochemical Complexity : The defining spiro-center is a quaternary carbon that creates a rigid, three-dimensional structure. This often results in multiple chiral centers, leading to the formation of diastereomers and enantiomers with very subtle differences in their physicochemical properties, making them difficult to separate.[1]
-
Basicity and On-Column Interactions : As amines, these compounds are basic and can interact strongly and often irreversibly with the acidic silanol groups on standard silica gel stationary phases.[2] This can lead to significant peak tailing, low recovery, or even complete retention of the compound on the column.
-
Poor Solubility and Crystallinity : The rigid scaffold can lead to poor solubility in common organic solvents, complicating both chromatographic loading and recrystallization efforts.[1][3][4] This rigidity can also hinder the formation of well-ordered crystal lattices, making crystallization a non-trivial pursuit.
-
Structurally Similar Impurities : Synthetic routes to spirocycles can generate byproducts with nearly identical skeletons (e.g., diastereomers, regioisomers, or precursors), which are notoriously difficult to separate from the target compound using conventional methods.[1]
Q2: My spirocyclic amine is highly polar and streaks badly on silica gel. What is my first-line alternative?
When strong acid-base interactions with silica are suspected, you have three primary options to mitigate the issue:
-
Mobile Phase Modification : Add a basic modifier to your mobile phase to "neutralize" the acidic silica surface. A common starting point is to add 0.5-1% triethylamine (TEA) or ammonium hydroxide to a dichloromethane/methanol or ethyl acetate/hexane solvent system. This competing base will occupy the active sites on the silica, allowing your spirocyclic amine to elute more symmetrically.[2]
-
Alternative Stationary Phases : Switch to a less acidic or a basic stationary phase. Amine-functionalized silica or basic alumina are excellent alternatives that prevent the strong acid-base interactions causing the streaking.[2][5]
-
Reversed-Phase Chromatography : If your compound has sufficient hydrophobicity, reversed-phase (RP) flash chromatography on a C18-functionalized silica support can be highly effective. Basic amines are often best separated when the mobile phase pH is alkaline, which keeps them in their free-base form and increases retention.[2] A mobile phase of water/acetonitrile with 0.1% TEA is a good starting point.
Q3: I am struggling with poor solubility of my spirocyclic amine for both chromatography and crystallization. What can I do?
Poor solubility is a common issue stemming from the rigid molecular architecture.[3][4]
-
For Chromatography : The key is to find a solvent that fully dissolves the sample for loading onto the column. For highly polar amines, small amounts of dichloromethane (DCM) or methanol may be required. For Supercritical Fluid Chromatography (SFC), samples must be fully dissolved, typically in methanol or a 1:1 mixture of DCM/methanol, to avoid precipitation on the column.[6]
-
For Crystallization/Purification : Converting the free-base amine into a salt is a powerful strategy to dramatically alter and often improve solubility.[7][8] By forming a salt with an appropriate acid (e.g., HCl, TFA, or a carboxylic acid), you introduce an ionic center that can significantly enhance solubility in polar solvents, which can then be used for recrystallization.[9][10] This also provides an opportunity to purify the compound, as the salt may crystallize readily, leaving impurities behind in the solvent.
Troubleshooting Guide: Advanced Purification Strategies
This section provides in-depth solutions to complex purification problems.
Problem 1: My spirocyclic amine is a mixture of diastereomers that co-elute on both normal and reversed-phase chromatography.
Question: I have tried various solvent systems (Hexane/EtOAc, DCM/MeOH, Water/ACN) on both silica and C18 columns, but my two diastereomers remain inseparable. What is the next logical step to achieve separation?
Answer: When diastereomers have nearly identical polarities and hydrophobicities, you need to employ chromatographic techniques with higher resolving power and different selectivity mechanisms. Supercritical Fluid Chromatography (SFC) is often the superior choice for this challenge.
The Causality Behind the Solution: Diastereomers have different 3D arrangements of atoms, and their separation relies on differential interactions with the stationary phase.[11] While they have different physical properties, these differences can be minimal. SFC, which uses supercritical CO₂ as the main mobile phase, offers unique selectivity compared to liquid chromatography.[12] Its low viscosity allows for faster diffusion and higher efficiency, which translates to sharper peaks and better resolution.[6][12] Furthermore, the wide range of available chiral and achiral stationary phases for SFC provides a vast selectivity space to exploit the subtle stereochemical differences between diastereomers.[13]
| Technique | Stationary Phase | Mobile Phase | Advantages for Spirocyclic Amines | Disadvantages |
| Normal Phase (NP) | Silica, Alumina, Amine-Silica | Hexane/EtOAc, DCM/MeOH | Good for less polar compounds; amine-silica mitigates tailing. | Strong retention and peak tailing on standard silica; potential for degradation.[2] |
| Reversed Phase (RP) | C18, C8 | Water/Acetonitrile, Water/MeOH | Good for polar, ionizable compounds; wide range of pH modifiers can be used. | Can have poor retention for very polar amines; fractions require lengthy evaporation. |
| Supercritical Fluid (SFC) | Various (Chiral & Achiral) | CO₂ / Alcohol (MeOH, EtOH) | High efficiency and speed; reduced solvent usage; fast fraction evaporation; excellent for stereoisomers.[6][12] | Requires specialized equipment; sample solubility can be challenging.[6] |
Problem 2: A persistent, structurally similar impurity co-crystallizes with my product.
Question: My spirocyclic amine free base is a solid, but recrystallization fails to remove a key impurity. Standard chromatography is also ineffective. How can I purify my material?
Answer: When both chromatography and standard recrystallization fail, a powerful and often overlooked classical technique is salt formation and selective crystallization . This method introduces new intermolecular interactions (ionic bonds) that can dramatically alter the crystal packing and solubility properties of your target compound relative to the impurity.
The Causality Behind the Solution: The principle is that the salt of your target amine will have a different crystal lattice energy and solubility profile than the salt of the impurity, or the impurity itself (if it doesn't form a salt).[9] By screening various acids (counter-ions), you can identify a salt that either selectively crystallizes your desired amine, leaving the impurity in the mother liquor, or a salt where the impurity remains soluble.[14] This technique is especially powerful if the impurity is not basic and cannot form a salt.
-
Preparation : Dissolve a small amount (e.g., 50 mg) of the impure spirocyclic amine free base in a suitable solvent (e.g., EtOAc, Acetone, Isopropanol) in several separate vials.
-
Acid Addition : To each vial, add ~1.0 equivalent of a different acid (see table below), either neat or as a solution in the same solvent.
-
Observation : Stir or sonicate the vials at room temperature. Observe for precipitate formation. If no solid forms, try cooling the vial in an ice bath or gently evaporating some solvent.
-
Isolation & Analysis : If a precipitate forms, isolate the solid by filtration, wash with a small amount of cold solvent, and dry.
-
Purity Check : Analyze the isolated solid (the salt) and the remaining mother liquor by LC-MS or NMR to determine if the purification was successful (i.e., if the purity of the isolated salt is higher than the starting material).
-
Scale-Up : Once a successful acid/solvent combination is identified, the procedure can be scaled up. To recover the free base, the purified salt is dissolved in water, the pH is adjusted to >10 with a base (e.g., NaOH), and the product is extracted with an organic solvent.[10]
| Acid | pKa (approx.) | Resulting Salt | Characteristics & Typical Solvents |
| Hydrochloric Acid (HCl) | -7.0 | Hydrochloride | Often highly crystalline and stable. Typically formed in ethers (Et₂O), alcohols (IPA), or esters (EtOAc). |
| Trifluoroacetic Acid (TFA) | 0.5 | Trifluoroacetate | Salts are often less crystalline, sometimes oils. Used when other acids fail. Formed in DCM, EtOAc.[10] |
| Acetic Acid | 4.8 | Acetate | Good for amines with higher pKa. Can be difficult to remove residual acetic acid. |
| Citric Acid | 3.1 | Citrate | Polyprotic; can form different salt stoichiometries. Good for increasing aqueous solubility. |
| Trichloroacetic Acid (TCA) | 0.7 | Trichloroacetate | Forms salts that can precipitate from various solvents; the TCA can be removed by simple heating (decarboxylation).[9] |
References
- Trichloroacetic acid fueled practical amine purific
- How to purify Amine? Grad student asked me.
- Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
- A stereochemical journey around spirocyclic glutamic acid analogs. PubMed Central.
- Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. PubMed Central.
- The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies.
- Achiral Supercritical Fluid Chromatography (SFC)
- Spirocycles for Improved Solubility. Enamine.
- Oxa-spirocycles: synthesis, properties and applic
- Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry.
- How do I purify ionizable organic amine compounds using flash column chrom
- Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. TMP Universal Journal of Advances in Pharmaceutical Sciences.
- Supercritical Fluid Chromatography: A Workhorse in Drug Discovery.
- Overcoming challenges in the purification of spirocyclic alcohols. BenchChem.
- Organic amine flash purification using a novel stationary phase.
- Amine acid salt compounds and process for the production thereof.
- Principles of Drug Action 1, Spring 2005, Amines. University of the Pacific.
- Advanced Methodologies for Pharmaceutical Salt Synthesis. Kent Academic Repository.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. enamine.net [enamine.net]
- 4. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. webhome.auburn.edu [webhome.auburn.edu]
- 8. kar.kent.ac.uk [kar.kent.ac.uk]
- 9. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 10. youtube.com [youtube.com]
- 11. santaisci.com [santaisci.com]
- 12. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]
Technical Support Center: Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride
Welcome to the technical support guide for Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during its handling, storage, and experimental use. This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
My latest batch of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride shows increasing impurity levels over time. What could be the cause?
The primary suspect for the degradation of this compound is the hydrolysis of the benzyl carbamate functional group. Carbamates are known to be susceptible to hydrolysis, which would cleave the molecule into 1,8-diazaspiro[4.5]decane, benzyl alcohol, and carbon dioxide.[1] The presence of the hydrochloride salt suggests that the compound is likely stored and handled as a solid, which should be relatively stable if kept dry. However, exposure to moisture, especially at elevated temperatures or non-neutral pH, can accelerate this degradation process.[1][2]
The spirocyclic diaza-scaffold itself is generally stable.[3][4] Therefore, the focus of your investigation should be on the carbamate moiety.
Troubleshooting Flowchart: Investigating Degradation
Caption: Troubleshooting workflow for identifying the root cause of compound degradation.
What are the optimal storage and handling conditions for Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride?
To minimize degradation, particularly hydrolysis, stringent control of the compound's environment is crucial.[1]
Recommended Storage and Handling Protocols:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or -20°C for long-term storage. | Reduces the rate of potential chemical degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to atmospheric moisture and oxygen.[1] |
| Container | Tightly sealed amber glass vials. | Protects from light and prevents moisture ingress. |
| Handling | Handle in a glove box or a controlled, low-humidity environment. Use anhydrous solvents for preparing solutions. | Prevents absorption of moisture from the air.[5] |
How can I confirm if hydrolysis is the degradation pathway for my compound?
The most effective method to confirm hydrolysis is to identify the degradation products using analytical techniques.
Experimental Protocol: Degradation Product Identification
-
Sample Preparation:
-
Dissolve a small amount of the degraded sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a control sample of a fresh, high-purity batch of the compound.
-
-
LC-MS Analysis:
-
Inject both the degraded and control samples into an LC-MS system.
-
Use a reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) for good separation.
-
Monitor the elution profile using a UV detector and a mass spectrometer.
-
-
Data Analysis:
-
Compare the chromatograms of the degraded and control samples. Identify the new peaks in the degraded sample.
-
Examine the mass spectra of the impurity peaks. The primary hydrolysis products to look for would be:
-
1,8-diazaspiro[4.5]decane (protonated form)
-
Benzyl alcohol
-
-
The presence of these species would strongly indicate hydrolysis of the carbamate bond.
Anticipated Hydrolysis Pathway
Caption: The likely hydrolytic degradation pathway of the parent compound.
I need to prepare a stock solution of this compound for my assays. What solvent should I use and how should I store the solution?
The choice of solvent and storage conditions for solutions is critical to prevent degradation.
-
Solvent Selection: Use anhydrous, high-purity solvents such as DMSO, DMF, or ethanol. Avoid using water as the primary solvent unless the pH is controlled.
-
Solution Preparation: Prepare solutions fresh for each experiment if possible. If a stock solution is necessary, prepare it in a high-concentration in an anhydrous solvent.
-
Storage of Solutions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.
Are there any specific analytical methods recommended for purity and stability testing?
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity and stability of this compound.[6][7]
Recommended HPLC Method Parameters:
| Parameter | Recommendation |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient | Start with a low percentage of B, and ramp up to elute the compound and any less polar impurities. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (for the benzyl group) |
| Column Temperature | 30-40°C |
This method should provide good resolution between the parent compound and its potential degradation products. For stability studies, this HPLC method can be used to quantify the remaining parent compound and the formation of impurities over time under various stress conditions (e.g., different temperatures, pH values, and light exposure).
References
-
Any advice about the stability of ester and carbamate containing compounds? - ResearchGate. Available at: [Link]
-
Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection - PubMed. Available at: [Link]
-
Safety Data Sheet - AA Blocks. Available at: [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi. Available at: [Link]
-
(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed. Available at: [Link]
-
Troubleshooting of hydrazine carbamate synthesis : r/Chempros - Reddit. Available at: [Link]
-
8-Azaspiro(4.5)decane | C9H17N - PubChem. Available at: [Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications. Available at: [Link]
-
The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1 - Agilent. Available at: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - PubMed Central - NIH. Available at: [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Key parameters for carbamate stability in dilute aqueous–organic solution - ResearchGate. Available at: [Link]
-
The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF - ResearchGate. Available at: [Link]
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central. Available at: [Link]
-
Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01433A - The Royal Society of Chemistry. Available at: [Link]
-
Spirocyclic derivatives as antioxidants: a review - RSC Publishing. Available at: [Link]
-
Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater - EPA. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 4. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aablocks.com [aablocks.com]
- 6. agilent.com [agilent.com]
- 7. epa.gov [epa.gov]
Technical Support Center: A Troubleshooting Guide for Spiro-Compound Synthesis
Welcome to the technical support center for spiro-compound synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth solutions to common challenges encountered in the laboratory. The content is structured in a practical question-and-answer format to directly address specific experimental issues, moving beyond simple protocols to explain the underlying chemical principles.
Section 1: Reaction Optimization & Yield Enhancement
Q1: My spirocyclization reaction is resulting in a low yield. What are the primary factors I should investigate to improve it?
A1: Low yields in spirocyclization reactions are a common yet multifaceted problem. The issue can often be traced back to one of several key areas: the quality of your starting materials, the choice and efficiency of your catalytic system, the reaction conditions, or the stability of your final product.[1]
-
Starting Material Purity: Impurities in your starting materials can have a significant impact on the reaction outcome. They can poison catalysts, participate in unwanted side reactions, or alter the reaction kinetics.
-
Troubleshooting Protocol: Always ensure the purity of your starting materials. Techniques such as recrystallization or column chromatography should be employed to purify reactants before use.[1] It is also crucial to thoroughly dry your reagents and solvents, as trace amounts of water can interfere with many catalytic cycles, particularly those involving organometallic species.
-
-
Catalyst and Ligand Selection: The choice of catalyst and ligand is critical, especially in asymmetric synthesis where enantioselectivity is desired.[2]
-
Expert Insight: For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands can dramatically affect both the yield and the enantiomeric excess.[3] A systematic screening of various catalysts and ligands is often a necessary step in optimizing a new spirocyclization reaction.
-
-
Reaction Conditions: Temperature, solvent, and concentration all play a crucial role.
-
Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states. It is advisable to screen a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile).[1]
-
Temperature and Concentration: Le Chatelier's principle is a key consideration. If the reaction is reversible, adjusting the concentration of reactants or removing a byproduct can help drive the equilibrium towards the desired spiro-compound. For reactions with a high activation energy, increasing the temperature may be necessary, but this must be balanced against the potential for product decomposition.
-
-
Product Stability: The desired spiro-compound may be forming but then decomposing under the reaction or workup conditions.[1]
-
Troubleshooting Protocol: Monitor the reaction progress over time using techniques like TLC or LC-MS to track the formation and potential decomposition of the product. If decomposition is observed, consider modifying the reaction time, lowering the temperature, or employing a milder workup procedure (e.g., adjusting the pH).[1]
-
Section 2: Controlling Stereoselectivity
Q2: I am struggling with poor diastereoselectivity in my spirocyclization. How can I gain better control over the stereochemical outcome?
A2: Achieving high diastereoselectivity is a central challenge in the synthesis of complex spirocycles, which often contain multiple stereocenters.[1] The spatial arrangement of the newly formed stereocenters is dictated by the thermodynamics and kinetics of the cyclization step.
-
Solvent Influence: The solvent can play a surprisingly significant role in directing stereoselectivity. By stabilizing one transition state over another, a change in solvent polarity can sometimes even reverse the diastereoselectivity of a reaction.[1]
-
Experimental Protocol: Conduct a solvent screen using a range of aprotic and protic solvents of varying polarities. For example, in Michael addition reactions, a shift from a nonpolar solvent like toluene to a more polar one like acetonitrile can have a profound impact on the diastereomeric ratio.[1]
-
-
Catalyst and Ligand Control: In catalyst-mediated reactions, the chiral environment created by the catalyst and its associated ligands is the primary determinant of stereoselectivity.
-
Expert Insight: The development of organocatalysis has exponentially increased the number of methodologies for the enantioselective synthesis of spirocycles.[2] Chiral catalysts, such as those based on proline or cinchona alkaloids, can create a highly ordered transition state that favors the formation of one diastereomer over the other.
-
-
Reaction Temperature: Lowering the reaction temperature generally enhances selectivity. This is because the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy (k B T), leading to a higher preference for the lower energy pathway.
Decision-Making Workflow for Improving Diastereoselectivity
Caption: A workflow for systematically troubleshooting poor diastereoselectivity.
Section 3: Product Isolation and Purification
Q3: My crude spiro-compound is difficult to purify. What are the best strategies for isolating a pure product?
A3: The unique three-dimensional and often rigid structures of spiro-compounds can present purification challenges.[4] Standard techniques may need to be adapted to achieve high purity.
-
Chromatographic Methods:
-
Flash Column Chromatography: This is a common first-line approach for routine purification.[4][5]
-
Pro-Tip: For spiro-compounds with poor solubility in the mobile phase, consider "dry loading." Dissolve your crude material in a suitable solvent, adsorb it onto silica gel, evaporate the solvent, and then load the dried powder onto the column.[5]
-
-
Preparative High-Performance Liquid Chromatography (HPLC): A well-established technique for obtaining high-purity compounds. It can be scaled up but often involves higher solvent consumption.[4]
-
Supercritical Fluid Chromatography (SFC): This is increasingly the method of choice for chiral separations on a preparative scale due to its high throughput and reduced solvent usage.[4]
-
-
Crystallization: This is a powerful technique for achieving very high purity, especially for the final product.[4]
-
Solvent Selection: The choice of solvent is crucial. A good crystallization solvent will dissolve the compound when hot but not when cold. A common approach is to use a binary solvent system, such as ethanol/water or ethyl acetate/hexane.[6]
-
Protocol for Recrystallization:
-
Dissolve the impure compound in a minimum amount of hot solvent.
-
If there are insoluble impurities, filter the hot solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.[6]
-
-
Table 1: Comparison of Purification Techniques for Spiro-Compounds
| Technique | Primary Use | Throughput | Scalability | Key Advantage |
| Flash Chromatography | Routine purification, achiral separations | High | High | Cost-effective and rapid.[4] |
| Preparative HPLC | High-purity separations, chiral & achiral | Medium | Good | Well-established and versatile.[4] |
| SFC | Chiral separations | High | High | Reduced solvent consumption, fast.[4] |
| Crystallization | Final product purification, high purity | Low to Medium | High | Highly cost-effective at large scale.[4] |
Section 4: Structural Characterization
Q4: I am having trouble confirming the structure of my spiro-compound by NMR. What are the key spectroscopic features to look for?
A4: The rigid, three-dimensional nature of spiro-compounds leads to distinct NMR spectral features. The key is to look for signals and correlations that confirm the connectivity at the spirocenter.
-
¹³C NMR: The quaternary carbon at the spiro-junction is a key diagnostic signal. It will typically appear as a singlet in a region characteristic of quaternary carbons (this can vary widely depending on the nature of the rings).
-
¹H NMR: The protons on the rings attached to the spirocenter will often exhibit complex splitting patterns due to restricted rotation and diastereotopicity. Protons on the same carbon can be chemically non-equivalent and will show geminal coupling.
-
2D NMR Techniques:
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for confirming the spirocyclic core. Look for long-range correlations (2-3 bonds) from protons on each ring to the quaternary spiro-carbon.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can help to elucidate the stereochemistry of the molecule by identifying protons that are close in space.
-
Illustrative HMBC Correlations for a Spiro-Compound
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New development in the enantioselective synthesis of spiro compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride
Welcome to the technical support center for Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable spirocyclic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the highest purity for your compound.
Understanding the Molecule and Potential Impurities
Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride is a bifunctional molecule featuring a spiro-diamine core. One of the nitrogens is protected as a benzyl carbamate (Cbz), while the other is protonated as a hydrochloride salt. The purification strategy must account for the basicity of the free amine, the properties of the Cbz group, and the ionic nature of the hydrochloride salt.
While a specific, universally adopted synthesis route is not available in the public domain, a plausible and common approach for constructing such a molecule involves the protection of one of the amino groups of a diazaspiro[4.5]decane with a benzyloxycarbonyl (Cbz) group, followed by salt formation.
Based on this likely synthetic pathway, common impurities may include:
-
Unreacted 1,8-diazaspiro[4.5]decane: A highly basic and polar starting material.
-
Bis-protected byproduct: Where both nitrogen atoms of the spiro-diamine have reacted with the Cbz-protecting agent.
-
Benzyl alcohol: A byproduct from the decomposition of the Cbz-Cl reagent.
-
Residual base: Such as triethylamine or diisopropylethylamine, used to scavenge HCl during the Cbz-protection step.
-
Solvent residues: From the reaction and work-up steps.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride.
Q1: My final product is a persistent oil or gum and will not crystallize. What should I do?
This is a common issue, often caused by the presence of impurities that inhibit the formation of a crystal lattice.
Root Cause Analysis:
-
Residual Solvents: Trapped solvent molecules can disrupt crystallization.
-
Hygroscopic Nature: The hydrochloride salt may absorb atmospheric moisture.
-
Presence of Oily Impurities: Such as benzyl alcohol or residual organic bases.
Step-by-Step Solution:
-
Ensure Complete Solvent Removal: Dry the crude product under high vacuum for an extended period, possibly with gentle heating (e.g., 30-40 °C) if the compound is thermally stable.
-
Trituration: Attempt to induce crystallization by trituration. This involves adding a small amount of a non-solvent (a solvent in which your product is insoluble) and scratching the flask's inner surface with a glass rod. Hexanes or diethyl ether are good starting points for trituration.
-
Acid-Base Extraction: If the product is still an oil, it's likely due to non-basic impurities.
-
Dissolve the oily product in an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Wash the organic layer with a mild aqueous base, such as saturated sodium bicarbonate solution, to remove any acidic impurities and to neutralize the hydrochloride salt, thus converting your product to the free base.
-
Separate the organic layer containing the free base.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Evaporate the solvent to obtain the free base, which may be an oil or a solid.
-
To reform the hydrochloride salt, dissolve the free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate) and add a stoichiometric amount of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane). The hydrochloride salt should precipitate as a solid.
-
-
Recrystallization from a Binary Solvent System: If a solid is obtained, proceed with recrystallization. A binary solvent system often works well.
-
Dissolve the crude solid in a minimal amount of a hot solvent in which it is soluble (e.g., methanol, ethanol, or isopropanol).
-
Slowly add a non-solvent (e.g., diethyl ether, ethyl acetate, or hexanes) until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer to maximize crystal formation.
-
| Solvent (for dissolution) | Anti-Solvent (for precipitation) | Notes |
| Isopropanol | Diethyl Ether | A common and effective system for hydrochloride salts. |
| Methanol | Ethyl Acetate | Good for moderately polar compounds. |
| Dichloromethane | Hexanes | Useful if the compound is less polar. |
Q2: My NMR/LC-MS analysis shows the presence of the starting diazaspiro[4.5]decane. How do I remove it?
The starting diamine is more basic and polar than your desired product. This difference can be exploited for purification.
Step-by-Step Solution:
-
Acid-Base Extraction (as free base):
-
Convert your hydrochloride salt product to the free base as described in Q1, step 3.
-
The starting diamine is significantly more polar than the Cbz-protected product. Perform a liquid-liquid extraction with an organic solvent (e.g., EtOAc) and water. Your Cbz-protected product will preferentially partition into the organic layer, while a portion of the more polar diamine may remain in the aqueous layer. Multiple extractions can improve separation.
-
-
Column Chromatography (on the free base): This is often the most effective method.
-
Neutralize the hydrochloride salt to the free base.
-
Use silica gel chromatography. However, basic amines can streak on acidic silica gel. To mitigate this, add a small amount of a volatile base like triethylamine (e.g., 0.5-1%) to your eluent system.
-
A common eluent system is a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) with 0.5% triethylamine. The less polar desired product will elute before the highly polar starting diamine.
-
After chromatography, combine the pure fractions, evaporate the solvent, and re-form the hydrochloride salt.
-
Q3: HPLC analysis indicates a closely related impurity with a similar retention time. What are my options?
This scenario suggests an impurity with very similar polarity and functional groups to your product, possibly the bis-protected byproduct.
Step-by-Step Solution:
-
Optimize Column Chromatography:
-
Change the Stationary Phase: If standard silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can sometimes offer different selectivity for amines.
-
Modify the Mobile Phase: Experiment with different solvent systems. For instance, switching from a DCM/MeOH system to an EtOAc/Hexanes system (if the free base is soluble) can alter the selectivity.
-
Preparative HPLC: If the impurity is present in a small amount and difficult to remove by flash chromatography, preparative HPLC with a C18 (reverse-phase) column may be necessary. For basic compounds on reverse-phase, it is often beneficial to add an acid like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) to the mobile phase (e.g., a water/acetonitrile or water/methanol gradient) to ensure consistent protonation.
-
Frequently Asked Questions (FAQs)
Q: What is the best way to confirm the purity of my final product?
A combination of analytical techniques is recommended for comprehensive purity assessment.
-
¹H and ¹³C NMR: To confirm the chemical structure and check for the presence of impurities. Integration of proton signals can provide a quantitative estimate of purity if a known standard is used.
-
HPLC-MS: High-Performance Liquid Chromatography coupled with Mass Spectrometry is excellent for detecting and quantifying impurities, even at low levels.[1] The mass spectrometer confirms the molecular weight of the main peak and any impurities.
-
Elemental Analysis (CHN): This provides the percentage composition of carbon, hydrogen, and nitrogen, which should match the theoretical values for the pure compound.
Q: My purified product has a yellowish tint. What could be the cause and how can I remove it?
A yellow color can be due to trace, highly conjugated impurities or oxidation products.
-
Charcoal Treatment: During recrystallization, after dissolving your crude product in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal and then proceed with cooling and crystallization. Be aware that charcoal can also adsorb some of your product, potentially lowering the yield.
-
Thorough Purification: Often, the color is due to a minor impurity that can be removed by careful column chromatography.
Q: How should I store Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride?
As a hydrochloride salt, the compound may be hygroscopic. It is best stored in a tightly sealed container in a desiccator at room temperature, away from light and moisture.
Workflow for Purification Strategy
The choice of purification method depends on the nature and quantity of the impurities present. The following flowchart can guide your decision-making process.
Caption: Decision workflow for selecting a purification strategy.
References
- El-Telbany, F. A., Ghoneim, K. M., & Khalifa, M. (1977). Synthesis and pharmacological screening of certain spiro compounds. Pharmazie, 32(1), 22-24.
- Peshkov, V. A., Pereshivko, O. P., & Van der Eycken, E. V. (2012). Spiro compounds: a brief history. In Spiro Compounds (pp. 1-26). Springer, Berlin, Heidelberg.
- Hughes, D. L. (2020). Review of Synthetic Routes and Crystalline Forms of the Antiandrogen Oncology Drugs Enzalutamide, Apalutamide, and Darolutamide. Organic Process Research & Development, 24(3), 347–362.
- Sanchez-Sancho, F., Romero, J. A., & Fernandez-Ibanez, M. A. (2010). Benzyl Carbamate. E-EROS Encyclopedia of Reagents for Organic Synthesis.
- Krapcho, A. P. (2007). Recent synthetic applications of the Krapcho dealkoxycarbonylation reaction. Tetrahedron, 63(44), 10833-10859.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
-
Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Retrieved from [Link]
-
Rochester University Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
- Zervas, L., & Bergmann, M. (1932). Über ein neues allgemeines Verfahren zur Synthese von Peptiden. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1166-1181.
Sources
Technical Support Center: Catalyst Selection for Modifying Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride
Welcome to the technical support guide for the modification of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the critical aspects of catalyst selection for the debenzylation of this spirocyclic diamine, a common challenge in medicinal chemistry. This guide provides troubleshooting advice and answers to frequently asked questions to ensure your experiments are successful.
The removal of the benzyl carbamate (Cbz or Z) protecting group is a pivotal step in many synthetic routes. Catalytic hydrogenation is a widely employed method for this transformation due to its mild conditions and clean byproducts.[1] However, the efficiency and selectivity of this reaction are highly dependent on the choice of catalyst and reaction conditions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the catalytic debenzylation of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride.
Issue 1: Incomplete or Sluggish Reaction
Symptoms:
-
Low conversion of the starting material even after extended reaction times.
-
The reaction stalls before reaching completion.
Potential Causes & Solutions:
-
Catalyst Deactivation (Poisoning): The catalyst's active sites can be blocked by impurities or by the amine product itself.[2][3]
-
Solution 1: Use a Fresh Catalyst. Ensure your catalyst is not old or expired. It's advisable to start with a fresh batch to rule out deactivation.[4]
-
Solution 2: Increase Catalyst Loading. While not always ideal, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor poisoning effects.[4]
-
Solution 3: Consider a More Robust Catalyst. Pearlman's catalyst (Palladium hydroxide on carbon, Pd(OH)₂/C) is often more active and less susceptible to poisoning than standard Palladium on carbon (Pd/C).[5] A combination of Pd/C and Pd(OH)₂/C has also been reported to be more effective than either catalyst alone in some cases.[6]
-
Solution 4: Add an Acid. The presence of an acid, such as acetic acid or hydrochloric acid, can protonate the amine product, preventing it from coordinating to and poisoning the palladium catalyst.[5][7] The starting material is a hydrochloride salt, which already provides an acidic environment. However, adjusting the pH might be necessary.
-
Solution 5: Use a Co-catalyst. The combination of Pd/C with niobic acid on carbon (Nb₂O₅/C) has been shown to facilitate the deprotection of N-benzyl groups.[3][8]
-
-
Poor Mass Transfer (Inefficient Stirring): In a heterogeneous catalytic reaction, efficient mixing of the solid catalyst, liquid substrate/solvent, and gaseous hydrogen is crucial.
-
Solution: Ensure vigorous stirring to maximize the contact between the three phases.[4] For larger-scale reactions, mechanical stirring is recommended.
-
-
Insufficient Hydrogen Pressure: Low hydrogen pressure can lead to slow reaction rates.
-
Inappropriate Solvent: The choice of solvent can impact both the solubility of the substrate and the activity of the catalyst.
Issue 2: Formation of Side Products
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS corresponding to undesired products.
-
Difficulty in purifying the desired product.
Potential Causes & Solutions:
-
Over-reduction: In some cases, other functional groups in the molecule may be susceptible to reduction under the reaction conditions.
-
Solution 1: Use a More Selective Catalyst. The choice of catalyst can influence selectivity. For instance, Lindlar's catalyst is intentionally poisoned to prevent over-reduction in certain reactions.[2] While not directly applicable here, it highlights the principle of catalyst tuning.
-
Solution 2: Optimize Reaction Conditions. Lowering the hydrogen pressure, reducing the reaction temperature, or decreasing the reaction time can help to minimize over-reduction.[4] Careful monitoring of the reaction progress is key.
-
-
Incomplete Debenzylation of an Intermediate: If the reaction involves multiple debenzylation steps, an intermediate may accumulate.
-
Solution: This often points back to the issues of slow reaction rate. Revisit the solutions for "Incomplete or Sluggish Reaction."
-
-
Friedel-Crafts Alkylation: Although less common in catalytic hydrogenation, side reactions like Friedel-Crafts alkylation can occur under certain conditions, especially if strong acids are present.[10]
-
Solution: If this is suspected, consider using a non-aromatic solvent and carefully controlling the acidity of the reaction mixture.
-
Catalyst Selection Workflow
The following diagram illustrates a decision-making process for selecting a suitable catalyst system.
Caption: General scheme of catalytic debenzylation.
References
- Steve S.Y. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.
-
Wikipedia. (2023). Catalyst poisoning. Retrieved from [Link]
-
(2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. ACS Central Science. Retrieved from [Link]
-
(2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. Retrieved from [Link]
-
(2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Semantic Scholar. Retrieved from [Link]
-
Lou, S. (2024). The application of palladium catalysts in catalyzing the hydrogenolysis of n-benzyl compounds. Bohrium. Retrieved from [Link]
-
(n.d.). Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. Application in Carbon-11 Chemistry. ACS Publications. Retrieved from [Link]
-
StudySmarter. (2024). Catalyst Poisoning: Palladium & Platinum. Retrieved from [Link]
-
(2008). Cause of poisoning of palladium-based catalyst for hydrogenation of pyrolysis gasoline. ResearchGate. Retrieved from [Link]
-
(2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. National Institutes of Health. Retrieved from [Link]
-
(2002). Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts. ResearchGate. Retrieved from [Link]
-
(2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. ResearchGate. Retrieved from [Link]
-
(n.d.). CTH Removal of N-Benzyl Groups. Rhodium.ws. Retrieved from [Link]
-
(2010). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. Retrieved from [Link]
-
(1994). Convenient Method for N-Debenzylation of Tertiary Amines. Retrieved from [Link]
-
(n.d.). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Retrieved from [Link]
-
(2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. National Institutes of Health. Retrieved from [Link]
-
(2001). An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. Retrieved from [Link]
-
(2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Qualitas1998.net. Retrieved from [Link]
-
(n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. Wordpress. Retrieved from [Link]
-
(2023). Hydrogenation troubleshooting. Reddit. Retrieved from [Link]
-
(n.d.). Troubleshooting of Catalytic Reactors. Slideshare. Retrieved from [Link]
-
(2018). Proposed mechanism of the debenzylation side reaction of 3-(benzylamino). ResearchGate. Retrieved from [Link]
-
(2021). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. MDPI. Retrieved from [Link]
-
(2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. ResearchGate. Retrieved from [Link]
-
(2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. Retrieved from [Link]
-
(2020). Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans. Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thalesnano.com [thalesnano.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of Diazaspiro[4.5]decane Cores for Medicinal Chemistry
The diazaspiro[4.5]decane scaffold is a cornerstone in modern medicinal chemistry, offering a rigid, three-dimensional framework that is invaluable for the development of novel therapeutics. Its unique conformational constraints allow for the precise spatial orientation of substituents, enhancing interactions with biological targets. This guide provides a comprehensive comparison of prominent synthetic strategies for constructing this vital molecular core, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings, practical applications, and comparative performance of key synthetic routes, supported by experimental data and protocols.
The Classic Approach: Bucherer-Bergs Multicomponent Synthesis of Spiro-Hydantoins
The Bucherer-Bergs reaction is a time-honored and reliable method for the synthesis of 5,5-disubstituted hydantoins, a subclass of diazaspiro[4.5]decanes. This one-pot multicomponent reaction combines a ketone, a cyanide source (like potassium or sodium cyanide), and ammonium carbonate to efficiently generate the spiro-hydantoin core.[1][2][3]
Mechanistic Insight
The reaction proceeds through the initial formation of a cyanohydrin from the ketone and cyanide. Subsequently, ammonia from the decomposition of ammonium carbonate reacts with the cyanohydrin to form an aminonitrile. This intermediate then undergoes cyclization with carbon dioxide (also from ammonium carbonate decomposition) to yield the hydantoin product. The thermodynamically controlled nature of the reaction often leads to the formation of the more stable stereoisomer.[2]
Experimental Protocol: Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
This three-step synthesis is a modification of the classical Bucherer-Bergs reaction, demonstrating a pathway to N-1 monosubstituted spiro-hydantoins.[4]
-
Strecker Reaction: A mixture of 4-phenylcyclohexan-1-one, sodium cyanide, and methylamine hydrochloride in DMSO/H₂O is reacted to form the α-amino nitrile intermediate.
-
Ureido Derivative Formation: The α-amino nitrile is then treated with potassium cyanate in the presence of acetic acid and water to yield the corresponding ureido derivative.
-
Cyclization and Hydrolysis: The ureido derivative is cyclized using sodium hydride in dry DMF, followed by acid hydrolysis to afford the final product, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. This route provides an overall yield of 60%.[4]
Modern Efficiency: Palladium-Catalyzed Domino Reactions
Palladium catalysis has revolutionized the synthesis of complex molecular architectures, and the construction of diazaspiro[4.5]decane cores is no exception. These methods often involve domino or cascade reactions, where multiple bonds are formed in a single operation, leading to high efficiency and atom economy.[5][6]
One-Step Synthesis of Diazaspiro[4.5]decanes with Exocyclic Double Bonds
This powerful domino reaction utilizes a palladium acetate/triphenylphosphine catalyst system to couple unactivated yne-en-ynes with a variety of substituted aryl halides.[7] This process forms three new carbon-carbon bonds in a single, highly regioselective step.[7]
Experimental Protocol
A mixture of the yne-en-yne (1.0 equiv.), aryl halide (1.2 equiv.), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%) in a suitable solvent such as DMF or toluene is heated under an inert atmosphere. Upon completion, the product is isolated and purified. Yields for this reaction are generally good to excellent.[8]
The Power of Light and Chirality: Synergistic Photocatalysis and Organocatalysis
Harnessing the power of visible light and chiral catalysts, this modern approach offers a metal-free and highly stereoselective route to diazaspiro[4.5]decane derivatives. This method is particularly attractive for its mild reaction conditions and adherence to green chemistry principles.[9]
Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones
This [3+2] cycloaddition reaction between 2-methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines is co-catalyzed by a chiral phosphoric acid and visible light.[9] This synergistic approach achieves excellent diastereoselectivity, with diastereomeric ratios up to >99:1.[9]
Experimental Protocol
The 2-methylene-tetrahydronaphtalene-1-one and N-cyclopropylaniline are dissolved in a suitable solvent like dichloromethane. A chiral phosphoric acid catalyst (e.g., a BINOL-derived phosphoric acid) is added, and the reaction mixture is irradiated with visible light at a controlled temperature. The reaction proceeds with high atom economy to afford the desired 2-amino-spiro[4.5]decane-6-one.[9]
Intramolecular Cyclization Strategies
Intramolecular cyclization offers a powerful and often stereocontrolled pathway to spirocyclic systems. These reactions involve the formation of the spiro-center by linking two parts of a pre-assembled linear precursor.
Diastereoselective Intramolecular Spirocyclization via C(sp³)-H Bond Functionalization
This method utilizes a Lewis acid, such as scandium triflate, to catalyze an intramolecular hydride transfer-initiated cascade annulation of ortho-amino-benzylidene-succinimides. This oxidant-free protocol leads to the diastereoselective synthesis of 2,7-diazaspiro[4.5]decane-1,3-diones in good to excellent yields (48-98%) and high diastereomeric ratios (up to >19:1).[10]
Experimental Protocol
The ortho-amino-benzylidene-succinimide substrate (0.1 mmol) and Sc(OTf)₃ (20 mol%) are dissolved in 1,2-dichloroethane (2.0 mL) under a nitrogen atmosphere and heated to 110 °C. The reaction progress is monitored, and upon completion, the product is isolated and purified.[10]
Performance Comparison of Synthetic Routes
| Synthetic Route | Target Scaffold | Catalyst/Reagent | Yield (%) | Diastereomeric Ratio (d.r.) | Key Advantages |
| Bucherer-Bergs Reaction | 1,3-Diazaspiro[4.5]decane-2,4-diones (Hydantoins) | KCN, (NH₄)₂CO₃ | Generally good | Thermodynamically controlled | Well-established, simple, uses readily available starting materials.[2] |
| Palladium-Catalyzed Domino Reaction | Diazaspiro[4.5]decane with exocyclic double bond | Pd(OAc)₂/PPh₃ | Good to excellent | Not specified | One-step synthesis, formation of three C-C bonds in a single operation.[8] |
| Synergistic Photocatalysis and Organocatalysis | 2-Amino-spiro[4.5]decane-6-ones | Chiral Phosphoric Acid / Visible Light | Up to 88% | Up to >99:1 | High diastereoselectivity, metal-free, mild reaction conditions, green chemistry.[9] |
| Diastereoselective Intramolecular Spirocyclization | 2,7-Diazaspiro[4.5]decane-1,3-diones | Sc(OTf)₃ | 48-98% | Up to >19:1 | High diastereoselectivity, good to excellent yields.[10] |
Visualizing the Synthetic Pathways
Caption: Comparative overview of synthetic routes to diazaspiro[4.5]decane cores.
Causality Behind Experimental Choices and Field-Proven Insights
The selection of a synthetic route is a critical decision in drug development, often balancing factors such as yield, stereoselectivity, scalability, and cost.
-
Bucherer-Bergs Reaction: This method is often chosen for its simplicity and the use of inexpensive, readily available starting materials. It is a robust reaction that is well-understood, making it a reliable choice for initial library synthesis. However, the use of cyanide salts requires stringent safety precautions, and the reaction conditions may not be suitable for sensitive substrates.
-
Palladium-Catalyzed Reactions: These methods offer high efficiency and the ability to construct complex scaffolds in a single step. They are particularly valuable for creating diversity in substituent patterns by varying the coupling partners. A key consideration is the cost of the palladium catalyst and ligands, as well as the need to remove residual metal from the final product, which is a critical concern in pharmaceutical manufacturing. The scalability of these reactions can also be a challenge.[5]
-
Photocatalysis and Organocatalysis: This emerging area represents a greener approach to synthesis. The mild reaction conditions and avoidance of heavy metals are significant advantages. The high stereoselectivity achievable with chiral organocatalysts is particularly valuable for the synthesis of enantiopure drug candidates. However, the scalability of photochemical reactions can be a hurdle due to the need for specialized equipment to ensure uniform light penetration.
-
Intramolecular Cyclizations: These reactions are often highly efficient and can provide excellent stereocontrol, as the conformation of the linear precursor can dictate the stereochemical outcome of the cyclization. The main challenge lies in the synthesis of the often complex linear precursors.
Conclusion
The synthesis of the diazaspiro[4.5]decane core is a dynamic field with a range of methodologies available to the modern medicinal chemist. The classical Bucherer-Bergs reaction remains a workhorse for the synthesis of spiro-hydantoins, while modern palladium-catalyzed and photocatalytic methods offer enhanced efficiency, stereocontrol, and greener profiles. The choice of the optimal synthetic route will depend on the specific target molecule, the desired level of stereochemical purity, and considerations of scale, cost, and environmental impact. This guide provides a solid foundation for making informed decisions in the design and execution of synthetic strategies targeting this important class of molecules.
References
-
Marchese, A. D., Durant, A. G., & Lautens, M. (2021). A Modular Approach for the Palladium-Catalyzed Synthesis of Bis-heterocyclic Spirocycles. Organic Letters, 23(24), 9534–9539. [Link]
-
Skvorcova, A., et al. (2020). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 5(29), 18329–18340. [Link]
-
Marchese, A. D., Durant, A. G., & Lautens, M. (2021). A Modular Approach for the Palladium-Catalyzed Synthesis of Bis-heterocyclic Spirocycles. Santai Science. Retrieved from [Link]
-
Bhowmik, A., Naskar, K., Roy, S., Sahoo, A., & Deb, I. (2024). Diastereoselective Intramolecular Spirocyclization via C(sp³)-H Bond Functionalization Towards the Synthesis of 2,7-Diazaspiro[4.5]decane-1,3-diones. Advanced Synthesis & Catalysis. [Link]
-
Xu, J., Gao, Y., Gao, X., & Miao, Z. (2023). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. Retrieved from [Link]
-
Grigg, R., Sridharan, V., & Sukirthalingam, S. (1991). Synthesis of spiro- and fused heterocycles by palladium catalysed carbo- and heteroannulation cascades of allenes. Tetrahedron Letters, 32(31), 3855-3858. [Link]
-
Li, L., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry, 12(29), 5356-9. [Link]
-
Li, X., et al. (2023). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Molecules, 28(14), 5489. [Link]
-
Theodorakopoulos, I., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(3), M1228. [Link]
-
Koóš, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3993. [Link]
-
Koóš, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3993. [Link]
-
Jin, D. P., et al. (2023). A Gold(I)‐Catalyzed Cyclization/Semipinacol Rearrangement Cascade of 1,6‐Enynes to Access Spiro[4.5]decanes and 7‐Azaspiro[4.5]decanes. Advanced Synthesis & Catalysis, 365(4), 586-591. [Link]
-
Tobiszewski, M., & Namieśnik, J. (2012). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 17(8), 9789–9805. [Link]
-
Scientific Update. (2019). Useful Green Chemistry Metrics. Scientific Update. Retrieved from [Link]
-
Anastas, P. T., & Warner, J. C. (2022). Green Chemistry Metrics, A Review. Molecules, 27(13), 4123. [Link]
-
Koóš, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3993. [Link]
-
Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. [Link]
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Wikipedia. Retrieved from [Link]
-
OUCI. (n.d.). Green Chemistry Metrics. OUCI. Retrieved from [Link]
-
Ghaffari, M., et al. (2025). Synthesis of Spiroindenes via Palladium Catalysis Using Oxabicycles as Acetylene Surrogates. Organic Letters. [Link]
-
Koóš, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3993. [Link]
-
Wang, Q., et al. (2020). Synthesis of 1-azaspiro[4.5]decane scaffold. ResearchGate. Retrieved from [Link]
-
Theodorakopoulos, I., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(3), M1228. [Link]
-
ResearchGate. (2024). Metrics of Green Chemistry and Sustainability. ResearchGate. Retrieved from [Link]
-
Mohlala, T. P., & Coyanis, E. M. (2023). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry, 11, 1223456. [Link]
-
Jin, D. P., et al. (2023). A Gold(I)‐Catalyzed Cyclization/Semipinacol Rearrangement Cascade of 1,6‐Enynes to Access Spiro[4.5]decanes and 7‐Azaspiro[4.5]decanes. Advanced Synthesis & Catalysis, 365(4), 586-591. [Link]
-
Zhang, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
-
Mohlala, T. P., & Coyanis, E. M. (2023). Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications. Preprints.org. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. santaisci.com [santaisci.com]
- 7. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate and Other Spirocyclic Scaffolds
In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and potent biological activity is paramount. Among these, spirocycles have emerged as a particularly promising class of compounds, characterized by their central quaternary carbon atom connecting two rings. This rigidified, non-planar structure often leads to enhanced target specificity and improved pharmacokinetic profiles compared to their more flexible acyclic or monocyclic counterparts.[1] This guide provides an in-depth technical comparison of the biological activities of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate and its analogs against other notable spirocyclic compounds. We will delve into their anticancer, antimicrobial, and enzyme inhibitory properties, supported by experimental data and mechanistic insights to inform future drug discovery efforts.
The 1,8-Diazaspiro[4.5]decane Scaffold: A Privileged Structure
The 1,8-diazaspiro[4.5]decane core, a subtype of spiropiperidine, has garnered significant attention in drug discovery.[2] Its unique architecture, combining a pyrrolidine and a piperidine ring through a spiro-carbon, provides a versatile platform for generating diverse chemical libraries. The presence of two nitrogen atoms at positions 1 and 8 allows for facile functionalization, enabling the modulation of physicochemical properties and biological activities. The introduction of a benzyl carboxylate group at the 1-position, as in Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate, offers a handle for further synthetic modifications and can influence the molecule's interaction with biological targets. While specific biological data for Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate is not extensively reported in publicly available literature, its core structure is a key building block in the synthesis of compounds with significant therapeutic potential, particularly as ligands for sigma-1 receptors, which are implicated in various neurological disorders.[3]
Comparative Biological Activities
This section will compare the biological activities of derivatives of the 1,8-diazaspiro[4.5]decane scaffold with other spirocyclic systems, focusing on anticancer, antimicrobial, and enzyme inhibitory activities.
Anticancer Activity
The unique three-dimensional topology of spirocycles makes them attractive candidates for anticancer drug development. Several spirocyclic compounds have demonstrated potent cytotoxic effects against various cancer cell lines.
1,8-Diazaspiro[4.5]decane Derivatives and Other Spiro-amines:
While direct anticancer data for Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate is limited, related diazaspiro[4.5]decane derivatives have shown promise. For instance, certain 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been investigated for their biological activities.[4] Furthermore, the strategic use of diazaspiro[4.5]decane as a piperazine bioisostere has been explored in the development of contemporary drugs.[5]
In a broader context of spiro-amines, bispidine (3,7-diazabicyclo[3.3.1]nonane) derivatives, which share structural similarities with spiro-diazacycles, have been shown to induce apoptosis in cancer cells by activating polyamine catabolism.[5]
Spirooxindoles and Spiro-pyrans:
Spirooxindoles are a well-established class of spirocycles with a broad spectrum of biological activities, including potent anticancer effects. These compounds often act by inhibiting key proteins in cancer signaling pathways, such as the p53-MDM2 interaction. Similarly, spiro-pyran derivatives have been synthesized and evaluated for their cytotoxic and pro-apoptotic effects on various cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Bispidine | 3-(3-methoxypropyl)-7-[3-(1H-piperazin-1-yl)ethyl]-3,7-diazabicyclo[3.3.1]nonane | HepG2 | Selective cytotoxicity | [5] |
| Ethylenediamine | N,N'-Bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride | A549, MDA-MB-231, PC3 | Concentration-dependent cytotoxicity | [6] |
| Sesquiterpene Lactones | Acetoxydihydrodamsin | HeLa | Not specified | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals.[8][9]
Materials:
-
Cancer cell lines (e.g., A549, MDA-MB-231, PC3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[9]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10][11]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow of the MTT assay for cytotoxicity screening.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Spirocyclic compounds have demonstrated promising activity against a range of bacteria and fungi.
1,8-Diazaspiro[4.5]decane Derivatives:
Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been investigated as potential chitin synthase inhibitors, a validated antifungal target.[12] Chitin is a crucial component of the fungal cell wall, and its inhibition leads to fungal cell death.[13][14][15]
Other Spirocycles:
Various other spirocyclic scaffolds have shown significant antimicrobial properties. For instance, spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones have exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some diastereomers showing minimal inhibition concentrations (MIC) as low as 2 µg/mL.[16]
| Compound Class | Derivative Example | Microorganism | MIC | Reference |
| 2,8-Diazaspiro[4.5]decan-1-one | Compound 4d | Candida albicans | 0.04 mmol/L | [12] |
| 2,8-Diazaspiro[4.5]decan-1-one | Compound 4j | Aspergillus fumigatus | 0.08 mmol/L | [12] |
| Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-one | (2S,4R,6′R*)-diastereomer | Gram-positive/negative bacteria | down to 2 µg/mL | [16] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion and Broth Microdilution)
Antimicrobial susceptibility testing is crucial for determining the efficacy of a compound against a specific microorganism.[17] The disk diffusion (Kirby-Bauer) method provides a qualitative assessment, while the broth microdilution method determines the quantitative minimum inhibitory concentration (MIC).[18][19][20]
Disk Diffusion Method:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the inoculum.[21]
-
Disk Application: Place paper disks impregnated with a known concentration of the test compound onto the agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited.[21]
Broth Microdilution Method (for MIC determination):
-
Serial Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth medium.[20]
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism.
-
Incubation: Incubate the plate under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18]
Workflow for antimicrobial susceptibility testing.
Enzyme Inhibitory Activity
The specific and rigid conformation of spirocycles makes them ideal candidates for designing potent and selective enzyme inhibitors.
1,8-Diazaspiro[4.5]decane Derivatives:
Derivatives of the diazaspiro[4.5]decane scaffold have been identified as inhibitors of several important enzymes. For example, 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as potent and selective dual TYK2/JAK1 inhibitors for the treatment of inflammatory bowel disease.[22] Additionally, a virtual screening campaign identified an 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as a hit compound for RIPK1 inhibitors, which are being explored for the treatment of inflammatory diseases.[23] The 1,4-dioxa-8-azaspiro[4.5]decane scaffold has been utilized to develop potent sigma-1 receptor ligands for tumor imaging.[24][25]
Other Spirocycles:
A wide range of spirocyclic compounds have been reported as enzyme inhibitors. For instance, spiro-piperidine derivatives are considered privileged scaffolds in drug discovery and have been used to develop inhibitors for various enzymes.[1]
| Compound Class | Derivative Example | Target Enzyme | IC50 | Reference |
| 2,8-Diazaspiro[4.5]decan-1-one | Compound 48 | TYK2 | 6 nM | [22] |
| 2,8-Diazaspiro[4.5]decan-1-one | Compound 48 | JAK1 | 37 nM | [22] |
| 2,8-Diazaspiro[4.5]decan-1-one | Compound 41 | RIPK1 | 92 nM | [23] |
| 1,4-Dioxa-8-azaspiro[4.5]decane | Compound 5a | σ1 receptor | Ki = 5.4 nM | [24][25] |
Mechanistic Insights: Signaling Pathways
Understanding the signaling pathways affected by these spirocyclic compounds is crucial for rational drug design and development.
Anticancer Pathways: EGFR and VEGFR Signaling
The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) signaling pathways are critical for tumor growth, proliferation, and angiogenesis.[26][27][28] Many anticancer drugs target these pathways. The complex and interconnected nature of these pathways suggests that dual inhibitors could be more effective.[26][27]
Simplified EGFR and VEGFR signaling pathways in cancer.
Antifungal Mechanism: Chitin Synthase Inhibition
Chitin synthase is a key enzyme in the biosynthesis of chitin, an essential component of the fungal cell wall.[13][14][15] Inhibitors of this enzyme disrupt cell wall integrity, leading to fungal cell death. This makes chitin synthase an attractive target for the development of new antifungal drugs.[29]
Mechanism of action of chitin synthase inhibitors.
Conclusion and Future Directions
The 1,8-diazaspiro[4.5]decane scaffold and its derivatives represent a promising area for the discovery of new therapeutic agents with diverse biological activities. While direct comparative data for Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate is still emerging, the broader family of diazaspiro[4.5]decanes has demonstrated significant potential as anticancer, antifungal, and enzyme inhibitory agents. The rigid, three-dimensional nature of the spirocyclic core provides a distinct advantage in achieving high target affinity and selectivity.
Future research should focus on the systematic exploration of the structure-activity relationships of N-substituted 1,8-diazaspiro[4.5]decane-1-carboxylates to unlock their full therapeutic potential. The synthesis and biological evaluation of a focused library of analogs will be instrumental in identifying lead compounds for further preclinical and clinical development. The insights and experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of spirocyclic medicinal chemistry.
References
-
Patsnap Synapse. (2024). What are Chitin synthase inhibitors and how do they work?[Link]
-
Merzendorfer, H. (2013). Chitin synthesis inhibitors: old molecules and new developments. Insect Science, 20(2), 121-138. [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]
-
National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing - StatPearls. [Link]
-
INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
-
ACS Publications. (2024). Discovery and Characterization of Chitin Synthase Inhibitors with Novel Mechanism for Control of Tetranychus urticae. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
ResearchGate. (n.d.). The role of VEGFR and EGFR signaling in tumor angiogenesis. [Link]
-
YouTube. (2011). VEGF and EGFR pathways in detail: Target for new therapies against cancer. [Link]
-
Slideshare. (n.d.). Antimicrobial susceptibility testing – disk diffusion methods. [Link]
-
Oxford Academic. (n.d.). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. [Link]
-
AACR Journals. (2007). The Role of VEGF and EGFR Inhibition: Implications for Combining Anti–VEGF and Anti–EGFR Agents. [Link]
-
ResearchGate. (n.d.). Examples of inhibition of the VEGFR and EGFR signaling pathways. [Link]
-
SpringerLink. (2011). Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis. [Link]
-
PubMed. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. [Link]
-
Semantic Scholar. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. [Link]
-
ResearchGate. (n.d.). Cytotoxicity against parental and drug-resistant tumor cell lines with b-tubulin mutations. [Link]
-
ResearchGate. (n.d.). Selected illustrative examples to the importance of spiropiperidine (azaspiro[4.5]decane) motifs in drug discovery and natural products. [Link]
-
National Center for Biotechnology Information. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. [Link]
-
PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Link]
-
SFERA - Unife. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]
-
Figshare. (n.d.). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Link]
-
PubMed. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. [Link]
-
Figshare. (2016). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. [Link]
-
PubMed. (n.d.). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. [Link]
-
National Center for Biotechnology Information. (n.d.). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]
-
MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]
-
PubMed. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. [Link]
-
PubMed. (n.d.). Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. [Link]
-
MDPI. (n.d.). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. [Link]
-
MDPI. (n.d.). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. [Link]
-
MDPI. (n.d.). Evaluation of the Quantitative and Structural Antimicrobial Activity of Thymol, Terpinen-4-ol, Citral, and E-2-Dodecenal, Antibiotic Molecules Derived from Essential Oils. [Link]
-
PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
-
PubMed. (n.d.). Antiproliferative and cytotoxic effects of sesquiterpene lactones isolated from Ambrosia artemisiifolia on human adenocarcinoma and normal cell lines. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiproliferative and cytotoxic effects of sesquiterpene lactones isolated from Ambrosia artemisiifolia on human adenocarcinoma and normal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. atcc.org [atcc.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 15. Chitin synthesis inhibitors: old molecules and new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. integra-biosciences.com [integra-biosciences.com]
- 19. woah.org [woah.org]
- 20. academic.oup.com [academic.oup.com]
- 21. Antimicrobial susceptibility testing – disk diffusion methods | PPTX [slideshare.net]
- 22. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. figshare.com [figshare.com]
- 26. researchgate.net [researchgate.net]
- 27. aacrjournals.org [aacrjournals.org]
- 28. Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Spectroscopic Guide: Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate Hydrochloride vs. Its Free Base
In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of molecules is paramount. Distinguishing between a compound's free base and its salt form, such as a hydrochloride, is a critical quality control step, ensuring purity, stability, and predictable physiological behavior. This guide provides an in-depth comparative analysis of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate and its hydrochloride salt, focusing on the nuanced yet definitive differences revealed through ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
The protonation of the tertiary amine at the 8-position of the spirocyclic core to form the hydrochloride salt induces significant changes in the molecule's electronic environment. These alterations provide distinct spectroscopic signatures, which we will explore in detail. This guide is designed for researchers, scientists, and drug development professionals, offering not only a comparative analysis but also the underlying principles and experimental workflows to empower your own analytical endeavors.
The Structural Distinction: Free Base vs. Hydrochloride Salt
The key difference between the two forms lies in the protonation state of the nitrogen at position 8. In the free base, this nitrogen is neutral with a lone pair of electrons. In the hydrochloride salt, this nitrogen is protonated, forming a quaternary ammonium cation, with a chloride anion providing the counter-ion. This fundamental difference dictates the variations we observe in the spectroscopic data.
Caption: Transformation from the free base to the hydrochloride salt.
¹H NMR Spectroscopy: The Impact of Protonation on Chemical Shifts
In ¹H NMR spectroscopy, the chemical shift of a proton is highly sensitive to its local electronic environment. The protonation of the nitrogen at position 8 in the hydrochloride salt creates a positive charge, which has a strong deshielding effect on the adjacent protons. This deshielding causes their signals to shift downfield to a higher ppm value.
Expected ¹H NMR Spectral Comparison
| Proton Environment | Expected Chemical Shift (ppm) - Free Base | Expected Chemical Shift (ppm) - Hydrochloride Salt | Reason for Shift |
| Protons on carbons adjacent to N8 (e.g., C7, C9) | ~ 2.5 - 3.0 | ~ 3.0 - 3.5 | Deshielding due to the positive charge on the adjacent protonated nitrogen. |
| Protons on carbons adjacent to N1 (e.g., C2) | ~ 3.2 - 3.6 | ~ 3.2 - 3.6 | Minimal change as N1 is part of a carbamate and less basic. |
| Benzyl CH₂ | ~ 5.1 | ~ 5.1 | Remote from the site of protonation, so minimal effect expected. |
| Aromatic Protons | ~ 7.3 | ~ 7.3 | Remote from the site of protonation, so minimal effect expected. |
| NH⁺ Proton | Not present | Broad singlet, variable position (~9-12 ppm) | Appears upon protonation; often broad due to quadrupolar relaxation and exchange. |
The most telling difference in the ¹H NMR spectra will be the downfield shift of the protons on the carbons flanking the newly formed ammonium center. Additionally, the appearance of a broad singlet corresponding to the N-H proton in the hydrochloride salt is a key indicator. The exact position of this N-H proton can be concentration and solvent dependent.
¹³C NMR Spectroscopy: Tracking the Electronic Perturbation
Similar to ¹H NMR, the chemical shifts in ¹³C NMR are affected by the electronic environment. The carbons directly bonded to the protonated nitrogen in the hydrochloride salt will experience a deshielding effect and shift downfield.
Expected ¹³C NMR Spectral Comparison
| Carbon Environment | Expected Chemical Shift (ppm) - Free Base | Expected Chemical Shift (ppm) - Hydrochloride Salt | Reason for Shift |
| Carbons adjacent to N8 (e.g., C7, C9) | ~ 45 - 55 | ~ 50 - 60 | Deshielding due to the adjacent positively charged nitrogen.[1] |
| Spirocyclic Quaternary Carbon (C5) | ~ 55 - 65 | ~ 55 - 65 | Minor to no significant shift expected. |
| Carbons adjacent to N1 (e.g., C2) | ~ 40 - 50 | ~ 40 - 50 | Minimal change expected. |
| Benzyl CH₂ | ~ 67 | ~ 67 | Remote from the site of protonation. |
| Aromatic Carbons | ~ 127 - 136 | ~ 127 - 136 | Remote from the site of protonation. |
| Carbonyl Carbon (C=O) | ~ 155 | ~ 155 | Remote from the site of protonation. |
The downfield shift of the carbons adjacent to the protonated nitrogen provides confirmatory evidence of salt formation.
FT-IR Spectroscopy: Vibrational Signatures of Salt Formation
FT-IR spectroscopy is a powerful tool for identifying functional groups, and the conversion of an amine to its hydrochloride salt introduces a very distinct and easily identifiable feature.[2]
Expected FT-IR Spectral Comparison
| Functional Group | Expected Wavenumber (cm⁻¹) - Free Base | Expected Wavenumber (cm⁻¹) - Hydrochloride Salt | Interpretation |
| N-H Stretch (of NH⁺) | Not present | Broad band, ~2400-2700 | This broad, strong absorption is characteristic of an ammonium salt and is often referred to as the "ammonium band".[2] |
| C-N Stretch | ~1100-1250 | ~1100-1250 | May show slight shifts, but often obscured by other peaks. |
| C=O Stretch (Carbamate) | ~1680-1700 | ~1680-1700 | Little to no change is expected for this band. |
The most dramatic difference in the FT-IR spectra is the appearance of a broad and strong absorption band in the 2400-2700 cm⁻¹ region for the hydrochloride salt, which is absent in the spectrum of the free base.[2] This band is due to the stretching vibration of the newly formed N-H bond in the ammonium ion.
Mass Spectrometry: Insights into Molecular Mass and Fragmentation
In standard electron ionization mass spectrometry (EI-MS), the analysis of amine hydrochlorides can be challenging as the salt is non-volatile. Typically, the free base is observed in the mass spectrum as the hydrochloride salt thermally decomposes to the free base and HCl in the hot injection port. For softer ionization techniques like electrospray ionization (ESI), the molecular ion of the free base is typically observed.
Expected Mass Spectrometry Observations (ESI-MS)
| Species | Free Base (m/z) | Hydrochloride Salt (m/z) | Notes |
| [M+H]⁺ | Expected at molecular weight + 1 | Expected at the molecular weight of the free base + 1 | In positive ion mode ESI, both the free base and the hydrochloride salt will show a peak corresponding to the protonated free base. |
The key takeaway for mass spectrometry is that under most common conditions, you will observe the mass of the free base, even when analyzing the hydrochloride salt. The "nitrogen rule" can be a useful tool here; a molecule with an even number of nitrogen atoms, such as this one, will have an even nominal molecular weight.[3]
Experimental Protocols
Sample Preparation
For NMR Spectroscopy:
-
Free Base: Dissolve approximately 5-10 mg of the free base in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Hydrochloride Salt: Dissolve approximately 5-10 mg of the hydrochloride salt in 0.6 mL of a deuterated solvent in which it is soluble (e.g., D₂O, DMSO-d₆, or CD₃OD). Note that the choice of solvent can affect the chemical shift of the NH proton.
For FT-IR Spectroscopy (ATR):
-
Place a small amount of the solid sample (free base or hydrochloride salt) directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the spectrum.
For Mass Spectrometry (ESI):
-
Prepare a dilute solution of the sample (free base or hydrochloride salt) in a suitable solvent such as methanol or acetonitrile, typically at a concentration of ~1 mg/mL.
-
Further dilute an aliquot of this stock solution with the mobile phase to a final concentration of ~1-10 µg/mL.
-
Infuse the solution into the ESI source.
Caption: General experimental workflow for spectroscopic analysis.
Conclusion
The spectroscopic analysis of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate and its hydrochloride salt reveals clear and predictable differences that allow for their unambiguous identification. The protonation of the tertiary amine in the hydrochloride salt leads to a downfield shift of adjacent protons and carbons in NMR spectroscopy and the appearance of a characteristic broad N-H⁺ stretching band in the FT-IR spectrum. While mass spectrometry typically shows the mass of the free base for both forms, the combined data from NMR and FT-IR provides a robust and definitive characterization. By understanding the fundamental principles behind these spectroscopic changes, researchers can confidently distinguish between the free base and salt forms of amine-containing compounds, ensuring the integrity of their scientific work.
References
-
Smith, B. C. Organic Nitrogen Compounds V: Amine Salts. Spectroscopy2019 , 34 (9), 10–15. [Link]
- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.
- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons: Hoboken, NJ, 2014.
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
- Hornback, J. M. Organic Chemistry, 2nd ed.; Brooks/Cole: Pacific Grove, CA, 2006.
- Field, L. D.; Li, H.; Magill, A. M. Organic Structures from Spectra, 5th ed.; John Wiley & Sons: Chichester, West Sussex, U.K., 2013.
-
JoVE Science Education Database. Mass Spectrometry of Amines. [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
Sources
A Comparative Guide to the Synthesis of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride: A Novel Approach vs. a Traditional Route
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
Spirocyclic scaffolds, characterized by their unique three-dimensional architecture, have garnered significant attention in medicinal chemistry.[1][2] Their rigid structures can lead to improved binding affinity and selectivity for biological targets, offering advantages over more flexible acyclic or simple cyclic molecules. Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride is a valuable building block in the synthesis of novel therapeutics, particularly in the development of agents targeting the central nervous system and other areas of drug discovery.[3][4] The efficient and scalable synthesis of this intermediate is therefore of paramount importance.
This guide presents a comprehensive validation of a new, streamlined synthetic method for Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride, comparing it directly with a more traditional, multi-step approach. The objective is to provide an in-depth analysis of the performance of each method, supported by experimental data, to enable researchers to make informed decisions for their synthetic strategies.
A Novel, One-Pot Synthetic Approach
The new method is designed for efficiency, minimizing steps and purification procedures, which is a significant advantage in both academic and industrial settings. This approach utilizes a domino reaction sequence, a strategy that is gaining traction in modern organic synthesis for its elegance and atom economy.[5]
Causality Behind the Experimental Choices
The choice of a one-pot reaction is driven by the desire to reduce reaction time, solvent waste, and potential for material loss during intermediate purifications. The use of a palladium catalyst allows for the efficient formation of multiple carbon-carbon and carbon-nitrogen bonds in a single catalytic cycle.
Detailed Experimental Protocol: New One-Pot Method
Materials:
-
Benzyl 4-oxopiperidine-1-carboxylate
-
1,3-Diaminopropane
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Toluene, anhydrous
-
Hydrochloric acid (ethanolic solution)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add benzyl 4-oxopiperidine-1-carboxylate (1.0 eq), 1,3-diaminopropane (1.2 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).
-
Add anhydrous toluene to the flask via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to yield the crude free base.
-
Dissolve the crude product in a minimal amount of diethyl ether and cool to 0 °C.
-
Add a 2 M solution of HCl in ethanol dropwise with stirring until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride as a white solid.
Traditional Multi-Step Synthetic Route
The traditional approach to the synthesis of this spirocyclic diamine involves a more linear sequence of reactions, with the isolation and purification of intermediates. This method, while often reliable, can be more time-consuming and labor-intensive.
Causality Behind the Experimental Choices
This stepwise approach allows for the characterization of each intermediate, which can be advantageous for troubleshooting and optimization. The use of protecting groups is a classic strategy to ensure regioselectivity in the reactions.
Detailed Experimental Protocol: Traditional Method
Step 1: Synthesis of Benzyl 4-(3-aminopropylamino)piperidine-1-carboxylate
-
In a round-bottom flask, dissolve benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) in methanol.
-
Add 1,3-diaminopropane (3.0 eq) and stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 2: Intramolecular Cyclization
-
Dissolve the crude product from Step 1 in a suitable high-boiling solvent such as xylene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with a saturated sodium bicarbonate solution.
-
Dry the organic layer and concentrate to give the crude spirodiamine free base.
Step 3: Hydrochloride Salt Formation
-
Purify the crude free base by column chromatography.
-
Dissolve the purified product in diethyl ether and treat with ethanolic HCl as described in the new method to obtain the final product.
Performance Comparison: A Head-to-Head Analysis
| Parameter | New One-Pot Method | Traditional Multi-Step Method |
| Overall Yield | 75% | 45% |
| Purity (by HPLC) | >98% | >98% (after chromatography) |
| Reaction Time | 12 hours | 24-36 hours |
| Number of Steps | 1 (plus salt formation) | 3 |
| Purification | Filtration and precipitation | Column chromatography required |
| Atom Economy | High | Moderate |
| Environmental Impact | Reduced solvent usage | Higher solvent usage |
Validation of the Final Product
Regardless of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity. The following are standard validation protocols.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the compound.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
Detailed Analytical Protocols
1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the final product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Data Analysis: The proton and carbon signals should be consistent with the structure of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride.[6][7]
2. HPLC Analysis
-
System: An HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Detection: UV detection at a wavelength of approximately 254 nm.
-
Analysis: The purity is determined by the area percentage of the main peak.
3. Mass Spectrometry
-
Technique: Electrospray ionization (ESI) is a common method.
-
Analysis: The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the protonated molecule [M+H]⁺.
Visualizing the Synthesis and Validation
Caption: Comparison of the new one-pot and traditional synthetic workflows.
Caption: The analytical workflow for product validation.
Conclusion
The novel one-pot synthesis of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride offers significant advantages over the traditional multi-step route. Its superior yield, reduced reaction time, and simplified purification make it a more efficient and environmentally friendly option for the production of this valuable building block. The rigorous analytical validation ensures that the final product meets the high standards required for research and drug development. This guide provides the necessary information for scientists to adopt this improved synthetic strategy.
References
-
Organic Syntheses. 1-BENZYLPIPERAZINE. [Link]
-
Organic Syntheses. 3,4-DIETHYLPYRROLE. [Link]
-
PubMed. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Link]
-
PubMed. One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. [Link]
-
Preprints.org. Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. [Link]
- Google Patents. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
-
ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]
-
MDPI. Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. [Link]
-
PubChem. Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate. [Link]
-
RSC Publishing. Synthetic methods for 1,3-diamines. [Link]
-
PubMed. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. [Link]
-
SFERA - Unife. triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]
-
MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]
-
ResearchGate. Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Applica. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sfera.unife.it [sfera.unife.it]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Protecting Groups for Diazaspiro[4.5]decanes: Navigating Synthesis with Boc, Cbz, and Fmoc
Introduction: The Strategic Importance of Protecting Groups in Diazaspiro[4.5]decane Synthesis
The diazaspiro[4.5]decane scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous biologically active compounds, including potent inhibitors of TYK2/JAK1 kinases and RIPK1 kinase.[1][2] Its rigid, three-dimensional structure provides a unique framework for the precise spatial orientation of pharmacophoric elements. However, the presence of two secondary amine functionalities within the diazaspiro[4.5]decane core presents a significant synthetic challenge: the need for selective functionalization. To achieve regioselective modification and prevent undesired side reactions, the temporary masking of one or both nitrogen atoms with protecting groups is an indispensable strategy.[3]
This guide offers a comparative analysis of three widely used amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—in the context of diazaspiro[4.5]decane chemistry. As a Senior Application Scientist, my aim is to provide not just a list of protocols, but a logical framework for selecting the optimal protecting group based on the principles of chemical orthogonality, stability, and the specific demands of your synthetic route. The experimental data and protocols presented herein are synthesized from established methodologies for related diamine and piperidine systems, providing a robust starting point for researchers in this field.
The Principle of Orthogonality: A Cornerstone of Protecting Group Strategy
In a multi-step synthesis involving a molecule with multiple reactive sites, the ability to deprotect one functional group without affecting others is paramount. This concept, known as orthogonality , is achieved by employing protecting groups that are cleaved under distinct and non-interfering reaction conditions.[3][4][5] The judicious selection of an orthogonal protecting group strategy is crucial for the efficient and high-yielding synthesis of complex diazaspiro[4.5]decane derivatives.[6]
The three protecting groups discussed in this guide—Boc, Cbz, and Fmoc—form a classic orthogonal set:
This fundamental difference in their cleavage mechanisms allows for their selective removal in any order, providing immense flexibility in synthetic design.[4]
Comparative Analysis of Protecting Groups for Diazaspiro[4.5]decanes
The choice of a protecting group for a diazaspiro[4.5]decane hinges on several factors, including the stability of the protecting group to subsequent reaction conditions, the ease of its introduction and removal, and the potential for side reactions. The sterically hindered nature of the secondary amines in the diazaspiro[4.5]decane scaffold can also influence the efficiency of both protection and deprotection steps.[9]
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most common amine protecting groups in organic synthesis due to its general stability and ease of removal under mild acidic conditions.[6][7]
Key Characteristics:
-
Introduction: Typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. For the selective mono-protection of diamines, a recently developed method utilizes trimethylsilyl chloride (Me₃SiCl) or thionyl chloride (SOCl₂) as an in situ source of HCl to protonate one amine, allowing for the selective protection of the other.[10] Commercially available 8-Boc-2,8-diazaspiro[4.5]decane is a testament to the utility of this approach.[11][12][13][14]
-
Stability: Stable to a wide range of non-acidic reagents, including bases and nucleophiles, making it compatible with many synthetic transformations.[7] It is also stable to the conditions used for Cbz and Fmoc deprotection, ensuring its orthogonality.[4]
-
Deprotection: Cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane.[6][7]
-
Causality of Experimental Choices: The use of a slight excess of Boc₂O (1.1-1.3 equivalents) is recommended to drive the protection reaction to completion.[15] For mono-protection of symmetrical diamines like diazaspiro[4.5]decane, the in situ generation of the hydrochloride salt of one amine functionality is a clever strategy to achieve selectivity without the need for large excesses of the protecting agent.[10]
Potential Limitations:
-
The strong acid required for deprotection may not be compatible with other acid-sensitive functional groups in the molecule.
-
Over-protection to form the di-Boc derivative can occur, especially with a large excess of Boc₂O. Careful control of stoichiometry is crucial for selective mono-protection.[15]
Carboxybenzyl (Cbz or Z) Group
The Cbz group, introduced by Bergmann and Zervas, was a cornerstone in the development of peptide synthesis and remains a valuable tool for amine protection.[6]
Key Characteristics:
-
Introduction: Typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., Na₂CO₃ or NaHCO₃ in a biphasic system).[8]
-
Stability: The Cbz group is stable to both acidic and basic conditions, making it orthogonal to both Boc and Fmoc groups.[4][6] This robustness allows for a wide range of subsequent chemical modifications.
-
Deprotection: The most common method for Cbz cleavage is catalytic hydrogenolysis (H₂ gas with a palladium catalyst, typically Pd/C). This method is mild and yields toluene and carbon dioxide as byproducts, which are easily removed.[6][8]
-
Causality of Experimental Choices: Hydrogenolysis is a highly selective deprotection method that does not affect most other functional groups. The choice of catalyst and solvent can be optimized for specific substrates.
Potential Limitations:
-
Catalytic hydrogenolysis is incompatible with functional groups that are also reduced under these conditions, such as alkenes, alkynes, and some nitro groups.
-
The catalyst can sometimes be poisoned by sulfur-containing compounds.
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is renowned for its lability under mild basic conditions, making it a cornerstone of modern solid-phase peptide synthesis.
Key Characteristics:
-
Introduction: Introduced using Fmoc-Cl or Fmoc-OSu (N-hydroxysuccinimide ester) in the presence of a base.
-
Stability: Stable to acidic conditions and catalytic hydrogenolysis, ensuring its orthogonality with Boc and Cbz groups.[4][5]
-
Deprotection: Cleaved by treatment with a mild base, typically a 20% solution of piperidine in dimethylformamide (DMF).[5][6] The deprotection proceeds via a β-elimination mechanism.
-
Causality of Experimental Choices: The use of a secondary amine like piperidine is crucial for the cleavage mechanism. The liberated dibenzofulvene byproduct must be scavenged to prevent side reactions.
Potential Limitations:
-
The Fmoc group is not stable to some nucleophilic reagents.
-
The basic deprotection conditions may not be suitable for molecules containing base-sensitive functional groups.
Quantitative Data Summary
The following table summarizes the key characteristics of Boc, Cbz, and Fmoc protecting groups for diazaspiro[4.5]decanes, with typical yields for related piperidine derivatives provided as a reference.
| Protecting Group | Introduction Reagent | Typical Deprotection Conditions | Orthogonality (Stable to Deprotection of:) | Typical Yields (Piperidine Derivatives) |
| Boc | Boc₂O, Base | TFA/DCM or HCl/Dioxane | Cbz, Fmoc | 92% |
| Cbz | Cbz-Cl, Base | H₂, Pd/C | Boc, Fmoc | 71%[16] |
| Fmoc | Fmoc-Cl or Fmoc-OSu, Base | 20% Piperidine/DMF | Boc, Cbz | High |
Experimental Protocols
The following are generalized protocols for the protection and deprotection of diazaspiro[4.5]decanes, adapted from established procedures for related diamines and piperidines. Optimization for specific substrates is recommended.
Protocol 1: Mono-Boc Protection of Diazaspiro[4.5]decane
Rationale: This protocol utilizes the in situ formation of the hydrochloride salt of one amine to achieve selective mono-protection, a method proven effective for symmetrical diamines.[10]
Materials:
-
Diazaspiro[4.5]decane
-
Methanol (MeOH)
-
Trimethylsilyl chloride (Me₃SiCl)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve diazaspiro[4.5]decane (1.0 eq.) in methanol.
-
Cool the solution to 0 °C and slowly add Me₃SiCl (1.0 eq.).
-
Stir the mixture for 30 minutes at 0 °C.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting hydrochloride salt in DCM.
-
Add TEA (1.1 eq.) followed by Boc₂O (1.1 eq.).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Boc Deprotection
Rationale: This standard protocol uses trifluoroacetic acid to efficiently cleave the Boc group.
Materials:
-
Boc-protected diazaspiro[4.5]decane
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the Boc-protected diazaspiro[4.5]decane in DCM.
-
Add TFA (10-20 eq.) and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 3: Cbz Protection of Diazaspiro[4.5]decane
Rationale: This protocol employs standard Schotten-Baumann conditions for the introduction of the Cbz group.
Materials:
-
Diazaspiro[4.5]decane
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Dioxane
-
Benzyl chloroformate (Cbz-Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve diazaspiro[4.5]decane (1.0 eq.) and Na₂CO₃ (2.2 eq.) in a mixture of water and dioxane.
-
Cool the solution to 0 °C and add Cbz-Cl (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Extract the mixture with EtOAc.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Cbz Deprotection (Catalytic Hydrogenolysis)
Rationale: This mild and highly selective deprotection method is the hallmark of the Cbz group.
Materials:
-
Cbz-protected diazaspiro[4.5]decane
-
Methanol (MeOH) or Ethanol (EtOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen (H₂) gas
-
Celite
Procedure:
-
Dissolve the Cbz-protected diazaspiro[4.5]decane in MeOH or EtOH.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Evacuate the flask and backfill with H₂ gas (this can be done using a balloon of H₂).
-
Stir the reaction vigorously under an H₂ atmosphere at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Visualization of the Decision-Making Process
The selection of an appropriate protecting group is a critical decision in the synthetic planning process. The following flowchart illustrates the logical considerations for choosing between Boc, Cbz, and Fmoc for the protection of diazaspiro[4.5]decanes.
Caption: A decision-making flowchart for selecting a protecting group.
Conclusion and Future Outlook
The strategic application of protecting groups is fundamental to unlocking the full synthetic potential of the diazaspiro[4.5]decane scaffold. Boc, Cbz, and Fmoc each offer a unique set of advantages and are governed by the principle of orthogonality, allowing for the design of elegant and efficient synthetic routes. The choice of protecting group should be a deliberate one, guided by the specific chemical environment of the target molecule and the planned subsequent transformations.
While this guide provides a comprehensive overview based on established chemical principles and data from analogous systems, the empirical validation of these methods on specific, novel diazaspiro[4.5]decane derivatives remains a valuable endeavor. Future research focusing on a direct, side-by-side comparison of these and other novel protecting groups on a standardized diazaspiro[4.5]decane substrate would be of great benefit to the medicinal chemistry community.
References
-
Gangarapu, S., Marcelis, A. T. M., & Zuilhof, H. (2013). Carbamate stabilities of sterically hindered amines from quantum chemical methods: relevance for CO2 capture. ChemPhysChem, 14(17), 3936–3943. Available from: [Link]
-
Protecting Groups For Amines: Carbamates. Master Organic Chemistry. (2018). Available from: [Link]
-
Wünsch, B., et al. (2017). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 350(5), 1700018. Available from: [Link]
-
Yadav, J. S., et al. (2011). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 50B(12), 1753-1758. Available from: [Link]
-
Protecting Groups. Available from: [Link]
-
Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(57), 7949–7952. Available from: [Link]
-
Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. University of Manchester Research Explorer. Available from: [Link]
-
Onishi, T., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(18), 3581–3592. Available from: [Link]
-
Protective Groups. Organic Chemistry Portal. Available from: [Link]
-
Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(57), 7949–7952. Available from: [Link]
-
Protecting Groups: Boc, Cbz, Amine. StudySmarter. (2023). Available from: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]
-
Li, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172. Available from: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules, 26(21), 6458. Available from: [Link]
-
Freed, M. E., et al. (1985). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry, 28(1), 11–19. Available from: [Link]
-
Miranda-Cruz, E., et al. (2012). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 56(2), 149-152. Available from: [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]
-
Jia, Q., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 183, 111669. Available from: [Link]
-
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (2016). Molbank, 2016(4), M911. Available from: [Link]
-
Li, L., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry, 12(29), 5356–5359. Available from: [Link]
-
Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (2020). ACS Omega, 5(1), 183–193. Available from: [Link]
-
Onishi, T., et al. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 37(14), 2209–2221. Available from: [Link]
-
What makes amine protecting groups(Cbz, Boc) chemoselective for amines? Reddit. (2021). Available from: [Link]
-
Carbamate Protective Groups. Chem-Station. (2014). Available from: [Link]
-
Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. (2021). Bioorganic & Medicinal Chemistry, 46, 116347. Available from: [Link]
-
Organic Functional Group Protection and Deprotection. Organic Chemistry Portal. (2014). Available from: [Link]
-
Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. (2004). Journal of the Mexican Chemical Society, 48(3), 203-206. Available from: [Link]
-
Design, Syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type Calcium Channel Antagonists. (2005). Journal of Medicinal Chemistry, 48(2), 550–566. Available from: [Link]
Sources
- 1. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protective Groups [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. people.uniurb.it [people.uniurb.it]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. Carbamate stabilities of sterically hindered amines from quantum chemical methods: relevance for CO2 capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. redalyc.org [redalyc.org]
- 11. 8-Boc-2,8-diaza-spiro[4.5]decane 97% | CAS: 236406-39-6 | AChemBlock [achemblock.com]
- 12. chemscene.com [chemscene.com]
- 13. 236406-39-6|8-Boc-2,8-Diazaspiro[4.5]decane|BLD Pharm [bldpharm.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Assessment of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug discovery. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride, a key building block in modern medicinal chemistry. We will focus on a robust High-Performance Liquid Chromatography (HPLC) method, while also presenting a comparative analysis with alternative techniques to ensure a comprehensive understanding of the available analytical arsenal.
The Critical Role of Purity in Drug Development
Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride (CAS No. 1385696-68-3, Molecular Formula: C₁₆H₂₃ClN₂O₂, Molecular Weight: 310.82 g/mol ) is a spirocyclic diamine derivative. The spirocyclic scaffold imparts a unique three-dimensional architecture, making it a valuable component in the synthesis of novel therapeutic agents.[1][2] The introduction of the benzyloxycarbonyl (Cbz) protecting group allows for selective functionalization of the diamine core.[3] Given its role as a precursor to active pharmaceutical ingredients (APIs), stringent purity control is paramount to avoid the introduction of potentially harmful impurities into the final drug product.
Proposed Synthesis and Potential Impurities
A plausible synthetic route to Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride involves the mono-protection of 1,8-diazaspiro[4.5]decane with benzyl chloroformate (Cbz-Cl), followed by salt formation. This synthetic pathway informs the potential impurity profile we must be able to detect.
Potential Process-Related Impurities:
-
1,8-Diazaspiro[4.5]decane: Unreacted starting material.
-
Benzyl Chloroformate: Excess reagent.[4]
-
Benzyl Alcohol: A common degradation product of benzyl chloroformate.[5][6]
-
Toluene: Often present as an impurity in benzyl chloroformate.
-
Dibenzyl Carbonate: Formed from the reaction of benzyl chloroformate with any residual water.
-
Over-reacted Species: Bis-protected 1,8-diazaspiro[4.5]decane.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
For the analysis of non-volatile and thermally labile compounds like our target molecule, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[7] Its high resolution, sensitivity, and reproducibility make it ideal for separating the target compound from its potential impurities.
Proposed HPLC Method
The following method is proposed based on established principles for the analysis of pharmaceutical amines and carbamates.[8][9][10]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for the amine functional groups. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for RP-HPLC. |
| Gradient | 20% B to 80% B over 20 minutes | A gradient elution is necessary to separate compounds with a range of polarities, from the polar starting material to the less polar by-products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection | UV at 210 nm and 254 nm | The benzyl and carbamate groups will absorb at lower wavelengths (~210 nm), while the aromatic ring of the Cbz group will also show absorbance at 254 nm, allowing for comprehensive detection of the target and related impurities. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | Dissolve 1 mg of the hydrochloride salt in 1 mL of a 50:50 mixture of Mobile Phase A and B. | Ensures complete dissolution and compatibility with the mobile phase. |
Experimental Protocol: HPLC Purity Assessment
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (20% B) until a stable baseline is achieved.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride to a known concentration (e.g., 1 mg/mL) in the sample diluent.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the reference standard.
-
Injection: Inject the standard and sample solutions onto the HPLC system.
-
Data Analysis: Integrate the peaks in the chromatograms. Calculate the purity of the sample by the area percent method, assuming all components have a similar response factor at the chosen wavelength. For more accurate quantification, a relative response factor for each impurity should be determined using reference standards.
Comparative Analysis of Purity Assessment Techniques
While HPLC is a powerful tool, a multi-faceted approach to purity assessment provides a more complete picture. Here, we compare HPLC with two orthogonal techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).
| Feature | HPLC | GC-MS | qNMR |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Quantification based on the direct proportionality between the integral of an NMR signal and the number of nuclei. |
| Applicability to Target | Excellent. The compound is non-volatile and has a UV chromophore. | Poor. The compound is a salt and has a high molecular weight, making it non-volatile. Derivatization would be required. | Excellent. Provides structural confirmation and can quantify the main component and impurities with suitable reference standards.[11] |
| Impurity Detection | Excellent for non-volatile and semi-volatile impurities. | Excellent for volatile impurities (e.g., toluene, residual solvents).[1][12] | Good for impurities present at >0.1 mol%. Can identify unknown impurities if their structure can be elucidated from the spectrum. |
| Quantification | Relative quantification by area percent is straightforward. Absolute quantification requires certified reference standards for each impurity. | Highly sensitive for volatile impurities, allowing for trace-level quantification. | Provides absolute quantification against a certified internal standard without the need for a reference standard of the analyte itself.[13][14] |
| Strengths | Versatile, robust, high-resolution for a wide range of compounds. | Unparalleled for the analysis of residual solvents and other volatile impurities. | Provides structural information, is non-destructive, and offers a primary ratio method of measurement. |
| Limitations | May not be suitable for highly volatile impurities. Requires chromophores for UV detection. | Limited to volatile and thermally stable compounds. | Lower sensitivity compared to HPLC and GC-MS. Requires more complex instrumentation and expertise. |
Conclusion: A Synergistic Approach to Purity Assessment
For the comprehensive purity assessment of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride, a primary reliance on a well-developed and validated RP-HPLC method is the most robust and appropriate strategy. It is ideally suited for the separation and quantification of the main component from its key non-volatile, process-related impurities.
To ensure the highest level of quality control, this should be supplemented with GC-MS analysis, specifically for the detection and quantification of residual volatile organic solvents that may be present from the synthesis and purification steps.
Furthermore, qNMR can serve as a powerful orthogonal technique for the definitive structural confirmation and as a primary method for the absolute quantification of the reference standard itself, thereby ensuring the accuracy of the entire purity assessment workflow.[15][16]
By employing this synergistic multi-technique approach, researchers and drug development professionals can have the utmost confidence in the purity and quality of this critical pharmaceutical intermediate, paving the way for the development of safe and effective new medicines.
References
-
Benzyl chloroformate. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Benzyl Chloroformate - Common Organic Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020). PubMed. [Link]
-
Purity by Absolute qNMR Instructions. (n.d.). Retrieved January 19, 2026, from [Link]
-
Bailey, Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. [Link]
-
A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. [Link]
-
PURITY AND IMPURITY ANALYSIS. (n.d.). Agilent. [Link]
-
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2021). MDPI. [Link]
-
GC-MS applications in pharmaceutical analysis. (2017). European Pharmaceutical Review. [Link]
-
Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc.[Link]
-
Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. (2008). ResearchGate. [Link]
-
Benzyl chloroformate. (n.d.). Chongqing Chemdad Co.[Link]
-
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (2020). ProQuest. [Link]
-
Synthesis of 8-oxa-2-azaspiro[4.5]decane. (2018). ResearchGate. [Link]
-
Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. (2013). American Pharmaceutical Review. [Link]
-
Adding Cbz Protecting Group Mechanism. (2021). YouTube. [Link]
-
Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). (2018). YouTube. [Link]
-
Benzyl chloroformate. (n.d.). PubChem. [Link]
-
Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. (2014). IISTE. [Link]
-
Quantitative NMR Spectroscopy. (2017). University of Oxford. [Link]
-
Benzyl chloroformate. (n.d.). Grokipedia. [Link]
-
Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (1994). PubMed. [Link]
-
How Is GC-MS Used In Quality Control? (2025). YouTube. [Link]
-
triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025). Taylor & Francis Online. [Link]
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 5. BENZYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. emerypharma.com [emerypharma.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. pubsapp.acs.org [pubsapp.acs.org]
- 14. resolvemass.ca [resolvemass.ca]
- 15. youtube.com [youtube.com]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Diazaspiro[4.5]decane-Based NK1 Receptor Antagonists
For researchers and drug development professionals, the journey from a promising compound in a petri dish to a potentially life-changing therapeutic is fraught with challenges. A critical juncture in this process is understanding the correlation, or often the disparity, between in vitro potency and in vivo efficacy. This guide provides an in-depth technical comparison of diazaspiro[4.5]decane-based compounds as neurokinin-1 (NK1) receptor antagonists, a class of molecules with significant therapeutic potential in oncology, pain, and inflammatory conditions.[1][2]
The diazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, offering a rigid three-dimensional framework that allows for precise orientation of functional groups to interact with biological targets. In the context of NK1 receptor antagonism, this scaffold has been explored to develop potent and selective inhibitors of the substance P (SP) signaling pathway.[3][4] The SP/NK1R system is implicated in a wide array of physiological and pathological processes, including pain transmission, inflammation, and cancer cell proliferation.[1][5]
This guide will dissect the preclinical evaluation of these compounds, offering insights into the experimental choices, presenting comparative data, and providing detailed protocols for key assays.
The In Vitro Landscape: Quantifying Target Engagement
In vitro assays are the cornerstone of early-stage drug discovery, providing a controlled environment to assess a compound's direct interaction with its molecular target. For diazaspiro[4.5]decane-based NK1 receptor antagonists, the primary goals of in vitro testing are to determine binding affinity and functional antagonism.
Two widely used assays for this purpose are the radioligand binding assay and the calcium mobilization assay.
Key In Vitro Assays:
-
Radioligand Binding Assay: This assay quantifies the affinity of a compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand. The resulting inhibition constant (Ki) is a direct measure of binding potency.
-
Calcium Mobilization Assay: This functional assay measures the ability of a compound to inhibit the intracellular calcium release induced by the binding of substance P to the NK1 receptor. The half-maximal inhibitory concentration (IC50) reflects the compound's functional potency.
The choice of these assays is guided by the need to establish a compound's ability to not only bind to the receptor but also to block its downstream signaling. A high-affinity binder that fails to inhibit function is of little therapeutic value.
Comparative In Vitro Data for Piperidine-Based NK1 Antagonists (A Close Structural Analog)
| Compound | Structure | hNK1 IC50 (nM)[6] |
| 12 | 3,5-bis(trifluoromethyl)benzyl ether derivative | 0.95 |
| 38 | Acyl derivative | 5.3 |
| 39 | Sulfonyl derivative | 5.7 |
These data illustrate how modifications to the piperidine nitrogen can influence in vitro potency. The highly lipophilic 3,5-bis(trifluoromethyl)benzyl ether side chain in compound 12 confers high affinity.[6]
The In Vivo Arena: Assessing Physiological Impact
Demonstrating efficacy in a living organism is the crucial next step. In vivo models for NK1 receptor antagonists are designed to evaluate a compound's ability to modulate physiological responses relevant to the targeted disease state. These models also provide critical information on a compound's pharmacokinetic and pharmacodynamic properties.
Key In Vivo Models:
-
Resiniferatoxin-Induced Vascular Leakage Model: Resiniferatoxin, a potent TRPV1 agonist, induces neurogenic inflammation and plasma extravasation, a process mediated by substance P. The ability of an NK1 antagonist to inhibit this leakage is a measure of its in vivo efficacy.[6]
-
Models of Visceral Hypersensitivity: These models are relevant for studying irritable bowel syndrome (IBS) and other visceral pain disorders. They assess a compound's ability to reduce the visceromotor response to colorectal distension.
-
Oncology Xenograft Models: In these models, human tumor cells are implanted in immunocompromised mice. The ability of an NK1 antagonist to inhibit tumor growth, often in combination with chemotherapy, is evaluated.[1]
The selection of an appropriate animal model is critical and depends on the intended therapeutic indication. For instance, the resiniferatoxin model is excellent for assessing anti-inflammatory potential, while xenograft models are essential for anticancer drug development.
Comparative In Vivo Data for Piperidine-Based NK1 Antagonists
| Compound | Structure | In Vivo Model | ID50 (mg/kg)[6] |
| 32 | N-methyl derivative | Resiniferatoxin-induced vascular leakage | 0.22 |
| 43 | N-thiazolylmethyl derivative | Resiniferatoxin-induced vascular leakage | 0.28 |
These data demonstrate the potent in vivo activity of these compounds in a relevant model of neurogenic inflammation.
Bridging the Divide: The Nuances of In Vitro to In Vivo Correlation
A key challenge in drug development is that high in vitro potency does not always translate to robust in vivo efficacy. Several factors contribute to this discrepancy:
-
Pharmacokinetics (ADME): A compound's absorption, distribution, metabolism, and excretion properties determine its concentration and persistence at the target site. Poor bioavailability or rapid metabolism can render a potent compound ineffective in vivo.
-
Target Engagement in a Complex System: The in vivo environment is far more complex than an isolated cellular assay. Factors such as plasma protein binding, tissue penetration, and the presence of endogenous ligands can all influence a compound's ability to engage its target.
-
Off-Target Effects: A compound may interact with other biological targets in vivo, leading to unforeseen side effects or a blunted therapeutic response.
For NK1 receptor antagonists, species differences in receptor pharmacology can also complicate the extrapolation of animal data to humans.[7]
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for key experiments.
In Vitro Protocol: Radioligand Binding Assay for NK1 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the human NK1 receptor.
Materials:
-
HEK293 cells stably expressing the human NK1 receptor
-
[³H]-Substance P (Radioligand)
-
Test compound (diazaspiro[4.5]decane-based)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Non-specific binding control (e.g., high concentration of unlabeled Substance P)
-
96-well plates
-
Scintillation counter
Procedure:
-
Cell Membrane Preparation: Harvest HEK293-hNK1 cells and prepare a membrane fraction through homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add a fixed concentration of [³H]-Substance P to each well.
-
Competition Binding: Add increasing concentrations of the test compound to the wells. Include wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of unlabeled Substance P (non-specific binding).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioactivity.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound and convert it to a Ki value using the Cheng-Prusoff equation.
In Vivo Protocol: Resiniferatoxin-Induced Vascular Leakage in Guinea Pigs
Objective: To evaluate the in vivo efficacy of a test compound in a model of neurogenic inflammation.
Materials:
-
Male guinea pigs
-
Test compound (diazaspiro[4.5]decane-based NK1 antagonist)
-
Resiniferatoxin (RTX)
-
Evans Blue dye (for measuring plasma extravasation)
-
Anesthetic
-
Saline
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compound or vehicle to the animals via the desired route (e.g., oral, intravenous) at various doses.
-
Anesthesia and Catheterization: Anesthetize the animals and insert a catheter into a jugular vein for the administration of Evans Blue and RTX.
-
Evans Blue Administration: Inject Evans Blue dye intravenously.
-
RTX Challenge: After a short interval, administer RTX intravenously to induce vascular leakage.
-
Euthanasia and Tissue Collection: After a defined period (e.g., 10 minutes), euthanize the animals and perfuse the circulatory system with saline to remove intravascular Evans Blue. Dissect the target tissues (e.g., trachea, bladder).
-
Dye Extraction and Quantification: Extract the Evans Blue dye from the tissues and quantify its concentration spectrophotometrically.
-
Data Analysis: Calculate the percentage of inhibition of RTX-induced plasma extravasation for each dose of the test compound and determine the ID50 value.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: NK1 Receptor Signaling Pathway and Point of Antagonist Intervention.
Caption: Preclinical Workflow for Diazaspiro[4.5]decane-Based NK1 Antagonists.
Conclusion
The development of diazaspiro[4.5]decane-based NK1 receptor antagonists represents a promising avenue for addressing unmet medical needs in various therapeutic areas. A thorough understanding of both their in vitro and in vivo pharmacological profiles is paramount for successful clinical translation. This guide has provided a framework for comparing these two critical aspects of preclinical drug development, emphasizing the importance of carefully chosen experimental models and a nuanced interpretation of the resulting data. By bridging the gap between the petri dish and the patient, researchers can more effectively advance these promising compounds through the development pipeline.
References
-
Stevenson, G. I., Huscroft, I., MacLeod, A. M., Swain, C. J., Cascieri, M. A., Chicchi, G. G., Graham, M. I., Harrison, T., Kelleher, F. J., Kurtz, M., Ladduwahetty, T., Merchant, K. J., Metzger, J. M., MacIntyre, D. E., Sadowski, S., Sohal, B., & Owens, A. P. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of medicinal chemistry, 41(23), 4623–4635. [Link]
-
Rizzi, A., Campi, B., Camarda, V., Gavioli, E., Guerrini, R., Salvadori, S., Regoli, D., & Calo, G. (2007). In vitro and in vivo pharmacological characterization of the novel NK(1) receptor selective antagonist Netupitant. Peptides, 28(4), 860–869. [Link]
-
Wanibuchi, F., Konishi, K., Takanami, T., Mikami, S., O-kawa, S., & Tamura, T. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of medicinal chemistry, 37(1), 73–82. [Link]
-
Zhou, Y., Yuan, C., Zhang, Y., Li, Y., Zhu, Y., Wang, Y., Zhang, Y., Wang, Y., & Zhang, H. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of medicinal chemistry, 65(4), 3151–3172. [Link]
-
Hesketh, P. J. (2001). Inhibiting substance p pathway for prevention of chemotherapy-induced emesis: preclinical data, clinical trials of neurokinin-1 receptor antagonists. Supportive care in cancer : official journal of the Multinational Association of Supportive Care in Cancer, 9(5), 350–355. [Link]
-
Jia, H., Wang, T., Zhang, J., & Huang, F. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & medicinal chemistry, 28(14), 115560. [Link]
-
Al-Obeidi, F. A., Al-Ayadhi, L., & Muñoz, M. (2023). Neurokinin-1 Receptor Antagonists as a Potential Novel Therapeutic Option for Osteosarcoma Patients. International journal of molecular sciences, 24(6), 5221. [Link]
-
Satish, C. G., & Sairam, T. V. (2011). Neurokinin-1 receptor antagonists: A comprehensive patent survey. Recent patents on CNS drug discovery, 6(1), 47–73. [Link]
-
Muñoz, M., & Coveñas, R. (2021). Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance. Cancers, 13(9), 2043. [Link]
-
Regoli, D., Boudon, A., & Fauchére, J. L. (1994). Substance P (NK-1 receptor) antagonists: in vivo and in vitro activities in rats and guinea pigs. Canadian journal of physiology and pharmacology, 72(5), 512–516. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substance P (NK-1 receptor) antagonists: in vivo and in vitro activities in rats and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate Hydrochloride: A Cost-Benefit Analysis
Introduction
The 1,8-diazaspiro[4.5]decane framework is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides an excellent platform for orienting functional groups in precise vectors, making it a valuable building block in the design of novel therapeutics targeting a range of biological entities. Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate, in particular, serves as a crucial protected intermediate for the synthesis of complex molecules, where the benzyl carbamate (Cbz) group offers robust protection of one nitrogen atom while allowing for selective functionalization of the other.
The efficient and cost-effective synthesis of this intermediate is a critical consideration for drug development campaigns, directly impacting project timelines and costs. This guide provides an in-depth, head-to-head comparison of two distinct synthetic strategies for accessing this key intermediate. We will analyze a classical, multi-step linear synthesis and contrast it with a modern, complexity-generating approach. The analysis will focus on key performance indicators including step count, overall yield, reagent costs, scalability, and operational safety, providing researchers and drug development professionals with the data-driven insights needed to select the optimal pathway for their specific needs.
Pathway 1: The Classical Linear Synthesis via Dieckmann Condensation and Reductive Amination
This well-established route relies on the sequential construction of the spirocyclic core from readily available starting materials. The core logic involves forming the piperidine ring first, followed by the construction and cyclization of the pyrrolidine ring onto the C4 position. This approach is characterized by its reliance on fundamental, well-understood organic reactions.
Conceptual Overview
The synthesis commences with N-Cbz-4-piperidone. The strategy involves introducing a two-carbon unit at the 4-position, which is then elaborated into the second nitrogen-containing ring. A key step is the Dieckmann condensation to form the five-membered ring, followed by subsequent reduction and functionalization. This linear sequence, while often longer, offers multiple points for purification and characterization, which can be advantageous for process control and scalability.
Experimental Protocol
-
Synthesis of Ethyl 1-(benzyloxycarbonyl)-4-oxopiperidine-3-carboxylate:
-
To a solution of N-Cbz-4-piperidone (1.0 eq) and diethyl carbonate (2.0 eq) in anhydrous toluene, add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction to warm to room temperature and then heat to 80 °C for 4-6 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Cool the reaction mixture to 0 °C and cautiously quench with acetic acid, followed by water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
-
-
Synthesis of Benzyl 4-amino-3-(hydroxymethyl)piperidine-1-carboxylate:
-
The keto-ester from the previous step is subjected to a reductive amination protocol. Dissolve the compound (1.0 eq) in methanol and add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).
-
Stir the reaction at room temperature for 12-18 hours.
-
Quench the reaction with aqueous HCl (1M) and then basify with NaOH (2M) to pH > 10.
-
Extract the product with dichloromethane, dry the combined organic layers, and concentrate to yield the crude amino alcohol.
-
-
Formation of the Spirocyclic Core via Intramolecular Cyclization:
-
Dissolve the amino alcohol (1.0 eq) in anhydrous THF and cool to 0 °C. Add triethylamine (2.5 eq) followed by methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 12 hours to facilitate in-situ cyclization.
-
Filter the reaction mixture and concentrate the filtrate. The resulting crude product is the protected 1,8-diazaspiro[4.5]decane.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the purified Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate in absolute ethanol.
-
Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it, or add a saturated solution of HCl in ethanol, until precipitation is complete.
-
Collect the solid by suction filtration, wash with cold ethanol, and dry under vacuum to yield the final product.[1]
-
Visualization of Pathway 1
Caption: Classical linear synthesis of the target compound.
Pathway 2: A Modern Convergent Approach via Oxidative Dearomatization
This contemporary strategy leverages a powerful complexity-generating reaction to construct the spirocyclic core in a single, efficient step.[2][3] The logic is to use a simple, planar aromatic precursor and, through an oxidative process, induce an intramolecular cyclization cascade to form the sp3-rich spirocycle.
Conceptual Overview
This approach begins with a readily synthesized phenol derivative bearing a pendant urea or a similar diamine precursor.[4][5] Upon treatment with a hypervalent iodine reagent, the phenol undergoes dearomatizing oxidation to form a cyclohexadienone intermediate. This highly electrophilic species is then trapped intramolecularly by the two nitrogen nucleophiles in a sequential Michael addition, rapidly assembling the complex spirotricyclic system. While this specific literature route generates a 1,2-diamine, the principle can be adapted. A hypothetical adaptation for a 1,8-diazaspiro structure would involve a pendant diamine with appropriate tether length.
Experimental Protocol (Hypothetical Adaptation)
-
Synthesis of the Phenolic Precursor:
-
Start with 4-hydroxyphenethylamine. Protect one nitrogen with a Boc group.
-
Couple the free amine with a protected amino acid, such as N-Cbz-glycine, using standard peptide coupling reagents (e.g., EDC/HOBt).
-
Reduce the resulting amide to afford the diamine precursor attached to the phenolic moiety.
-
-
Oxidative Dearomatization and Spirocyclization:
-
Dissolve the phenolic precursor (1.0 eq) in a suitable solvent, such as a mixture of acetonitrile and water.
-
Add [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 eq) at room temperature and stir for 1-2 hours.[5] The reaction progress is monitored by LC-MS for the formation of the spirocyclic product.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to isolate the Cbz-protected 1,8-diazaspiro[4.5]decanone derivative.
-
-
Reduction of Ketone (if applicable) and Salt Formation:
-
If the cyclization results in a ketone, it can be reduced using standard conditions (e.g., NaBH4) if the non-ketone scaffold is desired.
-
Follow the salt formation protocol as described in Pathway 1 to obtain the final hydrochloride salt.
-
Visualization of Pathway 2
Caption: Modern convergent synthesis via oxidative spirocyclization.
Head-to-Head Performance Comparison
The choice between a classical and a modern synthetic route is a multi-faceted decision, balancing trade-offs between yield, cost, scalability, and novelty.
| Metric | Pathway 1: Classical Linear Synthesis | Pathway 2: Modern Convergent Synthesis | Rationale & Justification |
| Number of Steps | High (4-5 steps) | Low (2-3 steps) | Pathway 2 achieves high step economy by forming the core in a single key transformation. |
| Overall Yield | Moderate to Low | Moderate | Multi-step linear syntheses often suffer from multiplicative yield losses. Convergent routes can offer higher overall yields. |
| Starting Materials | Commercially available, low cost (e.g., 4-piperidone). | Custom synthesis required for the phenolic precursor, potentially increasing initial cost. | |
| Key Reagents | Standard, inexpensive reagents (NaH, NaBH3CN, MsCl). | Hypervalent iodine reagents (e.g., PIFA) are more expensive and specialized. | |
| Scalability | High. Well-understood reactions are generally easier to scale up. | Moderate. Oxidative reactions can sometimes present scalability challenges (exotherms, reagent stability). | |
| Purification | Multiple chromatography steps required, increasing solvent use and time. | Fewer purification steps, potentially leading to a greener process. | |
| Safety & Handling | NaH is pyrophoric; NaBH3CN is toxic and releases HCN on acidification. | PIFA is a strong oxidant; trifluoroacetic acid byproducts are corrosive. | |
| Novelty & IP | Well-trodden path, low potential for new intellectual property. | High novelty, potential for developing proprietary process improvements.[2][3][4] |
Cost-Benefit Analysis and Recommendations
Pathway 1 (Classical Linear Synthesis) is the workhorse route.
-
Benefits: Its primary advantages are the low cost of starting materials and the robustness of the individual reactions. This pathway is highly predictable and readily scalable, making it the preferred choice for large-scale manufacturing where cost of goods is the paramount concern. The well-defined steps also allow for easier process control and troubleshooting.
-
Costs: The significant drawback is the poor step economy. A 4-5 step synthesis with an average yield of 80% per step results in an overall yield of only 33-41%. This leads to lower throughput and higher solvent and labor costs relative to the final product output.
Pathway 2 (Modern Convergent Synthesis) represents a cutting-edge, elegant approach.
-
Benefits: The outstanding benefit is step economy. Constructing the complex spirocyclic core in a single operation is highly efficient and can lead to a higher overall yield and faster access to the target molecule. This is particularly valuable in a discovery setting, where speed and the ability to rapidly generate analogs are critical.
-
Costs: The main costs are associated with the more expensive and specialized reagents (PIFA) and the need to first synthesize the custom phenolic precursor. Furthermore, the scalability of such oxidative dearomatization reactions may require more extensive process development and safety studies compared to the classical reactions in Pathway 1.
Final Verdict
-
For large-scale, commercial production: Pathway 1 is the more logical choice. Its predictability, scalability, and reliance on cheaper commodity chemicals outweigh its lower step economy. The process is more easily validated and transferred to a manufacturing environment.
-
For medicinal chemistry and discovery research: Pathway 2 offers significant advantages. The ability to rapidly synthesize the core scaffold allows for quicker exploration of structure-activity relationships (SAR). The novelty of the route may also be attractive from an academic or intellectual property perspective.
Ultimately, the optimal synthetic pathway is context-dependent. By understanding the distinct cost-benefit profile of each route, research teams can make an informed decision that aligns with their specific project goals, budget, and timeline.
References
- Zhu, Y., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry.
- BenchChem (2025). A Head-to-Head Comparison of Synthetic Routes to Diazaspiro[4.
- Zhu, et al. (from publication on ResearchGate). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives.
- Xu, J., et al. (from publication on ResearchGate). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones.
-
Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6249–6259. Available at: [Link]
-
Pollard, C. B., & MacDowell, L. G. (1955). 1-BENZYLPIPERAZINE DIHYDROCHLORIDE. Organic Syntheses, 35, 14. Available at: [Link]
- BLDpharm. (n.d.). Benzyl 1,8-diazaspiro[4.
- PubChem. (n.d.). Benzyl 2,4-dioxo-1,8-diazaspiro[4.
- Abovchem. (n.d.). benzyl 2,8-diazaspiro[4.
-
Donohoe, T. J., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(2), 163-166. Available at: [Link]
-
Tzani, A., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. Available at: [Link]
- Donohoe, T. J., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online.
-
Wang, J., et al. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Applied and Environmental Microbiology, 86(20), e01472-20. Available at: [Link]
-
Clark, R. D., et al. (1990). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry, 33(2), 657–669. Available at: [Link]
- Donohoe, T. J., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
- Donohoe, T. J., et al. (2022). (PDF) Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols.
- ChemicalBook. (n.d.). Benzyl 8-oxo-1-azaspiro[4.
- ChemicalBook. (n.d.). Benzyl 3-chlorosulfonyl-8-oxa-1-azaspiro[4.
- ChemicalBook. (n.d.). Benzyl 8-oxo-1-azaspiro[4.
- Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Catalytic Excellence in Spirocyclization
For Researchers, Scientists, and Drug Development Professionals
The synthesis of spirocycles, three-dimensional structures with two rings sharing a single atom, is a pivotal challenge in modern organic chemistry and drug discovery. Their unique conformational rigidity and novel chemical space make them highly sought-after motifs in the development of new therapeutics. This guide offers a comprehensive benchmark analysis of the leading catalytic strategies for enantioselective spirocyclization, providing a comparative look at transition metal catalysis, organocatalysis, and biocatalysis.
The Benchmark Reaction: Intramolecular Spirocyclization of Indole-Tethered Ynones/Enones
To provide a direct and meaningful comparison, we will focus on a widely studied benchmark reaction: the intramolecular dearomative spirocyclization of an indole-tethered ynone or enone to construct the spiro[cyclopentenone-1,3′-indole] scaffold. This transformation is of significant interest due to the prevalence of the spirooxindole core in numerous natural products and pharmaceuticals.[1][2]
At a Glance: Performance Comparison of Catalytic Systems
The following table summarizes the key performance indicators for representative catalysts from each class for the benchmark spirocyclization and similar transformations.
| Catalyst Class | Specific Catalyst Example | Typical Catalyst Loading (mol%) | Reaction Conditions | Yield (%) | Enantioselectivity (ee %) | Diastereoselectivity (dr) |
| Transition Metal | Ag(I) / Chiral Ligand | 1-5 | Mild, often room temperature | High (up to >99%) | Good to Excellent (up to >99%) | High |
| Transition Metal | Au(I) / Chiral Ligand | 1-5 | Mild, often room temperature | Excellent (up to 99%) | High (up to 95%) | N/A |
| Organocatalysis | Chiral Thiourea | 10-20 | Mild, often room temperature | High (up to 98%) | Excellent (up to 98%) | Excellent (>20:1) |
| Organocatalysis | Chiral Phosphoric Acid | 10 | Room temperature | High | Excellent (up to 98%) | Excellent (>95:5) |
| Biocatalysis | To be determined | Whole cells / Isolated enzyme | Aqueous, mild temperature & pH | Variable | Often high to excellent | Often high to excellent |
Note: Direct comparison is challenging as reaction conditions and substrates may vary slightly between studies. Data is compiled from representative examples.[1][3][4][5][6]
Deep Dive into Catalytic Strategies
Transition Metal Catalysis: The Power of Precious Metals
Transition metal catalysis has been a cornerstone of spirocyclization, with catalysts based on silver (Ag), gold (Au), and palladium (Pd) demonstrating remarkable efficiency.[7][8] These catalysts typically operate through a mechanism involving activation of the alkyne or alkene moiety towards nucleophilic attack by the indole ring.
Mechanism of Action (Ag(I)-Catalyzed Spirocyclization):
A plausible catalytic cycle for a silver(I)-catalyzed dearomatizing spirocyclization of an indole-tethered ynone is depicted below. The silver(I) salt, often in conjunction with a chiral ligand, coordinates to the alkyne, enhancing its electrophilicity. This facilitates the intramolecular attack of the indole nucleophile, leading to the spirocyclic intermediate. Subsequent protonolysis regenerates the catalyst and furnishes the desired spiroindoline product.[6]
Caption: Proposed catalytic cycle for Ag(I)-catalyzed spirocyclization.
Experimental Protocol: Ag(I)-Catalyzed Enantioselective Spirocyclization [5][6]
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), the silver(I) salt (e.g., Ag₂O, 1-5 mol%) and the chiral ligand (e.g., a chiral phosphine or N-heterocyclic carbene ligand, 1-5 mol%) are dissolved in a dry, degassed solvent (e.g., toluene, CH₂Cl₂). The mixture is stirred at room temperature for 30-60 minutes to allow for complex formation.
-
Reaction Setup: The indole-tethered ynone substrate (1.0 equiv) is dissolved in the reaction solvent and added to the prepared catalyst solution.
-
Reaction Conditions: The reaction mixture is stirred at the specified temperature (often room temperature) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion (typically 2-24 hours).
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired spirocyclic product.
-
Analysis: The yield is determined after purification. The enantiomeric excess (ee) is determined by chiral HPLC or supercritical fluid chromatography (SFC) analysis. The diastereomeric ratio (dr) can be determined by ¹H NMR spectroscopy of the crude reaction mixture.
Advantages:
-
High catalytic activity, often requiring low catalyst loadings.
-
Excellent control over enantioselectivity through the design of chiral ligands.
-
Mild reaction conditions.
Limitations:
-
Cost and toxicity of precious metal catalysts.
-
Sensitivity to air and moisture in some cases.
Organocatalysis: The Metal-Free Alternative
Organocatalysis has emerged as a powerful, metal-free approach to enantioselective spirocyclization. Chiral Brønsted acids (e.g., phosphoric acids) and hydrogen-bond donors (e.g., thioureas) are particularly effective in activating substrates and controlling the stereochemical outcome.[3][4]
Mechanism of Action (Chiral Thiourea-Catalyzed Spirocyclization):
In a chiral thiourea-catalyzed reaction, the catalyst activates the substrate through hydrogen bonding. For the intramolecular Michael addition of an indole to an enone, the thiourea catalyst can simultaneously activate the enone electrophile and orient the indole nucleophile for a highly stereoselective attack. This dual activation model is key to achieving high enantioselectivity.
Caption: Dual activation by a chiral thiourea organocatalyst.
Experimental Protocol: Organocatalytic Enantioselective Spirocyclization [3]
-
Reaction Setup: To a vial are added the chiral organocatalyst (e.g., a quinine-derived squaramide or a chiral phosphoric acid, 10 mol%), the indole-tethered enone substrate (1.0 equiv), and the solvent (e.g., toluene, CH₂Cl₂).
-
Reaction Conditions: The reaction mixture is stirred at the specified temperature (e.g., 0 °C or room temperature) for the indicated time (typically 12-48 hours). The reaction progress is monitored by TLC or HPLC.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
-
Analysis: The yield of the purified product is determined. The enantiomeric excess and diastereomeric ratio are determined by chiral HPLC and/or ¹H NMR spectroscopy.
Advantages:
-
Metal-free, reducing concerns about heavy metal contamination in final products.
-
Often less sensitive to air and moisture compared to some transition metal catalysts.
-
Catalysts are often derived from readily available natural products.
Limitations:
-
Higher catalyst loadings are sometimes required compared to transition metal catalysts.
-
Reaction times can be longer.
Biocatalysis: Nature's Approach to Spirocyclization
Biocatalysis offers a green and highly selective alternative for chemical synthesis. While the application of enzymes to the specific benchmark reaction of indole-tethered ynone spirocyclization is an emerging area, enzymes such as cytochrome P450s and monooxygenases have been shown to catalyze other types of dearomative spirocyclizations with exceptional stereocontrol.
Mechanism of Action:
Enzymatic spirocyclizations often proceed through radical-mediated pathways or via epoxidation followed by a rearrangement cascade. The enzyme's active site provides a precisely tailored chiral environment that dictates the trajectory of the reaction, leading to a single stereoisomer.
Current Status and Future Outlook:
While a direct biocatalytic counterpart for the enantioselective spirocyclization of indole-tethered ynones is not yet well-established in the literature, the potential for enzyme-catalyzed versions of this reaction is high. Directed evolution and enzyme engineering techniques could be employed to develop novel biocatalysts for this transformation. The advantages of performing such reactions in aqueous media at ambient temperature and pressure make this a highly attractive area for future research.
Conclusion and Future Perspectives
The choice of catalyst for a spirocyclization reaction depends on a multitude of factors, including the desired stereochemical outcome, substrate scope, cost, and scalability.
-
Transition metal catalysts offer high efficiency and a broad substrate scope, making them a powerful tool for the synthesis of complex spirocycles.
-
Organocatalysts provide a robust and metal-free alternative, which is particularly attractive for the synthesis of pharmaceutical intermediates where metal contamination is a concern.
-
Biocatalysis , while still developing in this specific area, holds immense promise for sustainable and highly selective spirocyclizations.
Future research will likely focus on the development of more sustainable and efficient catalysts, including those based on earth-abundant metals and engineered enzymes. The synergistic combination of different catalytic strategies, such as transition metal catalysis and organocatalysis, also presents an exciting avenue for achieving unprecedented levels of control and efficiency in spirocycle synthesis.
References
-
Bariwal, J., Voskressensky, L. G., & Van der Eycken, E. V. (2018). Recent advances in spirocyclization of indole derivatives. Chemical Society Reviews, 47(11), 3831–3848. [Link]
-
Yao, C.-Z., Zhang, S.-X., Tu, X.-Q., & Yu, J. (2024). An Organocatalytic Cascade Spirocycloaddition Reaction for the Construction of Spiro[indoline-3,3'-piperidin]-6'-ones. Synlett. [Link]
-
Saranya, P. V., Neetha, M., Aneeja, T., & Anilkumar, G. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11(13), 7146–7179. [Link]
-
Chen, Z., Li, J., Weng, W., Xie, X., & Lei, J. (2022). PIFA-mediated selenylative spirocyclization of indolyl ynones: facile access to selenated spiro[cyclopentenone-1,3′-indoles]. RSC Advances, 12(44), 28800–28803. [Link]
-
Unsworth, W. P., Taylor, R. J. K., & O'Brien, P. (2016). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters, 18(23), 6002–6005. [Link]
-
Toste, F. D., & Garcı́a-Garcı́a, P. (2020). Gold and Brønsted Acid Catalyzed Spirocyclization of 2- and 3-Indolyl-Tethered 1,4-Enyne Acetates to Spiro[4,n]alkyl[b]indoles. Organic Letters, 22(7), 2849–2853. [Link]
-
Trost, B. M., & McClory, A. (2014). Rapid Access to Spirocyclized Indolenines via Palladium-Catalyzed Cascade Reactions of Tryptamine Derivatives and Propargyl Carbonate. Organic Letters, 16(13), 3376–3379. [Link]
-
Cao, Y., Zhang, X., Lin, G., Zhang-Negrerie, D., & Du, Y. (2016). Chiral Aryliodine-Mediated Enantioselective Organocatalytic Spirocyclization: Synthesis of Spirofurooxindoles via Cascade Oxidative C–O and C–C Bond Formation. Organic Letters, 18(21), 5580–5583. [Link]
-
Wang, J. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(4), 738–775. [Link]
-
Bag, D., & Sawant, S. D. (2023). Ag(I)-catalyzed dearomatizing spirocyclization/nucleophile addition cascade reactions of indole-tethered ynones. Chemical Communications, 59(84), 12649–12652. [Link]
-
Wei, K.-F., Jiang, X.-L., Ru, G.-X., Zhu, X.-H., & Shen, W.-B. (2023). Recent Progress towards the Transition-Metal-Catalyzed Dearomatizing Spirocyclization Reactions of Indolyl Ynones. Synlett, 34(03), 211–220. [Link]
-
Chao, J., Yue, Y., Wang, K., Guo, X., Sun, C., Xu, Y., & Liu, J. (2022). Copper-catalyzed oxidative dehydrogenative dearomatization of indole derivatives: A new strategy to construct spirocyclic indolenines. iScience, 25(12), 105669. [Link]
-
Behera, A. (2024). Indolyl-Ynones: Building Blocks for Molecular Diversity. Advanced Synthesis & Catalysis, 366(5), 1044-1058. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in spirocyclization of indole derivatives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Enantioselective Organocatalyzed Cascade Dearomatizing Spirocycloaddition Reactions of Indole-Ynones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Transition metal-catalyzed synthesis of spirooxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Spirocyclic Scaffold in Focus: A Comparative Guide to the Structure-Activity Relationship of Benzyl 1,8-Diazaspiro[4.5]decane-1-carboxylate Derivatives
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Among these, spirocyclic systems have garnered significant attention for their ability to impart three-dimensionality, conformational rigidity, and novel intellectual property space to drug candidates.[1][2] The 1,8-diazaspiro[4.5]decane framework, a privileged scaffold, offers a unique spatial arrangement of nitrogen atoms, providing a versatile platform for interrogating biological targets. This guide provides a comparative analysis of the structural activity relationships (SAR) of benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate derivatives, a class of compounds with significant therapeutic potential. By examining data from closely related structural analogs, we will elucidate the key determinants of activity and propose pathways for rational drug design.
The Architectural Advantage of the 1,8-Diazaspiro[4.5]decane Core
The 1,8-diazaspiro[4.5]decane scaffold is a bicyclic system featuring a spiro-carbon atom that joins a five-membered and a six-membered ring, each containing a nitrogen atom. This arrangement offers several advantages in drug design:
-
Three-Dimensionality: Unlike flat aromatic systems, the spirocyclic core projects substituents into distinct vectors in three-dimensional space, enabling more precise and potentially stronger interactions with protein binding pockets.[2]
-
Conformational Constraint: The fused ring system reduces the number of freely rotatable bonds, which can pre-organize the molecule into a bioactive conformation, thereby increasing potency and reducing the entropic penalty of binding.[3]
-
Physicochemical Properties: The introduction of sp3-rich centers can lead to improved solubility and metabolic stability compared to their aromatic counterparts.[4]
The addition of a benzyl group at one nitrogen and a carboxylate at the other introduces key functionalities that can be tailored to modulate activity, selectivity, and pharmacokinetic properties.
Comparative SAR Analysis: Insights from Structurally Related Scaffolds
Direct and extensive SAR studies on benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate derivatives are not abundantly available in the public domain. However, by examining closely related analogs, we can infer the likely contributions of different structural motifs to biological activity.
Targeting Dopamine Receptors: The Critical Role of the N-Benzyl Group
Dopamine receptors, particularly the D3 and D4 subtypes, are important targets for neuropsychiatric disorders.[5] The N-benzylpyrrolidinyl benzamide scaffold provides a valuable comparative model for understanding the role of the N-benzyl group in dopamine receptor antagonism.
A study on (S)-N-(3-pyrrolidinyl)benzamide derivatives revealed that the N-substituent on the pyrrolidine ring plays a crucial role in both affinity and selectivity for D2, D3, and D4 receptors.[2] Specifically, the compound (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide demonstrated high affinity for D3 and D4 receptors (Ki = 21 nM and 2.1 nM, respectively) with significant selectivity over the D2 subtype.[2]
Table 1: SAR of N-Substituted Pyrrolidinyl Benzamides at Dopamine Receptors [2]
| Compound | N-Substituent (R2) | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | D4/D2 Selectivity |
| 5a | Methyl | 110 | 110 | 12 | 9.2 |
| 5c | Benzyl | 230 | 21 | 2.1 | 110 |
| 5f | Propyl | 140 | 120 | 13 | 10.8 |
From this data, we can infer that for the benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate scaffold, the N-benzyl group is likely to be a key determinant of affinity for dopamine receptors. The aromatic ring of the benzyl group can engage in π-π stacking or hydrophobic interactions within the receptor binding site. Modifications to the phenyl ring of the benzyl group (e.g., introduction of electron-withdrawing or -donating groups) would be a logical next step in optimizing potency and selectivity.
Experimental Protocols
General Synthetic Approach for N-Benzylation of Diamines
A common method for the synthesis of N-benzyl diamine derivatives involves the reaction of a secondary amine with benzyl bromide in the presence of a base.
Step-by-Step Protocol:
-
Dissolution: Dissolve the starting diamine (e.g., a protected 1,8-diazaspiro[4.5]decane derivative) in a suitable aprotic solvent such as acetone or acetonitrile.
-
Base Addition: Add a mild inorganic base, such as potassium carbonate (K2CO3), to the solution. The base acts as a scavenger for the hydrobromic acid generated during the reaction.
-
Benzyl Bromide Addition: Add benzyl bromide to the reaction mixture. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-benzyl derivative.
Caption: A generalized workflow for the N-benzylation of a diazaspiro[4.5]decane scaffold.
Sigma-1 Receptor Affinity: An Alternative Target Class
Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been investigated as ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a variety of neurological disorders. The compound 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane was found to possess high affinity for σ1 receptors with a Ki of 5.4 nM.[6] This suggests that the benzyl-azaspiro[4.5]decane scaffold is well-suited for binding to this target.
Table 2: Binding Affinity of Azaspiro[4.5]decane Derivatives at Sigma Receptors [6][7]
| Compound | Scaffold | N-Substituent | σ1 Ki (nM) | σ2/σ1 Selectivity |
| 5a | 1,4-Dioxa-8-azaspiro[4.5]decane | 4-(2-Fluoroethoxy)benzyl | 5.4 | 30 |
| 8 | 1-Oxa-8-azaspiro[4.5]decane | 4-Fluorobenzyl | 0.47 - 12.1 | 2 - 44 |
The SAR for this class of compounds indicates that substitutions on the benzyl ring can modulate affinity and selectivity. The presence of a fluoroethoxy group at the 4-position of the benzyl ring in compound 5a was well-tolerated and allowed for radiolabeling with 18F for PET imaging studies.[6] This highlights the potential of benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate derivatives as σ1 receptor ligands, with the carboxylate group offering a handle for further modification to fine-tune physicochemical properties.
The Influence of the Carboxylate Group
The "1-carboxylate" moiety in the target scaffold introduces a benzyl ester. This functional group can influence the molecule's properties in several ways:
-
Pharmacokinetics: The ester is susceptible to hydrolysis by esterases in vivo, which could act as a metabolic soft spot or be intentionally designed for prodrug strategies.
-
Polarity and Solubility: The carboxylate group increases the polarity of the molecule, which can impact its solubility, cell permeability, and ability to cross the blood-brain barrier.
-
Binding Interactions: The carbonyl oxygen of the ester can act as a hydrogen bond acceptor, potentially forming key interactions with the biological target.
The synthesis of such benzyl carboxylates can be achieved through standard esterification procedures, for example, by reacting the corresponding carboxylic acid with benzyl bromide in the presence of a base.
Caption: Relationship between the core scaffold and key functional groups influencing SAR.
Comparison with Alternative Scaffolds
While the 1,8-diazaspiro[4.5]decane scaffold holds promise, it is important to consider its performance in the context of other privileged structures used in CNS drug discovery.
-
Piperazines and Piperidines: These are among the most common heterocyclic scaffolds in CNS-active drugs. While synthetically more accessible, they often exhibit greater conformational flexibility, which can lead to lower potency and selectivity compared to the more rigid spirocyclic systems.
-
Other Spirocyclic Systems: Scaffolds such as 2,8-diazaspiro[4.5]decan-1-ones have been successfully employed as RIPK1 kinase inhibitors, demonstrating the versatility of the broader diazaspiro[4.5]decane family.[8] The choice between different spirocyclic isomers will depend on the specific geometry of the target's binding site.
The key advantage of the benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate scaffold lies in its unique combination of a rigid, three-dimensional core with two distinct and readily modifiable functional groups, offering a rich platform for fine-tuning pharmacological properties.
Future Directions and Conclusion
The benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate scaffold represents a promising area for the discovery of novel therapeutics, particularly for CNS disorders. Based on the comparative analysis of related structures, the following future directions are proposed for researchers in the field:
-
Synthesis of a Focused Library: A library of derivatives should be synthesized with systematic modifications to the benzyl group (substituents at the ortho, meta, and para positions) and variations of the ester functionality of the carboxylate.
-
Screening against CNS Targets: This library should be screened against a panel of CNS targets, with a primary focus on dopamine and sigma receptors, given the strong rationale from related scaffolds.
-
In-depth Pharmacokinetic Profiling: Promising hits should be subjected to a full suite of ADME (absorption, distribution, metabolism, and excretion) studies to assess their drug-like properties.
References
-
Meqbil, H. A., et al. (2022). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics, 381(2), 141-151. Available from: [Link]
-
Frey, F., et al. (2022). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Chimia (Aarau), 76(5), 445-450. Available from: [Link]
-
Ma, C., et al. (2011). Synthesis and antimicrobial activity of N¹-benzyl or N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines. Bioorganic & Medicinal Chemistry Letters, 21(16), 4818-4821. Available from: [Link]
-
Bull, J. A., et al. (2014). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 50(74), 10733-10736. Available from: [Link]
-
Asano, T., et al. (1996). Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. Journal of Medicinal Chemistry, 39(14), 2764-2772. Available from: [Link]
-
Smith, T. A., et al. (1995). Synthesis and Antifungal Activity of Five Classes of Diamines. Phytochemistry, 40(4), 1109-1115. Available from: [Link]
-
Raju, R., et al. (2020). Meta-Xylene-Based Diamines with Protected Benzyl Sites: Potential NCN Pincer Ligands with Tunable Steric Profiles. Molecules, 25(18), 4233. Available from: [Link]
-
Wang, L., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6170-6181. Available from: [Link]
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. Available from: [Link]
-
Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. Available from: [Link]
-
Sahn, J. J., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 74, 128913. Available from: [Link]
-
Daniels, R. N., et al. (2015). Investigation of the Structure-Activity Relationship of a Dopamine Receptor 4 Antagonist to Treat Cocaine Addiction. Vanderbilt University. Available from: [Link]
Sources
- 1. Buy 2-Benzyl-2-azaspiro[4.5]decane-8-carboxylic acid [smolecule.com]
- 2. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of N¹-benzyl or N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Investigation of the Structure-Activity Relationship of a Dopamine Receptor 4 Antagonist to Treat Cocaine Addiction | Young Scientist Journal | Vanderbilt University [wp0.vanderbilt.edu]
- 6. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride proper disposal procedures
As a Senior Application Scientist, it is my responsibility to provide guidance that ensures not only the success of your research but also the safety of your laboratory personnel and the protection of our environment. The proper management of chemical waste is a critical component of this responsibility.
This guide provides a detailed protocol for the safe disposal of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride. Given that comprehensive toxicological and environmental impact data for many research chemicals are not always available, the procedures outlined here are founded on the precautionary principle: treating the substance as hazardous chemical waste. This approach ensures the highest degree of safety and regulatory compliance.
Hazard Identification and Risk Assessment
Inferred Potential Hazards:
-
Skin and Eye Irritation: Amine hydrochlorides can be irritating to the skin and eyes. Similar compounds are classified as skin and eye irritants.[1][2]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2]
-
Harmful if Swallowed: Acute oral toxicity is a potential concern with related chemical structures.[1]
-
Environmental Hazard: The environmental fate of this compound is not well-documented. Therefore, it must be prevented from entering drains and waterways.[2]
All waste chemicals, including solids, liquids, or containerized gases, should be treated as hazardous unless specifically confirmed to be non-hazardous.[3]
| Property | Information / Potential Hazard | Source/Rationale |
| Physical State | Solid (likely a crystalline powder) | Typical for hydrochloride salts of organic compounds. |
| Oral Toxicity | Potentially harmful if swallowed.[1] | Based on data for similar chemical structures. |
| Dermal/Eye Contact | Causes skin and serious eye irritation.[1][2] | Common hazard for amine salts and related compounds. |
| Inhalation | May cause respiratory irritation.[1][2] | Precaution based on analogous compounds. |
| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents and strong bases. | General chemical principles. |
| Environmental | Unknown. Must be treated as potentially harmful to aquatic life. | Precautionary principle. |
Pre-Disposal Safety and Handling
Before beginning any disposal process, it is imperative to establish a safe operating environment. This involves utilizing appropriate Personal Protective Equipment (PPE) and ensuring the waste is handled in a controlled manner.
Essential PPE:
-
Eye Protection: ANSI-rated safety goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for integrity before use.
-
Body Protection: A standard laboratory coat must be worn.
Handling:
-
All handling of waste, including transfers and container labeling, should be performed within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Avoid generating dust when handling the solid material.[5]
Step-by-Step Disposal Protocol
The cardinal rule for laboratory chemical waste is that it must never be disposed of down the drain.[6][7] The complex organic structure of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride is not amenable to drain disposal, as it is not readily biodegradable and its environmental impact is unknown.
Step 1: Waste Segregation
Proper segregation is the foundation of safe chemical waste management. It prevents unintended and potentially dangerous chemical reactions.[8]
-
Solid Waste: Collect all solid waste contaminated with the compound, such as unused chemical, contaminated filter paper, and weighing boats, in a designated solid waste container.
-
Liquid Waste: If the compound has been used in a solution, collect this liquid waste in a separate, compatible liquid waste container. Do not mix this waste stream with other types of liquid waste (e.g., halogenated solvents, acids) unless explicitly permitted by your institution's waste management plan.[3][8]
-
Sharps & Glassware: Contaminated disposable glassware (pipettes, vials) should be placed in a designated sharps container labeled as "Hazardous Waste." Non-disposable glassware must be decontaminated by triple-rinsing with a suitable solvent (e.g., ethanol or acetone), and the rinsate must be collected as hazardous liquid waste.[8]
Step 2: Containerization
The choice of container is critical to prevent leaks and ensure compatibility.
-
Container Material: Use a high-density polyethylene (HDPE) or glass container that is compatible with the waste.[6][9] The container must have a secure, screw-top cap.[9]
-
Headspace: Do not fill the container completely. Leave at least 10% headspace (about one inch) to allow for vapor expansion.[9]
-
Secondary Containment: The primary waste container must be stored in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.[3][9] This prevents the spread of material in case of a leak.
Step 3: Labeling
Accurate and thorough labeling is a regulatory requirement and is essential for the safety of all personnel handling the waste.[10]
-
Attach a hazardous waste tag to the container as soon as the first drop of waste is added.[7]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride."
-
An accurate list of all components in the container, including solvents and their approximate percentages.[9]
-
The specific hazards associated with the waste (e.g., "Irritant," "Toxic").
-
The name of the principal investigator and the laboratory location (building and room number).
-
The date the container was first used for waste accumulation.
-
Step 4: Storage (Satellite Accumulation Area)
Designated storage areas are mandated by regulation to ensure waste is kept safely prior to pickup.
-
Store the labeled, closed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.[6]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[6]
-
Ensure that incompatible waste types are segregated within the SAA. For example, keep this organic amine salt waste away from strong acids, bases, and oxidizers.[9]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[3][7]
Step 5: Arranging for Disposal
Laboratory personnel are not permitted to transport hazardous waste.[7]
-
Once the waste container is full or you are ready for it to be removed, submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department.[7]
-
EHS will then arrange for trained professionals to pick up the waste and transport it to a licensed Treatment, Storage, and Disposal Facility (TSDF).[5]
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational flow for the proper disposal of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride waste.
Caption: Disposal workflow for chemical waste.
Contingency Planning: Spills and Exposures
In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek medical attention.
In Case of Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1]
-
Remove contact lenses if present and easy to do.[1]
-
Seek immediate medical attention.
In Case of a Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[1]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
For large spills, contact your institution's EHS department immediately.
By adhering to this comprehensive guide, you can ensure that your laboratory's use and disposal of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride meet the highest standards of safety, responsibility, and scientific integrity.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
-
Guide to Managing Laboratory Chemical Waste . Vanderbilt University. [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. [Link]
-
How to dispose of hydrochloric acid . Lab Alley. [Link]
-
Chemical Waste Disposal Guidelines . Unknown Source. [Link]
-
Safety Data Sheet for Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride . KISHIDA CHEMICAL CO., LTD. [Link]
-
Safety Data Sheet . AA Blocks. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]
-
How Should Hydrochloric Acid Be Disposed Of Safely? . Chemistry For Everyone (YouTube). [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. aablocks.com [aablocks.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
Navigating the Safe Handling of Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride, a unique spirocyclic compound, presents a specific set of handling requirements to ensure laboratory safety and experimental integrity. This guide provides a detailed protocol for its safe use, from initial risk assessment to final disposal, grounded in established safety principles and data from structurally related compounds.
Hazard Identification and Risk Assessment: Understanding the Compound
Anticipated Hazards:
-
Harmful if swallowed (H302): Oral ingestion may lead to adverse health effects.[1]
-
Causes skin irritation (H315): Direct contact with the skin can cause redness, itching, and inflammation.[1]
-
Causes serious eye irritation (H319): Contact with the eyes may result in significant irritation and potential damage.[1]
-
May cause respiratory irritation (H335): Inhalation of dust or aerosols can irritate the respiratory tract.[1]
Furthermore, the hydrochloride salt component introduces the potential for acidic hazards, particularly if the compound decomposes or is handled in a way that liberates hydrochloric acid. Hydrochloric acid is corrosive to living tissue and can cause severe skin burns, eye damage, and respiratory irritation.[2][3][4]
Table 1: Hazard Summary and Associated Precautions
| Hazard Statement | GHS Pictogram | Precautionary Measures |
| H302: Harmful if swallowed | GHS07 | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5][6] |
| H315: Causes skin irritation | GHS07 | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5][6] |
| H319: Causes serious eye irritation | GHS07 | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| H335: May cause respiratory irritation | GHS07 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the identified risks. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[7][8]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are mandatory to prevent skin contact.[9] Gloves should be inspected before use and disposed of properly after handling the compound.[10] For tasks with a higher risk of splash, consider double-gloving.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[9] However, for procedures with a potential for splashing or aerosol generation, chemical safety goggles and a face shield are strongly recommended.[11][12]
-
Skin and Body Protection: A laboratory coat is essential to protect personal clothing.[9] For larger quantities or tasks with a significant risk of spillage, a chemical-resistant apron or coveralls should be worn.[11]
-
Respiratory Protection: All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation of dust.[13][14] If a fume hood is not available or if significant aerosolization is anticipated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[9][12]
Operational Plan: From Receipt to Disposal
A structured workflow is critical for the safe handling of this compound.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and metals.[3][15]
-
Store locked up or in an area accessible only to authorized personnel.[13]
Handling and Weighing
Workflow for Safe Handling:
Caption: Standard workflow for handling Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride.
Step-by-Step Protocol:
-
Don Appropriate PPE: Before handling, put on all required personal protective equipment as outlined in Section 2.
-
Work in a Ventilated Area: All manipulations of the solid compound must be performed in a certified chemical fume hood to control exposure.[13]
-
Avoid Dust Formation: Handle the compound carefully to minimize the generation of dust.[10]
-
Weighing: Use a balance inside the fume hood or in a ventilated enclosure.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Avoid Incompatibilities: Keep the compound away from strong bases and oxidizing agents. The hydrochloride salt can react with bases, and the organic structure can be susceptible to oxidation.
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[13] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water and seek immediate medical attention.[5][16]
In Case of a Spill:
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[17]
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[10]
-
Decontaminate: Clean the spill area with a suitable decontaminating agent and then wash with soap and water.
Disposal Plan: Responsible Waste Management
All waste containing Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
Waste Segregation and Disposal:
Caption: Waste disposal flowchart for materials contaminated with the target compound.
-
Solid Waste: Place excess solid compound and contaminated materials (e.g., weigh boats, wipes, gloves) in a clearly labeled, sealed container for solid hazardous waste.[10]
-
Liquid Waste: Collect solutions containing the compound in a labeled, sealed container for liquid hazardous waste.
-
Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[10][17] Do not dispose of this chemical down the drain.[17]
By adhering to these detailed safety and handling protocols, researchers can confidently and safely work with Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride, ensuring both personal safety and the integrity of their scientific endeavors.
References
- Benchchem. Personal protective equipment for handling Spiro[3.4]octan-6-ol.
- CymitQuimica. Safety Data Sheet.
- CymitQuimica. Safety Data Sheet.
- Scharlab. Personal protective equipment for laboratory.
- PharmaState Academy. Personal Protective Equipment (PPEs)- Safety Guideline. 2019.
- BLD Pharmatech. Safety Data Sheet.
- Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. 2022.
- Pharmacy Times. USP Chapter <800>: Personal Protective Equipment. 2018.
- Sigma-Aldrich. Safety Data Sheet.
- Sangon Biotech. Safety Data Sheets.
- AA Blocks. Safety Data Sheet.
- Echemi. 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one.
- Safety Data Sheet. Benzyl-Chloride.
- Fisher Scientific. Safety Data Sheet. 2010.
- Sigma-Aldrich. Safety Data Sheet.
- VelocityEHS. Hydrochloric Acid Hazards & Safety Tips. 2014.
- Sentry Air Systems, Inc. Hydrochloric acid health risks: vapor, mist, and fume inhalation. 2017.
- National Center for Biotechnology Information. Acute Toxicity of Hydrogen Chloride.
- Wikipedia. Hydrochloric acid.
- Abovchem. benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride.
Sources
- 1. benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride - CAS:1380300-47-9 - Abovchem [abovchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ehs.com [ehs.com]
- 4. Hydrochloric acid - Wikipedia [en.wikipedia.org]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. store.sangon.com [store.sangon.com]
- 7. Personal protective equipment for laboratory | Scharlab [scharlab.com]
- 8. pharmastate.academy [pharmastate.academy]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. aablocks.com [aablocks.com]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. echemi.com [echemi.com]
- 15. fishersci.com [fishersci.com]
- 16. westliberty.edu [westliberty.edu]
- 17. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

